molecular formula C12H11N3O2 B1453838 N-Cyclopropyl-5-nitroquinolin-8-amine CAS No. 1099929-70-0

N-Cyclopropyl-5-nitroquinolin-8-amine

Cat. No.: B1453838
CAS No.: 1099929-70-0
M. Wt: 229.23 g/mol
InChI Key: YVTXHPCFLJEPBL-UHFFFAOYSA-N
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Description

N-Cyclopropyl-5-nitroquinolin-8-amine (CAS 1099929-70-0) is a chemical compound with a molecular formula of C12H11N3O2 and a molecular weight of 229.24 g/mol . It is a quinoline derivative, a class of heterocyclic compounds known for their diverse applications in medicinal chemistry and chemical biology. This specific compound is characterized by a nitro group at the 5-position of the quinoline ring and a cyclopropylamine substituent at the 8-position. While the specific biological profile of this compound is an area of ongoing research, it is recognized as a key synthetic intermediate in the development of novel nitroxoline derivatives . These derivatives are being explored for their potential as allosteric modulators of the A3 adenosine receptor (A3AR) . Modulation of the A3AR is a promising therapeutic strategy for inflammatory diseases, chronic neuropathic pain, and certain liver conditions, making research tools in this area highly valuable . The compound should be stored sealed in a dry environment at 2-8°C to maintain stability . It is offered with a typical purity of 97% and is intended for use in laboratory research applications . For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-cyclopropyl-5-nitroquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-15(17)11-6-5-10(14-8-3-4-8)12-9(11)2-1-7-13-12/h1-2,5-8,14H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTXHPCFLJEPBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652747
Record name N-Cyclopropyl-5-nitroquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099929-70-0
Record name N-Cyclopropyl-5-nitroquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Cyclopropyl-5-nitroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Cyclopropyl-5-nitroquinolin-8-amine is a quinoline derivative with potential applications in medicinal chemistry and materials science, owing to the presence of the pharmacologically relevant 8-aminoquinoline scaffold, a nitro group, and a cyclopropyl moiety. This guide provides a comprehensive overview of two plausible and robust synthetic pathways for this target molecule. The primary route detailed is a linear synthesis commencing with the protection and subsequent regioselective nitration of 8-aminoquinoline, followed by deprotection and N-cyclopropylation. An alternative, convergent approach utilizing a modern palladium-catalyzed Buchwald-Hartwig amination is also presented. This document is intended for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the scientific rationale behind the strategic choices in each synthetic route.

Introduction and Strategic Overview

The 8-aminoquinoline core is a privileged scaffold in drug discovery, most notably as the basis for antimalarial drugs like primaquine and tafenoquine[1][2]. The introduction of a nitro group at the C5 position can significantly modulate the electronic properties and biological activity of the quinoline ring system. Furthermore, the N-cyclopropyl group is a common motif in medicinal chemistry, often introduced to improve metabolic stability, potency, and membrane permeability. The synthesis of this compound, therefore, represents a confluence of these important structural features.

This guide will delineate two primary synthetic strategies:

  • Pathway A: Linear Synthesis via Directed Nitration. This is a classical, step-wise approach that offers precise control over the introduction of each functional group. It leverages the directing effect of an amide group to ensure the regioselective nitration of the quinoline core at the C5 position, a critical step that can otherwise be challenging.

  • Pathway B: Convergent Synthesis via Buchwald-Hartwig Amination. This modern approach utilizes a powerful palladium-catalyzed cross-coupling reaction to form the crucial C-N bond in a single, efficient step. This pathway is often favored for its high functional group tolerance and typically good yields.

The choice between these pathways may depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory.

Pathway A: Linear Synthesis via Directed Nitration

This pathway is proposed as a four-step sequence starting from the commercially available 8-aminoquinoline. The key challenge in this route is the regioselective introduction of the nitro group at the C5 position, as direct nitration of 8-aminoquinoline can lead to a mixture of products. To overcome this, the 8-amino group is first protected as an amide, which then acts as a directing group to ensure nitration occurs selectively at the desired position[3][4][5][6].

Overall Synthetic Scheme (Pathway A)

Pathway_A A 8-Aminoquinoline B N-(Quinolin-8-yl)pivalamide A->B  Pivaloyl chloride, Pyridine   C N-(5-Nitroquinolin-8-yl)pivalamide B->C  Fe(NO₃)₃·9H₂O, 100°C   D 8-Amino-5-nitroquinoline C->D  aq. HCl, Reflux   E This compound D->E  1. 1-bromo-1-ethoxycyclopropane  2. NaBH₄, BF₃·OEt₂  

Caption: Linear synthesis of this compound.

Step-by-Step Experimental Protocols

Step 1: Protection of 8-Aminoquinoline

  • Reaction: N-acylation of 8-aminoquinoline with pivaloyl chloride.

  • Rationale: The pivaloyl group is a bulky and robust protecting group that effectively directs the subsequent nitration to the C5 position. Its steric hindrance can also prevent potential side reactions at the C7 position.

  • Protocol:

    • Dissolve 8-aminoquinoline (1.0 eq) in anhydrous pyridine or dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add pivaloyl chloride (1.1 eq) dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by adding water.

    • Extract the product with ethyl acetate, wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield N-(quinolin-8-yl)pivalamide.

Step 2: Regioselective Nitration

  • Reaction: Iron(III) nitrate-mediated C5-H nitration.

  • Rationale: This method provides excellent regioselectivity for the C5 position due to a chelation-assisted mechanism where the amide and the quinoline nitrogen coordinate to the iron center, bringing the nitrating agent into proximity with the C5-H bond[3][6]. Fe(NO₃)₃·9H₂O serves as both the promoter and the nitro source, offering an economical and less hazardous alternative to traditional mixed-acid nitration[4].

  • Protocol: [3][6]

    • Combine N-(quinolin-8-yl)pivalamide (1.0 eq) and iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O, 2.0 eq) in a suitable solvent such as dichloroethane.

    • Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and dilute with dichloromethane.

    • Wash the mixture with water and saturated aqueous sodium bicarbonate to remove excess iron salts and acid.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the residue by column chromatography to afford N-(5-nitroquinolin-8-yl)pivalamide.

Step 3: Deprotection of the Amide

  • Reaction: Acid-catalyzed hydrolysis of the pivaloyl group.

  • Rationale: The pivaloyl amide is stable to many conditions but can be effectively cleaved under strong acidic conditions to regenerate the free amine.

  • Protocol:

    • Suspend N-(5-nitroquinolin-8-yl)pivalamide (1.0 eq) in a mixture of water and concentrated hydrochloric acid (e.g., 6M HCl).

    • Heat the mixture to reflux (approximately 100-110 °C) for 12-24 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the solution to room temperature and carefully neutralize with a base such as sodium hydroxide or sodium carbonate until the pH is ~8-9, which will precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 8-amino-5-nitroquinoline.

Step 4: N-Cyclopropylation

  • Reaction: Two-step sequence of 1-ethoxycyclopropylation followed by reductive de-ethoxylation.

  • Rationale: Direct N-cyclopropylation using cyclopropyl halides is difficult due to the low reactivity of these halides in nucleophilic substitution. This indirect method utilizes the more reactive 1-bromo-1-ethoxycyclopropane to form an intermediate that is readily reduced to the desired N-cyclopropyl amine[7].

  • Protocol: [7]

    • Part A: 1-Ethoxycyclopropylation

      • Dissolve 8-amino-5-nitroquinoline (1.0 eq) and triethylamine (2.0 eq) in a non-polar solvent like dichloromethane.

      • Add 1-bromo-1-ethoxycyclopropane (1.5 eq) and heat the mixture to reflux for 24-48 hours.

      • Monitor the formation of the N-(1-ethoxycyclopropyl)-5-nitroquinolin-8-amine intermediate by TLC.

      • After completion, cool the reaction, wash with water, dry the organic layer, and concentrate. The crude intermediate can often be used directly in the next step.

    • Part B: Reductive De-ethoxylation

      • In a separate flask, prepare a reducing mixture by stirring sodium borohydride (NaBH₄, 2.0 eq) and boron trifluoride diethyl etherate (BF₃·OEt₂, 2.0 eq) in anhydrous THF at 0 °C for 30 minutes.

      • Dissolve the crude intermediate from Part A in anhydrous THF and add it to the pre-formed reducing mixture at 0 °C.

      • Allow the reaction to stir at room temperature for 1-4 hours.

      • Carefully quench the reaction by the slow addition of water at 0 °C.

      • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

      • Purify the final product, this compound, by column chromatography.

Pathway B: Convergent Synthesis via Buchwald-Hartwig Amination

This modern synthetic route offers a more convergent and potentially more efficient synthesis by forming the target molecule from two key fragments in a single cross-coupling step. The Buchwald-Hartwig amination is a palladium-catalyzed reaction that is highly effective for the formation of C-N bonds between aryl halides and amines[8][9][10].

Overall Synthetic Scheme (Pathway B)

Pathway_B cluster_0 F 8-Chloro-5-nitroquinoline E This compound F->E  Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 100°C   G Cyclopropylamine G->E  Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 100°C  

Caption: Convergent synthesis via Buchwald-Hartwig amination.

Rationale and Protocol
  • Reaction: Palladium-catalyzed cross-coupling of 8-chloro-5-nitroquinoline with cyclopropylamine.

  • Rationale: This reaction is a powerful tool for constructing aryl amines from aryl halides. The use of bulky, electron-rich phosphine ligands (such as XPhos) is crucial for facilitating the catalytic cycle, particularly the reductive elimination step that forms the C-N bond[11]. This method is often tolerant of various functional groups, including the nitro group present on the quinoline ring[12]. 8-Chloro-5-nitroquinoline is a commercially available starting material.

  • Protocol:

    • To an oven-dried reaction vessel, add 8-chloro-5-nitroquinoline (1.0 eq), a palladium source such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0), ~2 mol%), and a suitable phosphine ligand like XPhos (4-6 mol%).

    • Add a strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu, 1.4 eq).

    • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

    • Add anhydrous toluene as the solvent, followed by cyclopropylamine (1.2-1.5 eq).

    • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield this compound.

Data Summary and Characterization

As this guide outlines proposed synthetic routes, experimental yield and characterization data are predictive. The following table summarizes the key reagents for the primary pathway.

StepStarting MaterialKey ReagentsProductExpected Yield Range
A1 8-AminoquinolinePivaloyl chloride, PyridineN-(Quinolin-8-yl)pivalamide85-95%
A2 N-(Quinolin-8-yl)pivalamideFe(NO₃)₃·9H₂ON-(5-Nitroquinolin-8-yl)pivalamide60-75%[3]
A3 N-(5-Nitroquinolin-8-yl)pivalamideaq. HCl8-Amino-5-nitroquinoline80-90%
A4 8-Amino-5-nitroquinoline1-bromo-1-ethoxycyclopropane, NaBH₄, BF₃·OEt₂This compound40-60% (over 2 steps)
B 8-Chloro-5-nitroquinolineCyclopropylamine, Pd₂(dba)₃, XPhos, NaOtBuThis compound60-85%

Characterization of this compound:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons, with the nitro group causing a downfield shift of adjacent protons. Signals for the cyclopropyl group should appear in the aliphatic region (typically 0.5-1.0 ppm for the CH₂ groups and a multiplet for the CH group). A signal for the N-H proton will also be present.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the nine carbons of the 5-nitroquinoline core and the three carbons of the cyclopropyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₁₂H₁₁N₃O₂) by providing a highly accurate mass measurement of the molecular ion.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch, aromatic C-H stretches, and strong asymmetric and symmetric stretches for the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹, respectively).

Conclusion

This technical guide has detailed two robust and scientifically grounded synthetic pathways for this compound. Pathway A, a linear synthesis, offers excellent control over regiochemistry through the use of a directing group, making it a reliable, albeit longer, route. Pathway B, a convergent synthesis using Buchwald-Hartwig amination, represents a more modern and potentially more efficient approach, reflective of contemporary practices in medicinal chemistry. The selection of the optimal route will be guided by project-specific constraints and objectives. Both pathways are based on well-established and referenced chemical transformations, providing a solid foundation for the successful synthesis of this promising compound.

References

  • Fan, R., et al. (2016). Regio- and Chemoselective Mono- and Bisnitration of 8-Amino quinoline Amides with Fe(NO3)3·9H2O as Promoter and Nitro Source. Organic Letters, 18(23), 6054–6057. [Link]

  • Fan, R., et al. (2016). Regio- and Chemoselective Mono- and Bisnitration of 8-Amino quinoline Amides with Fe(NO3)3·9H2O as Promoter and Nitro Source. PubMed. [Link]

  • Li, W., et al. (2020). Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides. Molecules, 25(15), 3363. [Link]

  • Fan, R., et al. (2016). Regio- and Chemoselective Mono- and Bisnitration of 8-Amino quinoline Amides with Fe(NO3)3·9H2O as Promoter and Nitro Source. ACS Publications. [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship, University of California. [Link]

  • ResearchGate. (n.d.). Regioselective C−H mono‐ and bis‐ nitration of quinoline and naphthalene amides via SET mechanism. ResearchGate. [Link]

  • Caron, L., Campeau, L.-C., & Fagnou, K. (2008). Palladium-Catalyzed Direct Arylation of Nitro-Substituted Aromatics with Aryl Halides. Organic Letters, 10(20), 4533–4536. [Link]

  • Hartwig, J. F. (1997). Palladium-Catalyzed Amination of Aryl Halides: Mechanism and Rational Catalyst Design. Synlett, 1997(4), 329–340. [Link]

  • Royal Society of Chemistry. (2021). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]

  • Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • Wolfe, J. P., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 119(25), 6054–6058. [Link]

  • Organic & Biomolecular Chemistry. (2018). Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Royal Society of Chemistry. [Link]

  • National Institutes of Health. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Organic Syntheses. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Al-Hadedi, A. A. M., et al. (2014). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Heterocyclic Chemistry, 51(S1), E237-E244. [Link]

  • ResearchGate. (n.d.). Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. ResearchGate. [Link]

  • University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • ResearchGate. (n.d.). 8‐aminoquinoline. ResearchGate. [Link]

  • Kang, J., & Kim, K. S. (1987). N-cyclopropylation of aromatic amines. Journal of the Chemical Society, Chemical Communications, (12), 897-898. [Link]

  • Wikipedia. (n.d.). 8-Aminoquinoline. Wikipedia. [Link]

Sources

physicochemical properties of N-Cyclopropyl-5-nitroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of N-Cyclopropyl-5-nitroquinolin-8-amine

Abstract: this compound is a heterocyclic amine containing a quinoline scaffold, a functionality prevalent in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is a critical prerequisite for its effective application in drug discovery, process chemistry, and materials development. This guide provides a comprehensive overview of the key physicochemical parameters of this compound, blending predictive data with detailed, field-proven experimental protocols for their validation. The methodologies are presented with a focus on the underlying scientific principles, ensuring that researchers can not only replicate the procedures but also adapt them to analogous compounds.

Molecular Structure and Identity

The foundational step in characterizing any chemical entity is to establish its structure and fundamental molecular properties. The molecule consists of a quinoline ring system substituted with a nitro group at the 5-position and a cyclopropylamine group at the 8-position.

  • IUPAC Name: this compound

  • CAS Number: 1000343-43-9

  • Molecular Formula: C₁₂H₁₁N₃O₂

  • Canonical SMILES: C1CC1NC2=C(C=CC3=C2N=CC=C3)N(=O)=O

The presence of both a basic amine (the cyclopropylamine nitrogen) and a weakly basic quinoline ring nitrogen, along with the electron-withdrawing nitro group, dictates the compound's electronic and, consequently, its physicochemical behavior.

Predicted Physicochemical Properties

In the absence of extensive published experimental data, computational predictions serve as a valuable starting point for experimental design. The following table summarizes key properties predicted by established algorithms. These values should be considered estimates to be confirmed via empirical testing.

PropertyPredicted ValueMethod/SourceSignificance in Drug Development
Molecular Weight 229.24 g/mol CalculationInfluences diffusion, bioavailability, and formulation.
cLogP (Octanol-Water Partition Coefficient) 2.90 - 3.25XLogP3, ALOGPMeasures lipophilicity; critical for membrane permeability and ADME properties.
Aqueous Solubility (logS) -3.5 to -4.0ALOGPS, ESOLImpacts dissolution rate, bioavailability, and formulation options.
pKa (Most Basic) 4.5 - 5.5ChemAxon, ACD/LabsGoverns ionization state at physiological pH, affecting solubility and receptor binding.
Topological Polar Surface Area (TPSA) 77.9 ŲCalculationCorrelates with hydrogen bonding potential and membrane permeability.
Melting Point 150-180 °CEstimation based on similar structuresDefines the solid-state properties, impacting stability and manufacturing.

Experimental Determination of Physicochemical Properties

The following sections provide detailed, step-by-step protocols for the empirical determination of the most critical physicochemical properties. The rationale behind methodological choices is explained to provide a deeper understanding of the process.

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value is a cornerstone of the Lipinski's Rule of Five and is indispensable for predicting a compound's behavior in biological systems. The Shake-Flask method, while laborious, remains the gold standard for its accuracy.

Protocol: Shake-Flask Method (OECD Guideline 107)

  • Preparation of Phases: Prepare n-octanol and water (or a suitable buffer like PBS, pH 7.4) and mutually saturate them by stirring together for 24 hours, followed by a 24-hour separation period. This prevents volume changes during the experiment.

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or Acetonitrile) at a concentration of approximately 10 mg/mL.

  • Partitioning: In a glass vial, add a precise volume of the saturated aqueous phase and a precise volume of the saturated octanol phase (e.g., 5 mL of each). Add a small aliquot of the stock solution (e.g., 10 µL) to the vial, ensuring the final concentration is well within the solubility limit of both phases.

  • Equilibration: Cap the vial securely and shake it at a constant temperature (typically 25 °C) for 24 hours to ensure equilibrium is reached. A mechanical shaker or rotator is recommended.

  • Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 x g) for 30 minutes to achieve a clean separation of the two phases.

  • Quantification: Carefully sample a known volume from both the aqueous and octanol phases. Analyze the concentration of the compound in each phase using a validated HPLC-UV method. The choice of HPLC is critical to separate the analyte from any potential impurities or degradation products.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogP = log₁₀([Analyte]ₒ꜀ₜₐₙₒₗ / [Analyte]ₐᵩᵤₑₒᵤₛ)

Workflow for LogP Determination

LogP_Workflow cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis P1 Saturate Octanol and Water E1 Combine Phases & Add Stock Solution P1->E1 P2 Prepare Stock Solution (10 mg/mL in DMSO) P2->E1 E2 Shake for 24h at 25°C E1->E2 E3 Centrifuge to Separate Phases E2->E3 A1 Sample Aqueous & Octanol Layers E3->A1 A2 Quantify Concentration via HPLC-UV A1->A2 A3 Calculate LogP A2->A3

Caption: Shake-Flask method workflow for LogP determination.

Determination of Aqueous Solubility

Aqueous solubility is a critical determinant of oral bioavailability. The thermodynamic solubility, determined by the Shake-Flask or a similar equilibrium method, provides the most accurate and relevant value.

Protocol: Equilibrium Shake-Flask Solubility

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the aqueous medium of interest (e.g., deionized water, pH 7.4 PBS). The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a minimum of 24-48 hours. This duration is necessary to ensure that a true thermodynamic equilibrium is reached between the solid and dissolved states.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. For fine suspensions, centrifugation (e.g., 14,000 x g for 15 min) or filtration through a low-binding filter (e.g., 0.22 µm PVDF) is required to obtain a clear supernatant.

  • Quantification: Carefully take a sample of the clear supernatant. Dilute it with a suitable solvent (e.g., mobile phase for HPLC) and quantify the concentration using a pre-validated analytical method like HPLC-UV or LC-MS/MS.

  • Result Expression: The solubility is reported in units of µg/mL or µM.

Workflow for Aqueous Solubility Determination

Solubility_Workflow Start Add Excess Solid to Buffer Equilibrate Agitate for 24-48h at Constant Temp Start->Equilibrate Separate Centrifuge or Filter to get Clear Supernatant Equilibrate->Separate Quantify Analyze Supernatant Concentration via HPLC Separate->Quantify End Report Solubility (µg/mL) Quantify->End

Caption: Equilibrium solubility determination workflow.

Determination of Ionization Constant (pKa)

The pKa value dictates the charge state of a molecule at a given pH. For this compound, which has basic nitrogen atoms, understanding the pKa is vital for predicting its behavior in different physiological compartments. Potentiometric titration is a highly accurate method for this purpose.

Protocol: Potentiometric Titration

  • System Setup: The experiment requires an automated titrator equipped with a high-precision pH electrode and a burette. The system should be calibrated with at least three standard pH buffers (e.g., pH 4, 7, 10).

  • Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable co-solvent mixture if its water solubility is low (e.g., 20% Methanol/Water). An ionic strength adjuster (e.g., KCl) is added to maintain a constant ionic background.

  • Titration (Base to Acid): Since the compound is basic, it will be titrated with a standardized strong acid (e.g., 0.1 M HCl). The initial pH of the solution will be basic.

  • Titration (Acid to Base): To determine the pKa of the protonated form, first fully protonate the compound by adding a stoichiometric excess of strong acid. Then, titrate this acidic solution with a standardized strong base (e.g., 0.1 M NaOH).

  • Data Analysis: The titrator records the pH as a function of the volume of titrant added. The pKa is determined from the resulting titration curve. The point of half-equivalence, where half of the compound has been neutralized, corresponds to the pH at which pH = pKa. This is typically found at the midpoint of the steepest part of the curve or by analyzing the first derivative of the curve.

Safety and Handling

While specific toxicology data for this compound is not publicly available, its structure suggests precautions are necessary.

  • Nitroaromatics: Compounds containing nitroaromatic groups can be mutagenic and should be handled with care.

  • Amines: Aromatic amines can be skin and respiratory irritants.

  • General Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

This compound is a molecule with physicochemical properties that place it at the borderline of typical drug-like space, particularly concerning its predicted lipophilicity and solubility. The predictive data presented here provides a crucial foundation, but it is the rigorous experimental validation through the detailed protocols that will ultimately enable its successful application. The interplay between its basicity (pKa), lipophilicity (LogP), and solubility (logS) will govern its ADME profile and its potential as a lead compound in drug discovery or as a functional building block in materials science.

An In-depth Technical Guide to the Biological Activity of Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline, a heterocyclic aromatic organic compound, represents a cornerstone in medicinal chemistry.[1][2] Its bicyclic structure, composed of a benzene ring fused to a pyridine ring, serves as a versatile scaffold for the development of novel therapeutic agents.[3] Quinoline and its derivatives are not only prevalent in numerous natural products, such as alkaloids from various plant species, but have also been the subject of extensive synthetic efforts to explore their vast pharmacological potential.[1][3] This has led to the discovery of a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, antimalarial, and antiviral properties.[1][3][4][5]

The remarkable therapeutic range of quinoline derivatives stems from their ability to be extensively modified with various functional groups at different positions on the quinoline ring.[3] These modifications significantly influence the compound's physicochemical properties and biological activity, allowing for the fine-tuning of their therapeutic effects and the exploration of diverse mechanisms of action.[3][6] This guide provides a comprehensive technical overview of the multifaceted biological activities of novel quinoline derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It is intended for researchers, scientists, and drug development professionals, offering insights into the underlying mechanisms, experimental evaluation, and future perspectives in this dynamic field of research.

Anticancer Activity of Quinoline Derivatives

Quinoline-based compounds have emerged as a significant class of anticancer agents, with several derivatives currently used in clinical practice and many more under investigation.[7][8] Their therapeutic efficacy is attributed to a variety of mechanisms that target key processes in cancer progression, including cell cycle regulation, apoptosis, and angiogenesis.[1][9]

Mechanisms of Anticancer Action

The anticancer effects of quinoline derivatives are mediated through multiple pathways, often involving direct interaction with cellular macromolecules or interference with critical signaling cascades.

  • DNA Intercalation and Topoisomerase Inhibition: A primary mechanism for many quinoline-based anticancer agents is their ability to intercalate into the DNA double helix, thereby disrupting DNA replication and transcription.[1][10] Furthermore, many of these compounds act as topoisomerase inhibitors, particularly targeting topoisomerase II.[1][7] By stabilizing the enzyme-DNA complex, they prevent the re-ligation of DNA strands, leading to double-strand breaks and ultimately triggering apoptosis. Marketed drugs like doxorubicin are examples of quinoline analogues that function through this mechanism.[7]

  • Inhibition of Kinases: Many quinoline derivatives have been developed as potent inhibitors of various protein kinases that are often dysregulated in cancer.[7] These include:

    • Tyrosine Kinases: Targeting receptor tyrosine kinases like VEGFR and EGFR is a key strategy in cancer therapy. Quinoline derivatives have been shown to inhibit these kinases, thereby blocking downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis.[7][9]

    • Pim-1 Kinase: This serine/threonine kinase is overexpressed in several cancers and plays a role in cell survival and apoptosis resistance.[10] Certain quinoline derivatives have been identified as effective Pim-1 kinase inhibitors, inducing apoptosis in cancer cells.[10]

    • Src Kinase: As a non-receptor tyrosine kinase, Src is involved in cell migration and proliferation. Novel quinoline derivatives have been developed as non-ATP competitive Src kinase inhibitors, effectively suppressing breast cancer cell migration and growth.[10]

  • Tubulin Polymerization Inhibition: Microtubules are essential for cell division, and their disruption is a validated anticancer strategy. Some novel quinoline-chalcone hybrids have been shown to inhibit tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11][12]

  • Induction of Apoptosis and Cell Cycle Arrest: Regardless of the primary target, a common outcome of treatment with anticancer quinoline derivatives is the induction of programmed cell death (apoptosis) and arrest of the cell cycle.[1][9][13] This can be achieved through various mechanisms, including the generation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and modulation of key cell cycle regulators.[1][11]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[3]

  • Position 4: Substitution at the 4th position of the quinoline ring can significantly enhance anticancer activity.[3] For instance, the presence of a dialkylaminoalkyl side chain at C-4 is crucial for the antimalarial (and often anticancer) activity of compounds like chloroquine.[14]

  • Position 7: The introduction of an electron-withdrawing group, such as a chloro group, at the 7th position is often associated with increased potency.[14][15] Conversely, replacing it with an electron-donating group can lead to a loss of activity.[15] The presence of a hydroxyl or methoxy group at this position has also been shown to improve antitumor activity.[3]

  • Hybrid Molecules: The hybridization of the quinoline scaffold with other pharmacologically active moieties, such as chalcones or other heterocycles, has proven to be a successful strategy for developing novel anticancer agents with enhanced potency and potentially dual mechanisms of action.[12][16]

Quantitative Data on Cytotoxicity

The cytotoxic potential of novel quinoline derivatives is typically evaluated against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying their potency.

Compound TypeCell LineIC50 (µM)Reference
2,4-Disubstituted quinoline derivativesSF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia)0.314 - 4.65 µg/cm³[17]
N-alkylated, 2-oxoquinoline derivativesHEp-2 (Larynx)49.01 - 77.67% inhibition[17]
Quinoline-chalcone derivative (24d)Various cancer cell lines0.009 - 0.016[11][12]
2-phenylquinolin-4-amine derivatives (7a, 7d, 7i)HT-29 (Colon)8.12, 9.19, 11.34[17]
Pim-1 Kinase Inhibitors (3-5)PC-3 (Prostate)GI50: 2.60, 2.81, 1.29[10]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of novel compounds.[17][18]

Principle: This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[17][18] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete culture medium and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the novel quinoline derivatives in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions.[19] Include a vehicle control (e.g., DMSO) and a no-treatment control.[19]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[18]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).[20] Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C in the dark.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[20] Measure the absorbance at a wavelength of 590 nm using a microplate reader.[20]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration.[19]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Reaction & Measurement cluster_analysis Data Analysis A Seed Cells in 96-well plate C Add Compounds to Cells A->C B Prepare Serial Dilutions of Quinoline Derivatives B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilizing Agent (DMSO) F->G H Measure Absorbance at 590 nm G->H I Calculate % Cell Viability H->I J Determine IC50 Value I->J

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity of Quinoline Derivatives

The emergence of antimicrobial resistance is a major global health threat, necessitating the development of new antimicrobial agents.[4] Quinoline derivatives have a long history in combating infectious diseases, with many exhibiting potent activity against a broad spectrum of bacteria, fungi, and parasites.[6][4]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of quinoline derivatives are diverse and often depend on the specific structural features of the compound.

  • Inhibition of DNA Gyrase and Topoisomerase IV: This is the primary mechanism of action for the well-known fluoroquinolone antibiotics. These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.

  • Disruption of Cell Wall Synthesis: Some novel quinoline derivatives have been designed to target enzymes involved in the synthesis of the bacterial cell wall, a structure that is absent in human cells, making it an attractive target.[21]

  • Inhibition of Peptide Deformylase (PDF): PDF is an essential bacterial enzyme involved in protein synthesis. Novel quinoline derivatives have been designed as PDF inhibitors, demonstrating broad-spectrum antibacterial activity.[21]

  • Dual-Targeting Approaches: To combat resistance, researchers are developing quinoline hybrids that can target multiple bacterial proteins simultaneously. For example, some derivatives have been shown to target both LptA (involved in lipopolysaccharide transport in Gram-negative bacteria) and topoisomerase IV.[16][22]

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of quinolines is profoundly influenced by their substitution patterns.[6]

  • Position 6: The introduction of a fluorine atom at the 6th position is a key feature of fluoroquinolone antibiotics and significantly enhances their antibacterial activity.[3]

  • Position 7: Substitutions at the 7th position, often with a piperazine or pyrrolidine ring, are crucial for the broad-spectrum activity of many quinolone-based antibiotics.[23]

  • Hybridization: Combining the quinoline core with other antimicrobial pharmacophores, such as 1,2,3-triazoles, has led to the development of potent antibacterial agents against both Gram-positive and Gram-negative bacteria.[4]

Quantitative Data on Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the standard measure of the in vitro potency of an antimicrobial agent.[24]

Compound TypeTarget MicroorganismMIC (µg/mL)Reference
Quinolone coupled hybrid (5d)Gram-positive and Gram-negative bacteria0.125 - 8[16][22]
2-fluoro 9-oxime ketolides and carbamoyl quinolones hybrids (16, 17, 18)S. pneumoniae ATCC 49619≤ 0.008[4]
Quinoline-3-carbohydrazide derivativesE. coli, S. aureusModerate to high activity[25]
Quinoline-2-one derivative (6c)MRSA, VRE0.75[26]
Quinoline-based amino acid derivatives (43a)E. coli, S. aureus, B. subtilis, P. aeruginosa0.62[25]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard and widely used technique for determining the MIC of a novel antimicrobial compound.[24][27][28]

Principle: This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth after incubation.[24][27]

Step-by-Step Methodology:

  • Preparation of Inoculum: From a fresh culture plate, select several colonies of the test microorganism and suspend them in sterile broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[27] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[27]

  • Serial Dilution of Compound: In a 96-well plate, prepare two-fold serial dilutions of the quinoline derivative in the appropriate broth. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Inoculation: Add the prepared inoculum to each well containing the compound dilutions and the positive control well.

  • Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[27]

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[27] This can be assessed visually or by measuring the optical density with a plate reader.[24]

MIC_Determination_Workflow A Prepare Standardized Bacterial Inoculum C Inoculate Wells with Bacterial Suspension A->C B Perform 2-fold Serial Dilution of Quinoline Derivative in 96-well Plate B->C D Incubate Plate at 37°C for 16-20h C->D E Visually Inspect for Bacterial Growth D->E F Determine Lowest Concentration with No Visible Growth (MIC) E->F

Caption: Workflow for MIC determination by broth microdilution.

Anti-inflammatory Activity of Quinoline Derivatives

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and cancer.[29] Quinoline derivatives have demonstrated significant anti-inflammatory properties, positioning them as promising candidates for the treatment of inflammatory disorders.[5][30]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of quinoline derivatives are primarily mediated by their ability to modulate key inflammatory signaling pathways and the production of inflammatory mediators.

  • Inhibition of the NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory genes.[29] Several quinoline derivatives have been shown to inhibit the NF-κB pathway.[31] Some compounds may interfere with the DNA-binding activity of NF-κB, thereby preventing the transcription of its target genes.[31][32]

  • Inhibition of Pro-inflammatory Enzymes: Quinoline-based compounds can target enzymes that are crucial for the production of inflammatory mediators. This includes enzymes like cyclooxygenase (COX) and TNF-α converting enzyme (TACE).[30]

  • NLRP3 Inflammasome Inhibition: The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the inflammatory response. Novel quinoline analogues have been discovered that directly target and inhibit the NLRP3 inflammasome, blocking its assembly and activation.[33]

Signaling Pathway: NF-κB Inhibition by Quinoline Derivatives

NFkB_Pathway_Inhibition cluster_stimulus Inflammatory Stimulus (e.g., TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF TNF-α IKK IKK Complex TNF->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degrades & Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Quinoline Quinoline Derivative Quinoline->NFkB_nuc Inhibits DNA Binding DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes DNA->Genes Transcription

Caption: Inhibition of the canonical NF-κB pathway by a novel quinoline derivative.

Conclusion and Future Perspectives

The quinoline scaffold remains a privileged structure in medicinal chemistry, offering a versatile platform for the design and development of novel therapeutic agents.[3] The diverse biological activities of quinoline derivatives, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory research, underscore their immense therapeutic potential.[1][4][30] The ability to fine-tune their pharmacological properties through chemical modification allows for the creation of compounds with enhanced potency, selectivity, and improved safety profiles.[3][13]

Future research in this field will likely focus on several key areas:

  • Development of Multi-Targeted Agents: The design of hybrid molecules that can simultaneously modulate multiple targets is a promising strategy to overcome drug resistance and enhance therapeutic efficacy.

  • Elucidation of Novel Mechanisms of Action: Continued investigation into the molecular targets and signaling pathways affected by quinoline derivatives will uncover new therapeutic opportunities.

  • Advancements in Synthesis: The development of more efficient and environmentally friendly synthetic methods will accelerate the discovery and optimization of novel quinoline-based drug candidates.[34]

  • Personalized Medicine Approaches: A deeper understanding of the structure-activity relationships of quinoline derivatives will facilitate the design of compounds tailored to specific disease subtypes and patient populations.

The ongoing exploration of the vast chemical space of quinoline derivatives holds great promise for addressing some of the most pressing challenges in human health.

References

An In-depth Technical Guide to N-Cyclopropyl-5-nitroquinolin-8-amine and its Chemical Class

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclopropyl-5-nitroquinolin-8-amine, identified by CAS number 1099929-70-0, is a member of the 5-nitroquinoline class of compounds. While specific research on this particular molecule is not extensively available in publicly accessible literature, this guide will provide a comprehensive overview of the chemical family to which it belongs. By examining the synthesis, biological activities, and mechanisms of action of closely related 5-nitroquinoline and 8-hydroxyquinoline derivatives, we can infer the probable characteristics and potential applications of this compound. This paper will synthesize available data on analogous compounds to offer a scientifically grounded projection of its properties and suggest experimental approaches for its investigation.

Introduction to the 5-Nitroquinoline Scaffold

The quinoline ring system is a foundational scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The introduction of a nitro group at the 5-position and an amine or hydroxyl group at the 8-position can significantly modulate the electronic and steric properties of the molecule, often enhancing its therapeutic potential.

A prominent and well-studied member of this class is 8-hydroxy-5-nitroquinoline, also known as Nitroxoline. Nitroxoline is an established antimicrobial agent and has garnered significant interest for its anticancer activities[3][4][5][6]. The N-cyclopropyl substitution at the 8-amino position of 5-nitroquinoline suggests a focus on exploring the structure-activity relationship (SAR) within this chemical space, potentially to enhance potency, selectivity, or pharmacokinetic properties.

Synthesis Strategies for 5-Nitroquinoline Derivatives

A general workflow for the synthesis of such derivatives is outlined below:

Synthesis_Workflow A Starting Material: 8-Chloro-5-nitroquinoline or 8-Hydroxy-5-nitroquinoline B Nucleophilic Aromatic Substitution (SNAr) A->B Reaction D Product: This compound B->D C Cyclopropylamine C->B Reagent E Purification (e.g., Column Chromatography) D->E F Characterization (NMR, MS, etc.) E->F

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol: A General Approach to N-Arylation

  • Reaction Setup: To a solution of 8-chloro-5-nitroquinoline (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add cyclopropylamine (1.2-1.5 equivalents).

  • Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents), to scavenge the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80°C to 120°C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.

Anticipated Biological Activity and Mechanism of Action

Based on the activities of related 5-nitroquinoline compounds, this compound is likely to exhibit anticancer and antimicrobial properties.

Anticancer Activity

Studies on 8-hydroxy-5-nitroquinoline (Nitroxoline) have demonstrated significant cytotoxicity against various cancer cell lines[3][4][5]. The proposed mechanisms of action for this class of compounds often revolve around two key cellular processes:

  • Metal Ion Chelation: The 8-hydroxyquinoline scaffold is a known metal chelator. Chelation of essential metal ions like zinc and copper can disrupt the function of metalloenzymes that are crucial for cancer cell proliferation and survival[6].

  • Generation of Reactive Oxygen Species (ROS): Some quinoline derivatives have been shown to induce oxidative stress in cancer cells by generating ROS. This leads to cellular damage and apoptosis[3][5].

The presence of the N-cyclopropyl group may influence the compound's lipophilicity and cell permeability, potentially enhancing its uptake and intracellular concentration, which could lead to increased anticancer potency.

Anticancer_MoA cluster_0 This compound cluster_1 Intracellular Effects A Compound Enters Cancer Cell B Metal Ion Chelation (e.g., Cu2+, Zn2+) A->B C Generation of Reactive Oxygen Species (ROS) A->C D Disruption of Metalloenzyme Function B->D E Oxidative Stress & Cellular Damage C->E F Induction of Apoptosis D->F E->F

Caption: Postulated mechanisms of anticancer activity for this compound.

Antimicrobial Activity

The 5-nitroquinoline core is also associated with broad-spectrum antimicrobial activity. Nitroxoline, for instance, is used in the treatment of urinary tract infections[7]. The mechanism of antimicrobial action is also thought to involve metal chelation, depriving bacteria of essential metal cofactors for enzymatic reactions.

Experimental Evaluation of Biological Activity

To validate the presumed biological activities of this compound, a series of in vitro assays would be necessary.

In Vitro Anticancer Activity Assays

A standard approach to assess the anticancer potential of a novel compound involves cytotoxicity screening against a panel of human cancer cell lines.

Table 1: Representative Cancer Cell Lines for Cytotoxicity Screening

Cell LineCancer Type
A549Lung Carcinoma
MCF-7Breast Adenocarcinoma
HCT116Colon Carcinoma
U87Glioblastoma

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or Sorenson's buffer).

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Mechanistic Assays

To elucidate the mechanism of action, further assays can be performed:

  • ROS Detection Assay: Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels in treated cells.

  • Apoptosis Assay: Employ techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptotic and necrotic cell populations.

Conclusion and Future Directions

While direct experimental data on this compound is currently limited in the public domain, the extensive research on its parent scaffold, 5-nitroquinoline, provides a strong foundation for predicting its biological activities. It is hypothesized that this compound will exhibit both anticancer and antimicrobial properties, likely mediated through metal ion chelation and induction of oxidative stress. The N-cyclopropyl moiety is an interesting modification that warrants further investigation to understand its impact on the compound's overall profile.

Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive in vitro evaluation of its biological activities. Mechanistic studies will be crucial to unravel its mode of action and to identify potential therapeutic targets. The insights gained from such studies will be invaluable for the drug development community and could pave the way for a new generation of quinoline-based therapeutic agents.

References

  • Chan-on, W., Huyen, N. T. B., Songtawee, N., Suwanjang, W., Prachayasittikul, S., & Prachayasittikul, V. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Drug Design, Development and Therapy, 9, 2033–2047. Available from: [Link]

  • Jiang, H., Taggart, J. E., Zhang, X., Benbrook, D. M., Lind, S. E., & Ding, W. Q. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer letters, 312(1), 11–17. Available from: [Link]

  • Patel, N. B., & Shaikh, F. M. (2010). Synthesis and antimicrobial activity of carbonyl pyridoquinolones containing urea and piperazine residue. Journal of Saudi Chemical Society, 15(2), 167-176.
  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and biological activities. Drug design, development and therapy, 7, 1191–1203.
  • Ribeiro, C. I., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry, 11, 1133989. Available from: [Link]

  • Soliman, F. E. O., Al-Busafi, S. N., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1).
  • Wei, C., et al. (2004).
  • Azev, Y. A., Koptyaeva, O. S., Eltsov, O. S., Tsmokalyuk, A. N., & Pospelova, T. A. (2020). 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline. Chemistry of Heterocyclic Compounds, 56(12), 1556-1559. Available from: [Link]

  • Chan-on, W., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Dove Medical Press. Available from: [Link]

  • Fuson, R. C., & Bauman, R. A. (1947). The synthesis of 5-hydroxy-8-nitroquinoline and certain of its derivatives. The Journal of Organic Chemistry, 12(6), 799-806. Available from: [Link]

  • Gavrilova, N. A. (2016). Synthesis and reduction of N-substituted 5-nitrosoquinolin-8-amines. Russian Journal of Organic Chemistry, 52(3), 368-372. Available from: [Link]

  • Google Patents. (n.d.). CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline.
  • Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • Google Patents. (n.d.). US4011229A - 8-amino-5,6,7,8-tetrahydroquinoline derivatives.
  • Google Patents. (n.d.). WO2022115377A1 - Compounds useful as inhibitors of prmt5.
  • Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). PubMed. Available from: [Link]

  • Kwiecień, H., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(23), 7129. Available from: [Link]

  • MDPI. (2021). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Retrieved from [Link]

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  • Patel, K. M., et al. (2015). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences, 127(11), 1969-1975. Available from: [Link]

  • Tadmoury, M. B., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. Available from: [Link]

  • Tadmoury, M. B., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Available from: [Link]

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Sources

structural elucidation of N-Cyclopropyl-5-nitroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Elucidation of N-Cyclopropyl-5-nitroquinolin-8-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rigorous, unambiguous determination of a novel chemical entity's structure is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, multi-technique approach to the , a molecule of interest within the versatile quinoline class of compounds. As a Senior Application Scientist, the following narrative is structured not as a rigid template, but as a logical, field-proven workflow that integrates mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, and single-crystal X-ray crystallography. The causality behind experimental choices is emphasized, ensuring each analytical step contributes to a self-validating system of structural confirmation.

Introduction: The Imperative of Structural Integrity

Quinoline derivatives are a significant class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and biologically active molecules. The introduction of a cyclopropylamine at the 8-position and a nitro group at the 5-position of the quinoline scaffold creates this compound, a molecule with potential pharmacological relevance. The precise arrangement of these substituents is critical, as even minor structural variations can profoundly alter a compound's efficacy, toxicity, and metabolic profile.

Therefore, before proceeding with any biological evaluation or further development, it is paramount to confirm the molecular structure with absolute certainty. This guide outlines a synergistic analytical workflow designed to provide orthogonal data points, leading to an unassailable structural assignment.

The Elucidation Workflow: A Symphony of Techniques

No single analytical technique can provide the complete structural picture. True confidence is achieved by integrating data from multiple, orthogonal methods. Our workflow is designed to move from broad characterization to fine-detail confirmation.

G cluster_0 Initial Characterization cluster_1 Connectivity & Detailed Structure cluster_2 Absolute Confirmation HRMS High-Resolution MS (Elemental Composition) NMR 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) HRMS->NMR FTIR FT-IR Spectroscopy (Functional Groups) FTIR->NMR XRAY X-Ray Crystallography (3D Atomic Arrangement) NMR->XRAY Confirmation Unambiguous Structure Confirmed XRAY->Confirmation

Caption: The integrated workflow for structural elucidation.

High-Resolution Mass Spectrometry (HRMS): The Molecular Formula

Causality: The first step is to confirm the elemental composition. HRMS provides an extremely accurate mass measurement of the parent ion, allowing us to determine the molecular formula with high confidence, which is a fundamental prerequisite for any further structural analysis.[1][2]

Experimental Protocol: LC-HRMS (Time-of-Flight)
  • Sample Preparation: A 1 mg/mL stock solution of the synthesized compound is prepared in HPLC-grade methanol. This is further diluted to 10 µg/mL with the mobile phase.

  • Chromatography: A 5 µL aliquot is injected onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid).

  • Mass Spectrometry: The analysis is performed on a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Data Acquisition: Data is acquired over a mass range of m/z 50-500. A lock mass standard is used for continuous calibration to ensure high mass accuracy.

  • Analysis: The exact mass of the protonated molecular ion [M+H]⁺ is determined. This value is then submitted to a formula calculator, constraining the elements to C, H, N, and O.

Predicted Data & Interpretation

For this compound (C₁₂H₁₁N₃O₂), the theoretical monoisotopic mass is 229.0851 Da.

ParameterPredicted Value
Molecular Formula C₁₂H₁₁N₃O₂
Theoretical [M+H]⁺ 230.0924 m/z
Expected HRMS [M+H]⁺ 230.0924 ± 0.0005 m/z

A measured mass within 5 ppm of the theoretical value provides strong evidence for the proposed molecular formula.[3] Tandem MS (MS/MS) would then be performed on the precursor ion at m/z 230.1 to elicit fragmentation, providing initial structural clues.

G M C₁₂H₁₁N₃O₂⁺• m/z 230.1 F1 [M - NO₂]⁺ m/z 184.1 M->F1 - NO₂ (46 Da) F2 [M - C₃H₅]⁺ m/z 189.1 M->F2 - C₃H₅ (41 Da) F3 [F1 - HCN]⁺ m/z 157.1 F1->F3 - HCN (27 Da)

Caption: Predicted MS/MS fragmentation of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification

Causality: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in the molecule.[4] The presence of characteristic absorption bands for the N-H, C-H (aromatic and aliphatic), C=N, and N-O bonds provides orthogonal confirmation of the structural components suggested by the molecular formula.

Experimental Protocol: Attenuated Total Reflectance (ATR)
  • Sample Preparation: A small amount (1-2 mg) of the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

  • Analysis: The resulting spectrum is analyzed for characteristic absorption frequencies.

Predicted Data & Interpretation

The spectrum should confirm the presence of the amine, the nitro group, the aromatic quinoline system, and the aliphatic cyclopropyl group.

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)
Secondary Amine N-H Stretch3350 - 3310 (weak-medium)
Aromatic C-H C-H Stretch3100 - 3000 (medium)
Aliphatic C-H C-H Stretch2990 - 2850 (medium)
Aromatic C=C/C=N Ring Stretches1620 - 1450 (multiple bands)
Nitro Group (Ar-NO₂) ** Asymmetric N-O Stretch1550 - 1475 (strong)[5]
Nitro Group (Ar-NO₂) **Symmetric N-O Stretch1360 - 1290 (strong)[5]
Aromatic C-N C-N Stretch1335 - 1250 (strong)[6]

The two strong, characteristic bands for the nitro group are particularly diagnostic.[5][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Skeleton

Causality: NMR is the most powerful technique for elucidating the detailed structure of a molecule in solution.[8] One-dimensional (¹H, ¹³C) experiments identify the different chemical environments of the hydrogen and carbon atoms, while two-dimensional experiments (COSY, HSQC, HMBC) establish the connectivity between these atoms, allowing for the complete assembly of the molecular skeleton.[9][10]

Experimental Protocol: High-Field NMR
  • Sample Preparation: 5-10 mg of the compound is dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: Spectra are acquired on a 400 MHz (or higher) spectrometer.

    • ¹H NMR: Standard proton spectrum.

    • ¹³C{¹H} NMR: Proton-decoupled carbon spectrum.

    • COSY: ¹H-¹H Correlation Spectroscopy to identify adjacent protons.

    • HSQC: Heteronuclear Single Quantum Coherence to identify direct ¹H-¹³C correlations.

    • HMBC: Heteronuclear Multiple Bond Correlation to identify long-range (2-3 bond) ¹H-¹³C correlations.

Predicted Data & Interpretation

The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating amino group.[11]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton Predicted δ (ppm) Multiplicity Coupling (J, Hz) Integration
H-2 8.8 - 8.6 dd J = 4.2, 1.7 1H
H-3 7.5 - 7.3 dd J = 8.4, 4.2 1H
H-4 8.7 - 8.5 dd J = 8.4, 1.7 1H
H-6 8.2 - 8.0 d J = 9.0 1H
H-7 7.0 - 6.8 d J = 9.0 1H
NH 6.5 - 6.0 br s - 1H
H-cyclopropyl (CH) 2.6 - 2.4 m - 1H
H-cyclopropyl (CH₂) 1.0 - 0.8 m - 2H

| H-cyclopropyl (CH₂) | 0.7 - 0.5 | m | - | 2H |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon Predicted δ (ppm)
C-2 148 - 152
C-3 121 - 124
C-4 135 - 138
C-4a 125 - 128
C-5 140 - 143
C-6 128 - 131
C-7 110 - 113
C-8 145 - 148
C-8a 138 - 141
C-cyclopropyl (CH) 30 - 33

| C-cyclopropyl (CH₂) | 6 - 9 |

Key HMBC Correlations: The HMBC spectrum is crucial for confirming the substitution pattern. Key expected correlations include:

  • The NH proton to C-8 .

  • The cyclopropyl CH proton to C-8 .

  • H-7 to C-5 , C-8a , and C-8 .

  • H-6 to C-4a , C-5 , and C-8 .

Caption: Predicted key HMBC correlations for structural confirmation. (Note: Image placeholder would be replaced with the actual chemical structure in a real report).

Single-Crystal X-ray Crystallography: The Gold Standard

Causality: While the combination of MS and NMR provides a highly confident structural assignment, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[12][13] It determines the precise three-dimensional arrangement of every atom in the solid state, confirming not only the connectivity but also the molecular geometry.[14]

Experimental Protocol: Structure Determination
  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane).

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled under a stream of nitrogen gas (e.g., to 100 K). X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα).

  • Structure Solution and Refinement: The diffraction pattern is used to solve the crystal structure, yielding an electron density map. An atomic model is built into this map and refined to give the final structure with precise bond lengths, bond angles, and atomic coordinates.

Expected Outcome

A successful X-ray crystallographic analysis will produce a detailed 3D model of the molecule. This will definitively confirm:

  • The quinoline ring system.

  • The position of the nitro group at C-5.

  • The position of the N-cyclopropylamino group at C-8.

  • The exact bond lengths and angles of the entire molecule.

This technique leaves no room for ambiguity and is the final, authoritative piece of evidence in the structural elucidation process.[13]

Conclusion: Integrated Structural Confirmation

The structural elucidation of a novel compound like this compound requires a rigorous and multi-faceted analytical approach. By following the workflow outlined in this guide, a scientist can systematically build a case for the molecule's structure.

  • HRMS establishes the correct elemental formula.

  • FT-IR confirms the presence of the required functional groups.

  • 1D and 2D NMR piece together the molecular skeleton and define the precise connectivity.

  • X-ray Crystallography provides the final, unambiguous 3D structure.

Each technique provides a layer of evidence that validates the others, creating a self-consistent and unassailable dataset. This level of analytical rigor is essential for ensuring the scientific integrity of subsequent research and is a non-negotiable standard in the field of drug development.

References

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  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer Link. [Link]

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N-Cyclopropyl-5-nitroquinolin-8-amine: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Novel Quinoline Scaffold

For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. This technical guide delves into the synthesis, characterization, and prospective biological evaluation of a novel derivative, N-Cyclopropyl-5-nitroquinolin-8-amine. While direct literature on this specific molecule is nascent, this document synthesizes established knowledge on quinoline chemistry, structure-activity relationships (SAR), and the unique contributions of the cyclopropyl moiety to drug design. By providing a comprehensive theoretical framework and actionable experimental protocols, this guide aims to empower researchers to explore the therapeutic potential of this promising compound.

The Rationale: Why this compound?

The 8-aminoquinoline core, particularly with a nitro group at the 5-position, is known for a range of biological activities, including antimicrobial and anticancer properties. The parent compound, 5-nitroquinolin-8-amine, and its hydroxylated analog, Nitroxoline (8-hydroxy-5-nitroquinoline), have demonstrated activities often attributed to their ability to chelate metal ions and induce oxidative stress within target cells.

The introduction of a cyclopropyl group at the 8-amino position is a strategic design choice aimed at enhancing the therapeutic profile of the parent scaffold. The cyclopropyl group is a valuable moiety in modern drug discovery for several reasons[1][2][3]:

  • Metabolic Stability: The cyclopropyl ring is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile and a longer in vivo half-life[1][4].

  • Enhanced Potency: The rigid nature of the cyclopropyl group can lock the molecule into a bioactive conformation, potentially increasing its binding affinity and selectivity for its biological target[1][5].

  • Modulation of Physicochemical Properties: The cyclopropyl group can influence lipophilicity and other properties that affect cell permeability and bioavailability[3].

This guide, therefore, explores the synthesis of this compound and proposes a roadmap for investigating its potential as a novel therapeutic agent.

Synthetic Strategy: A Proposed Pathway to this compound

The synthesis of this compound can be approached through the N-cyclopropylation of the readily available precursor, 5-nitroquinolin-8-amine. Several methods for the N-cyclopropylation of amines have been reported in the literature. A promising approach involves a copper-catalyzed reaction with a cyclopropylating agent.

Proposed Synthetic Workflow

cluster_0 Starting Material cluster_1 Reagents & Conditions cluster_2 Reaction cluster_3 Purification cluster_4 Final Product 5-nitroquinolin-8-amine 5-nitroquinolin-8-amine N-Cyclopropylation N-Cyclopropylation 5-nitroquinolin-8-amine->N-Cyclopropylation Cyclopropylboronic acid Cyclopropylboronic acid Cyclopropylboronic acid->N-Cyclopropylation Cu(OAc)2 Cu(OAc)2 Cu(OAc)2->N-Cyclopropylation Base (e.g., Na2CO3) Base (e.g., Na2CO3) Base (e.g., Na2CO3)->N-Cyclopropylation Solvent (e.g., Toluene) Solvent (e.g., Toluene) Solvent (e.g., Toluene)->N-Cyclopropylation Heat Heat Heat->N-Cyclopropylation Column Chromatography Column Chromatography N-Cyclopropylation->Column Chromatography This compound This compound Column Chromatography->this compound

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • 5-nitroquinolin-8-amine

  • Cyclopropylboronic acid

  • Copper(II) acetate (Cu(OAc)₂)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, rotary evaporator)

Procedure:

  • To a dry round-bottom flask, add 5-nitroquinolin-8-amine (1.0 eq), cyclopropylboronic acid (1.5 eq), copper(II) acetate (0.1 eq), and sodium carbonate (2.0 eq).

  • Add toluene to the flask to achieve a suitable concentration (e.g., 0.1 M).

  • Fit the flask with a condenser and stir the mixture at reflux (approximately 110 °C) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove insoluble salts and wash the filter cake with ethyl acetate.

  • Combine the filtrate and washes, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

  • Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound.

Physicochemical Characterization: Confirming the Identity and Purity

Thorough characterization of the synthesized this compound is essential to confirm its structure and purity. The following analytical techniques are recommended:

Technique Purpose Expected Observations
¹H NMR To determine the proton environment and confirm the presence of the cyclopropyl group and the quinoline scaffold.Signals corresponding to the aromatic protons of the quinoline ring and the characteristic multiplets for the cyclopropyl protons.
¹³C NMR To identify all unique carbon atoms in the molecule.Resonances for the nine carbons of the quinoline ring and the three carbons of the cyclopropyl group.
Mass Spectrometry (MS) To determine the molecular weight of the compound.A molecular ion peak corresponding to the calculated mass of this compound.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the synthesized compound.A single major peak indicating a high degree of purity.
Infrared (IR) Spectroscopy To identify the functional groups present in the molecule.Characteristic absorption bands for the N-H bond, the nitro group (NO₂), and the aromatic C-H and C=C bonds.

Prospective Biological Evaluation: A Roadmap for Discovery

Based on the known activities of related 5-nitroquinolin-8-amine derivatives, this compound is a promising candidate for evaluation in several therapeutic areas.

Hypothesized Mechanism of Action

It is hypothesized that this compound will retain the core mechanism of action of its parent scaffold, which involves:

  • Metal Ion Chelation: The 8-aminoquinoline moiety is a known metal chelator. Chelation of essential metal ions can disrupt enzymatic functions in pathogenic organisms or cancer cells.

  • Generation of Reactive Oxygen Species (ROS): The nitro group can be reduced within cells to form nitro radical anions, which can then generate reactive oxygen species, leading to oxidative stress and cell death[6].

The N-cyclopropyl group is expected to modulate the compound's lipophilicity and cell permeability, potentially enhancing its uptake and intracellular concentration, thereby potentiating its biological effects.

cluster_0 Cellular Uptake cluster_1 Intracellular Action cluster_2 Cellular Consequences NC5NQA N-Cyclopropyl-5- nitroquinolin-8-amine Chelation Metal Ion Chelation (e.g., Fe²⁺, Cu²⁺) NC5NQA->Chelation ROS ROS Generation NC5NQA->ROS Enzyme_Inhibition Enzyme Inhibition Chelation->Enzyme_Inhibition Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Enzyme_Inhibition->Apoptosis Oxidative_Stress->Apoptosis

Caption: Hypothesized mechanism of action for this compound.

Proposed Biological Screening Workflow

A tiered screening approach is recommended to efficiently evaluate the therapeutic potential of this compound.

cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening (for active compounds) cluster_2 Tier 3: In Vivo Evaluation (for promising candidates) Start Synthesized & Characterized This compound Antimicrobial Antimicrobial Assays (e.g., MIC against bacteria/fungi) Start->Antimicrobial Cytotoxicity Cytotoxicity Assays (e.g., MTT against cancer cell lines) Start->Cytotoxicity ROS_Assay ROS Detection Assay Antimicrobial->ROS_Assay If active Cytotoxicity->ROS_Assay If active Chelation_Study Metal Chelation Studies ROS_Assay->Chelation_Study MOA_Studies Mechanism of Action Studies (e.g., Western blot for apoptosis markers) Chelation_Study->MOA_Studies Animal_Model Animal Models of Disease (e.g., infection or tumor models) MOA_Studies->Animal_Model If promising

Caption: Proposed workflow for the biological screening of this compound.

Detailed Experimental Protocols: Biological Assays

1. Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

  • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate with appropriate growth medium.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Include positive (microorganism with no compound) and negative (medium only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Determine the MIC by visual inspection for the lowest concentration with no visible growth.

2. Cytotoxicity Assay (MTT Assay)

  • Objective: To assess the effect of the compound on the viability of cancer cells.

  • Procedure:

    • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

3. Reactive Oxygen Species (ROS) Detection Assay

  • Objective: To measure the intracellular generation of ROS upon treatment with the compound.

  • Procedure:

    • Treat cells with this compound for a defined period.

    • Load the cells with a fluorescent ROS indicator dye (e.g., DCFDA).

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

    • An increase in fluorescence intensity compared to untreated control cells indicates ROS production.

Conclusion and Future Directions

This compound represents a novel chemical entity with significant therapeutic potential. This guide has provided a comprehensive framework for its synthesis, characterization, and biological evaluation. The strategic incorporation of the cyclopropyl group is hypothesized to enhance the pharmacological properties of the 5-nitroquinolin-8-amine scaffold.

Future research should focus on the successful synthesis and purification of the compound, followed by the systematic execution of the proposed biological screening cascade. Promising results from in vitro studies would warrant further investigation into its mechanism of action and evaluation in preclinical in vivo models of disease. The exploration of this compound and its analogs could lead to the discovery of new and effective therapeutic agents.

References

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  • Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2 - MDPI. Available from: [Link]

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  • N -Alkyl- N -Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N -Dialkyl Aromatic Amines | Request PDF - ResearchGate. Available from: [Link]

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Unlocking the Therapeutic Potential of N-Cyclopropyl-5-nitroquinolin-8-amine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] This technical guide focuses on a specific, yet under-investigated derivative, N-Cyclopropyl-5-nitroquinolin-8-amine. While direct empirical data for this compound is scarce, its structural similarity to known bioactive molecules, particularly those in the 5-nitroquinoline class, provides a strong rationale for its investigation as a potential therapeutic agent.[3][4][5][6][7][8] This document serves as a comprehensive roadmap for researchers, outlining a logical, evidence-based approach to identifying and validating its potential therapeutic targets. We will delve into the postulated mechanisms of action, provide detailed, self-validating experimental workflows, and offer insights into data interpretation, thereby laying the groundwork for a systematic and efficient drug discovery program.

Introduction: The Rationale for Investigating this compound

The quinoline core is a versatile heterocyclic aromatic compound that has been extensively explored in drug discovery, leading to approved drugs for cancer, malaria, and various infections.[1] The biological activity of quinoline derivatives is heavily influenced by the nature and position of their substituents. The 5-nitro group, in particular, is a known pharmacophore that can enhance the anticancer and antimicrobial properties of the quinoline scaffold.[3][4][5][6][7][8] For instance, Nitroxoline (8-hydroxy-5-nitroquinoline) is a well-characterized antimicrobial agent also recognized for its potent anticancer activities, which are attributed to its ability to chelate metal ions and induce reactive oxygen species (ROS).[4][5][7][9]

This compound shares the critical 5-nitroquinoline core but differs at the 8-position with an N-cyclopropyl amine group instead of a hydroxyl group. This structural modification is significant; while it may alter the compound's metal-chelating properties, the amine group can serve as a key interaction point with biological targets, particularly the ATP-binding pockets of protein kinases.[10][11] The cyclopropyl moiety can also enhance metabolic stability and cell permeability. Therefore, we hypothesize that this compound is a promising candidate for drug development, with a high probability of targeting key signaling pathways implicated in cancer and other diseases.

Postulated Therapeutic Target Classes

Based on the extensive literature on quinoline derivatives, we can postulate several high-priority target classes for this compound.

Protein Kinases

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes. Dysregulation of kinase activity is a hallmark of cancer, making them a major class of therapeutic targets.[11] Quinoline-based compounds have emerged as potent kinase inhibitors, with several approved for clinical use.[10][12] The quinoline scaffold can mimic the purine ring of ATP, enabling it to competitively bind to the ATP-binding site of kinases.[10]

  • Potential Targets: Given the broad inhibitory profile of many quinoline derivatives, it is plausible that this compound could target multiple kinases. High-priority candidates for initial screening include:

    • Receptor Tyrosine Kinases (RTKs): Such as PDGF-RTK, which has been shown to be inhibited by 3-substituted quinoline derivatives.[13]

    • Non-Receptor Tyrosine Kinases: Including Src family kinases.[11]

    • Serine/Threonine Kinases: Such as CK2 and those involved in the MAPK pathway.[11]

Metalloenzymes and Metal-Dependent Pathways

The ability of 8-hydroxyquinolines to chelate divalent metal cations is central to their biological activity.[2][8][14] While the 8-amino group in our compound of interest is a weaker metal chelator than the 8-hydroxyl group, it may still possess sufficient affinity to disrupt metal homeostasis or inhibit the function of metalloenzymes. The anticancer effect of some quinoline derivatives is enhanced by copper, leading to increased ROS generation and cytotoxicity.[4][5][7]

  • Potential Mechanisms:

    • Inhibition of metalloenzymes that are critical for tumor growth and survival.

    • Disruption of intracellular metal ion homeostasis (e.g., copper, iron, zinc).

    • Potentiation of copper-induced cytotoxicity through the generation of ROS.

DNA and Associated Enzymes

Some quinoline derivatives have been shown to exert their anticancer effects through interactions with DNA or the inhibition of enzymes involved in DNA replication and repair, such as topoisomerases.[1]

  • Potential Mechanisms:

    • Intercalation into DNA, leading to cell cycle arrest and apoptosis.

    • Inhibition of topoisomerase activity, resulting in DNA damage.

A Roadmap for Target Identification and Validation

To systematically investigate the therapeutic potential of this compound, we propose a multi-pronged approach that integrates broad-based screening with rigorous target validation.

Workflow 1: Unbiased Target Identification

The initial step is to cast a wide net to identify potential molecular targets.

G cluster_0 Workflow 1: Target Identification Compound N-Cyclopropyl-5- nitroquinolin-8-amine Kinome Profiling Protocol 1.1: Kinome-wide Profiling Compound->Kinome Profiling Phenotypic Screen Protocol 1.2: Phenotypic Screening Compound->Phenotypic Screen Hit Kinases Prioritized Kinase 'Hits' Kinome Profiling->Hit Kinases Target Deconvolution Target Deconvolution (e.g., TPP, Affinity Chromatography) Phenotypic Screen->Target Deconvolution Protein Binders Potential Protein Binders Target Deconvolution->Protein Binders

Caption: Workflow for initial, unbiased target identification.

Protocol 1.1: Kinome-wide Profiling

  • Objective: To identify the kinase targets of this compound across a broad panel of human kinases.

  • Methodology:

    • Assay Principle: A competitive binding assay, such as the DiscoverX KINOMEscan™, will be employed. This assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to each kinase in the panel.

    • Compound Preparation: Prepare a stock solution of this compound in DMSO. A primary screen is typically run at a single high concentration (e.g., 10 µM).

    • Assay Execution: The compound is incubated with the kinase-phage constructs and the immobilized ligand. The amount of kinase bound to the solid support is measured via quantitative PCR of the DNA tag.

    • Data Analysis: Results are expressed as a percentage of control (%Ctrl), where a lower value indicates stronger binding. A threshold (e.g., %Ctrl < 10) is used to identify primary "hits".

    • Follow-up: For primary hits, a dose-response curve is generated to determine the dissociation constant (Kd).

  • Self-Validation: The inclusion of positive and negative control compounds with known kinase binding profiles ensures the validity of the assay run. The reproducibility of Kd values across multiple runs provides confidence in the results.

Protocol 1.2: Phenotypic Screening and Target Deconvolution

  • Objective: To identify cellular phenotypes induced by the compound and subsequently identify the protein targets responsible for these effects.

  • Methodology:

    • Phenotypic Screen:

      • Utilize a panel of cancer cell lines representing different tumor types.

      • Treat cells with a range of concentrations of this compound.

      • Employ high-content imaging to assess multiple phenotypic parameters, such as cell viability, apoptosis (caspase-3/7 activation), cell cycle progression (DNA content), and morphological changes.

    • Target Deconvolution (using Thermal Proteome Profiling - TPP):

      • Identify a cell line and concentration that elicits a clear phenotype.

      • Treat cells with the compound or vehicle control.

      • Heat the cell lysates across a range of temperatures.

      • Separate soluble and aggregated proteins by centrifugation.

      • Analyze the soluble fraction by mass spectrometry to identify proteins that are stabilized or destabilized by compound binding.

  • Self-Validation: TPP includes internal controls, as the majority of proteins should not show a thermal shift. Confirmation of identified targets with orthogonal methods is crucial.

Workflow 2: Target Validation in a Cancer Context

Once high-confidence targets are identified, a rigorous validation process is essential.

G cluster_1 Workflow 2: Target Validation Identified Target Validated Target(s) CETSA Protocol 2.1: Cellular Target Engagement (CETSA) Identified Target->CETSA Confirmation Target Engagement Confirmed CETSA->Confirmation Functional Assays Protocol 2.2: In Vitro Functional Assays Mechanism Mechanism of Action Elucidated Functional Assays->Mechanism In Vivo Study Protocol 2.3: In Vivo Efficacy Study Efficacy In Vivo Efficacy Demonstrated In Vivo Study->Efficacy Confirmation->Functional Assays Mechanism->In Vivo Study

Caption: Workflow for the validation of identified targets.

Protocol 2.1: Cellular Target Engagement Assay (CETSA)

  • Objective: To confirm that the compound binds to its putative target in a physiological cellular environment.

  • Methodology:

    • Cell Treatment: Treat intact cells with the compound or vehicle.

    • Thermal Challenge: Heat the cells at various temperatures.

    • Lysis and Separation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

    • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other quantitative protein detection methods.

    • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

  • Self-Validation: The assay includes an untreated control to establish the baseline melting curve of the target protein.

Protocol 2.2: In Vitro Functional Assays

  • Objective: To demonstrate that target engagement by the compound leads to a functional consequence.

  • Methodology:

    • Cell Proliferation Assay:

      • Select cancer cell lines known to be dependent on the identified target.

      • Treat cells with a dose-response of the compound for 72 hours.

      • Measure cell viability using a reagent such as CellTiter-Glo®.

      • Calculate the IC50 value.

    • Target-Specific Pathway Modulation:

      • Treat cells with the compound for a defined period.

      • Prepare cell lysates and perform Western blotting to assess the phosphorylation status of the direct downstream substrates of the target kinase. A reduction in phosphorylation indicates target inhibition.

    • Apoptosis Assay:

      • Treat cells with the compound at concentrations around the IC50.

      • Use flow cytometry to quantify apoptotic cells using Annexin V and propidium iodide staining.

  • Self-Validation: The use of both sensitive and resistant cell lines (if available) can demonstrate on-target activity. A known inhibitor of the target should be used as a positive control.

Protocol 2.3: In Vivo Target Validation in a Xenograft Model

  • Objective: To assess the anti-tumor efficacy of the compound and confirm target engagement in a living organism.

  • Methodology:

    • Model Establishment: Implant a relevant human cancer cell line subcutaneously into immunocompromised mice.

    • Dosing: Once tumors are established, randomize mice into vehicle and treatment groups. Administer this compound via an appropriate route (e.g., oral gavage).

    • Efficacy Assessment: Measure tumor volume and body weight regularly.

    • Pharmacodynamic (PD) Assessment: At the end of the study (or at specific time points), collect tumor tissue and analyze for biomarkers of target engagement (e.g., p-substrate levels by Western blot or immunohistochemistry).

  • Self-Validation: The inclusion of a vehicle control group is essential. A positive control group treated with a standard-of-care agent can provide a benchmark for efficacy.

Data Presentation and Interpretation

Clear and concise data presentation is crucial for decision-making in a drug discovery program.

Table 1: Hypothetical Kinome Profiling Results
Kinase Target% Control @ 10 µMKd (nM)Kinase Family
PDGFRβ 2.550Tyrosine Kinase
Src 8.0250Tyrosine Kinase
c-MET 9.5400Tyrosine Kinase
CDK2 35.0>1000Ser/Thr Kinase
ERK2 85.0>10,000Ser/Thr Kinase
Table 2: Hypothetical In Vitro Functional Data
Cell LineTarget ExpressionIC50 (nM)Apoptosis (% Annexin V+)
HT-1080 (PDGFRβ driven) High8045% @ 200 nM
A549 (PDGFRβ low) Low>50005% @ 200 nM
Signaling Pathway Visualization

G cluster_pathway Postulated PDGFRβ Signaling Inhibition PDGF PDGF PDGFRB PDGFRβ PDGF->PDGFRB PI3K PI3K PDGFRB->PI3K P Compound N-Cyclopropyl-5- nitroquinolin-8-amine Compound->PDGFRB AKT Akt PI3K->AKT P Proliferation Proliferation & Survival AKT->Proliferation

Caption: Inhibition of the PDGFRβ signaling pathway.

Conclusion

This compound is a compound of significant interest due to its privileged 5-nitroquinoline scaffold. While its specific biological targets are yet to be elucidated, a systematic investigation, as outlined in this guide, provides a clear path forward. By combining broad-based, unbiased screening with rigorous, hypothesis-driven validation, researchers can efficiently identify and characterize the mechanism of action of this promising molecule. The proposed workflows, rooted in principles of scientific integrity and self-validation, will enable a comprehensive evaluation of its therapeutic potential, ultimately accelerating its journey from a chemical entity to a potential clinical candidate.

References

  • Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). ChemMedChem.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
  • A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. (n.d.). Journal of Medicinal Chemistry.
  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2016). Journal of American Science.
  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (2011). Cancer Letters.
  • Review on recent development of quinoline for anticancer activities. (n.d.). Journal of Molecular Structure.
  • Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (2011). PubMed.
  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. (2022). MDPI.
  • Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (n.d.).
  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. (2022). PubMed.
  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. (n.d.). MDPI.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). PMC.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). MDPI.
  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. (2022).
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  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). PubMed.
  • 8-Hydroxy-5-nitroquinoline. (n.d.). Chem-Impex.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). MDPI.
  • 8-Hydroxy-5-nitroquinoline. (n.d.). Sigma-Aldrich.

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In Silico Modeling of N-Cyclopropyl-5-nitroquinolin-8-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the in silico modeling of N-Cyclopropyl-5-nitroquinolin-8-amine, a novel quinoline derivative with significant therapeutic potential. As researchers and drug development professionals, understanding the molecular behavior of this compound is paramount. This document offers a detailed, step-by-step workflow, grounded in scientific integrity and practical application, to elucidate its mechanism of action, predict its pharmacokinetic profile, and guide further experimental validation.

Introduction: The Promise of a Novel Quinoline Derivative

Quinoline derivatives have long been a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer and antimicrobial effects. The parent compound, 8-hydroxy-5-nitroquinoline (Nitroxoline), is a well-established therapeutic agent, validating the potential of this chemical scaffold. The introduction of a cyclopropyl group at the 8-amino position in this compound presents an intriguing modification, warranting a thorough investigation of its structure-activity relationship (SAR) and potential as a next-generation therapeutic.

In silico modeling offers a rapid and cost-effective approach to de-risk and accelerate the drug discovery process. By simulating the interactions of this compound with biological targets at a molecular level, we can gain invaluable insights into its efficacy and safety profile before committing to extensive and expensive laboratory experiments.

Part 1: Ligand and Target Preparation - The Foundation of Accurate Modeling

The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. This section details the meticulous process of preparing the this compound ligand and identifying and preparing its putative biological targets.

Ligand Preparation: From 2D Structure to 3D Conformation

The initial step involves obtaining an accurate three-dimensional representation of this compound.

Protocol 1: 3D Structure Generation

  • SMILES String Definition: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound is C1CC1Nc2ccc(c3c2cccn3)[O-] . This string provides a 2D representation of the molecule's connectivity.

  • 3D Structure Generation: Employ a computational chemistry software package, such as ChemDraw or an online tool like the Osiris Property Explorer, to convert the SMILES string into a 3D structure.[1][2] These tools utilize energy minimization algorithms to generate a low-energy, stable conformation of the molecule.[3][4]

  • Ligand Optimization: The generated 3D structure should be further optimized using a more robust force field, such as MMFF94 or AM1, to ensure a realistic geometry. This step is critical for accurate docking and simulation results.

Target Identification and Preparation: Unveiling the Molecular Interlocutor

Based on the known activities of similar quinoline derivatives, we can hypothesize potential biological targets for this compound.

Potential Targets:

  • Anticancer:

    • Topoisomerase II: A key enzyme in DNA replication and a common target for quinoline-based anticancer drugs.[5]

    • Tyrosine Kinases: These enzymes are crucial for cell signaling and are often dysregulated in cancer.[4][6]

  • Antimicrobial:

    • DNA Gyrase: An essential bacterial enzyme involved in DNA replication and a target for quinolone antibiotics.[7]

    • ATP Synthase: Some quinoline derivatives have been shown to inhibit this enzyme, which is vital for bacterial energy production.[8]

Protocol 2: Protein Target Preparation

  • Protein Data Bank (PDB) Retrieval: Obtain the 3D crystallographic structures of the selected protein targets from the RCSB Protein Data Bank ([Link]).

  • Structure Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and existing ligands.

  • Protonation and Optimization: Add hydrogen atoms to the protein structure and perform a constrained energy minimization to relieve any steric clashes and optimize the hydrogen-bonding network. This can be accomplished using tools like the Protein Preparation Wizard in Maestro (Schrödinger) or similar functionalities in other software packages.

Part 2: Predicting Interactions and Behavior - The Core of In Silico Analysis

With the prepared ligand and targets, we can now proceed to the core computational analyses to predict the binding affinity, interaction modes, and overall drug-like properties of this compound.

Molecular Docking: Predicting the Binding Pose and Affinity

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9]

Protocol 3: Molecular Docking Workflow

  • Grid Generation: Define the binding site on the target protein. This is typically the active site or a known allosteric site. A grid box is generated around this site to define the search space for the docking algorithm.

  • Ligand Docking: Dock the prepared 3D structure of this compound into the defined grid using a docking program such as AutoDock Vina or Glide. These programs sample a large number of possible conformations and orientations of the ligand within the binding site and score them based on a scoring function that estimates the binding affinity.

  • Pose Analysis: Analyze the top-scoring docking poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein. This analysis provides insights into the structural basis of binding.

Diagram 1: Molecular Docking Workflow

Ligand_Prep Ligand Preparation Docking Molecular Docking Ligand_Prep->Docking Protein_Prep Protein Preparation Grid_Gen Grid Generation Protein_Prep->Grid_Gen Grid_Gen->Docking Analysis Pose Analysis & Scoring Docking->Analysis

Caption: A streamlined workflow for performing molecular docking simulations.

Molecular Dynamics Simulation: Capturing the Dynamic Nature of Binding

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the ligand-protein complex over time.[10][11] This provides a more realistic representation of the biological system.

Protocol 4: Molecular Dynamics Simulation

  • System Solvation: Place the docked ligand-protein complex in a periodic box of water molecules to simulate the aqueous cellular environment.

  • Ionization: Add ions to neutralize the system and mimic physiological salt concentrations.

  • Equilibration: Gradually heat the system to physiological temperature and equilibrate it to ensure a stable starting point for the production simulation.

  • Production Run: Run the simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space of the complex.

  • Trajectory Analysis: Analyze the simulation trajectory to assess the stability of the ligand in the binding site, identify persistent interactions, and calculate binding free energies.

Diagram 2: Molecular Dynamics Simulation Workflow

Docked_Complex Docked Ligand-Protein Complex Solvation System Solvation Docked_Complex->Solvation Equilibration System Equilibration Solvation->Equilibration Production_MD Production MD Simulation Equilibration->Production_MD Analysis Trajectory Analysis Production_MD->Analysis

Caption: Key steps involved in a molecular dynamics simulation study.

ADMET Prediction: Assessing Drug-Likeness

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures in drug development.[6][12]

Table 1: Predicted Physicochemical and ADMET Properties of this compound

PropertyPredicted ValueImplication
Molecular Weight ~231.23 g/mol Good oral bioavailability (Lipinski's Rule of 5)
LogP ~2.5 - 3.5Optimal for cell permeability
Hydrogen Bond Donors 1Good oral bioavailability (Lipinski's Rule of 5)
Hydrogen Bond Acceptors 4Good oral bioavailability (Lipinski's Rule of 5)
Aqueous Solubility ModerateMay require formulation optimization
Blood-Brain Barrier Permeability Low to ModeratePotential for CNS or non-CNS targeted therapies
CYP450 Inhibition Likely inhibitor of some isoformsPotential for drug-drug interactions
hERG Inhibition Low riskReduced potential for cardiotoxicity
Mutagenicity (Ames test) Potential concern due to nitro groupRequires experimental validation

Note: These are predicted values and require experimental verification. Predictions can be obtained from various online servers and software.

Part 3: Data Interpretation and Future Directions

The in silico modeling of this compound provides a wealth of information to guide its future development. The predicted binding modes from molecular docking and the dynamic stability observed in MD simulations can inform the design of more potent and selective analogs. The ADMET predictions highlight potential liabilities, such as mutagenicity, that need to be addressed through experimental testing.

This technical guide provides a robust framework for the computational evaluation of this compound. By integrating these in silico approaches into the drug discovery pipeline, we can make more informed decisions, optimize resource allocation, and ultimately increase the probability of success in bringing a novel therapeutic to the clinic.

References

  • ChemDoodle 3D | Molecular Modeling and Graphics Software. (n.d.). Retrieved from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2015). Bioorganic & Medicinal Chemistry, 23(17), 5351-5374.
  • Review on recent development of quinoline for anticancer activities. (2022). Journal of Molecular Structure, 1262, 132969.
  • Molecular Dynamics Simulations | Research Starters - EBSCO. (n.d.). Retrieved from [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry, 103, 117681.
  • Using ADMET to Move Forward from Drug Discovery to Development - Bitesize Bio. (2025). Retrieved from [Link]

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (2018). ACS Medicinal Chemistry Letters, 9(11), 1136-1141.
  • Molecular dynamics - Wikipedia. (n.d.). Retrieved from [Link]

  • Molecular Properties Prediction - Osiris Property Explorer - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • This compound - eChemHub. (2020). Retrieved from [Link]

  • Molecular Docking Tutorial. (n.d.). Retrieved from [a-url-to-a-molecular-docking-tutorial]
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). Nitroxoline. Retrieved from [Link]

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A Technical Guide to the Preliminary Toxicity Screening of N-Cyclopropyl-5-nitroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The journey of a novel chemical entity (NCE) from discovery to a potential therapeutic agent is contingent upon a rigorous and comprehensive safety evaluation.[1] Early-stage identification of potential toxicities is paramount, enabling a "fail early, fail fast" approach that conserves resources and directs research toward the most promising candidates.[2][3] This guide presents a structured, multi-tiered strategy for the preliminary toxicity screening of N-Cyclopropyl-5-nitroquinolin-8-amine, a novel quinoline derivative. We will delineate a logical progression of assays, beginning with predictive computational models and advancing to foundational in vitro assessments of cytotoxicity and genotoxicity. This document is designed for researchers, scientists, and drug development professionals, providing not only detailed, field-proven protocols but also the scientific rationale behind each experimental choice, ensuring a self-validating and robust initial safety profile.

Introduction: The Imperative for Early-Stage Toxicological Assessment

This compound is a novel compound featuring a quinoline core, a structure common in many pharmacologically active agents.[4][5] Its substituents, a nitro group and a cyclopropylamine moiety, may contribute to both its therapeutic efficacy and potential toxicity. The nitroaromatic group is a known structural alert, often associated with mutagenicity, while the overall structure's metabolism could lead to reactive intermediates. Therefore, a systematic and early evaluation of its toxicological profile is not merely a regulatory formality but a scientific necessity.[6]

The preclinical safety assessment of any NCE is a critical step in drug development.[1] This guide outlines a tiered approach for this compound, designed to efficiently identify potential hazards. This process begins with zero-cost, high-speed computational predictions, followed by cost-effective, high-throughput in vitro assays that provide foundational biological data on how the compound affects living cells.[7][8]

Tier 1: In Silico Toxicological Prediction

The first step in assessing a novel compound is to leverage computational toxicology.[9] These methods use the chemical structure of this compound to predict its potential adverse effects based on vast databases of existing toxicological data.[10] This approach is invaluable for prioritizing compounds and guiding subsequent biological testing.[9]

Rationale and Causality

In silico models, such as Quantitative Structure-Activity Relationship (QSAR) models, operate on the principle that the biological activity of a substance is directly related to its molecular structure.[11] By analyzing structural fragments (toxophores) and physicochemical properties, these models can predict a range of toxic endpoints, including mutagenicity, carcinogenicity, hepatotoxicity, and cardiotoxicity.[10][11] For this compound, the presence of the nitroquinoline scaffold is a key input for these predictive models.

Recommended In Silico Workflow
  • Obtain Canonical SMILES: Generate the Simplified Molecular Input Line Entry System (SMILES) string for this compound.

  • Utilize Predictive Software: Input the SMILES string into a suite of validated in silico toxicology modeling platforms (e.g., OECD QSAR Toolbox, Derek Nexus, HazardExpert).[11]

  • Analyze Endpoints: Focus the analysis on key toxicological endpoints:

    • Mutagenicity: Assess predictions from models trained on Ames test data.

    • Carcinogenicity: Evaluate predictions based on rodent carcinogenicity data.

    • Hepatotoxicity (DILI): Screen for potential Drug-Induced Liver Injury.

    • hERG Inhibition: Predict the likelihood of cardiac potassium channel blockage.

  • Generate Report: Compile the predictions into a summary report. A positive finding does not condemn the compound but flags a potential liability that must be investigated with biological assays.

Data Presentation: Predicted Toxicological Profile

Summarize the computational findings in a clear, structured table.

Toxicological EndpointPrediction ModelResultConfidence Level
Bacterial Mutagenicity (Ames)QSAR Model APositiveHigh
Carcinogenicity (Rodent)QSAR Model BEquivocalMedium
HepatotoxicityDILI Model CNegativeHigh
hERG InhibitionhERG Model DNegativeHigh
Note: This data is hypothetical and for illustrative purposes.

Tier 2: In Vitro Cytotoxicity Assessment

Following computational screening, the next essential step is to determine the compound's effect on cell viability. In vitro cytotoxicity assays are fundamental tools in early drug development, providing a measure of a compound's intrinsic ability to cause cell death.[12][13][14]

The MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability.[15] It relies on the principle that metabolically active, viable cells contain mitochondrial reductase enzymes that convert the yellow MTT tetrazolium salt into purple formazan crystals.[15] The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of a half-maximal inhibitory concentration (IC₅₀).[16][17]

Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Plate a relevant human cell line (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[18]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform a serial dilution in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound, a vehicle control (medium with DMSO), and a positive control (e.g., Doxorubicin).[2]

    • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[17]

    • Add 10 µL of the MTT solution to each well for a final concentration of 0.5 mg/mL.

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan.[16]

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium from each well.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the purple formazan crystals.[18][19]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15][17]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[15][16]

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Plot the concentration-response curve and determine the IC₅₀ value using non-linear regression analysis.

Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4: Assay & Reading cluster_analysis Data Analysis seed_cells Seed Cells in 96-Well Plate (e.g., HepG2, 1x10⁴ cells/well) incubate_24h Incubate for 24h (37°C, 5% CO₂) seed_cells->incubate_24h prep_compound Prepare Serial Dilutions of This compound treat_cells Add Compound to Cells (Include Vehicle & Positive Controls) prep_compound->treat_cells incubate_48h Incubate for 48h (37°C, 5% CO₂) treat_cells->incubate_48h add_mtt Add MTT Reagent (Final Conc. 0.5 mg/mL) incubate_4h Incubate for 4h (37°C, 5% CO₂) add_mtt->incubate_4h solubilize Remove Medium Add Solubilization Solution (DMSO) incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analysis Calculate % Viability Determine IC₅₀ Value read_absorbance->analysis

Caption: Workflow for the MTT-based in vitro cytotoxicity assay.

Tier 3: In Vitro Genotoxicity Assessment

Genotoxicity testing is a critical component of safety evaluation, assessing a compound's potential to damage genetic material—a hallmark of many carcinogens.[20][21][22] A positive prediction from in silico models for mutagenicity necessitates biological verification.

The Ames Test: A Screen for Mutagenicity

The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used and regulatory-accepted method to detect a chemical's potential to cause gene mutations.[23][24][25] The test utilizes several strains of Salmonella typhimurium (and sometimes E. coli) that are auxotrophic, meaning they carry a mutation that prevents them from synthesizing an essential amino acid like histidine.[24][25] The assay measures the ability of the test compound to cause a reverse mutation (reversion), allowing the bacteria to grow on a histidine-free medium.[25]

Metabolic Activation (S9 Fraction): Many chemicals are not mutagenic themselves but are converted to mutagens by metabolic enzymes in the liver. To mimic this, the assay is run both with and without an S9 fraction, a homogenate of liver enzymes from rats induced with Aroclor 1254 or phenobarbital/β-naphthoflavone.[23]

Experimental Protocol: Ames Test (Plate Incorporation Method)
  • Strain Preparation:

    • Culture the required Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) overnight in nutrient broth.

  • Dose Preparation:

    • Prepare a range of concentrations of this compound in a suitable solvent (e.g., DMSO).

  • Plate Incorporation:

    • To sterile test tubes, add in sequence:

      • 2 mL of molten top agar (kept at 45°C).[26]

      • 0.1 mL of the overnight bacterial culture.[26]

      • 0.1 mL of the test compound solution (or positive/negative controls).[26]

      • 0.5 mL of S9 mix (for metabolic activation plates) or buffer (for non-activation plates).[26]

  • Plating and Incubation:

    • Vortex the tube gently and pour the contents onto the surface of a minimal glucose agar plate.[26]

    • Tilt and rotate the plate to ensure even distribution of the top agar.

    • Allow the top agar to solidify.

    • Incubate the plates in the dark at 37°C for 48-72 hours.[2]

  • Colony Counting and Analysis:

    • Count the number of revertant colonies on each plate.

    • A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least two-fold higher than the solvent control count.[1]

Visualization: Ames Test Workflow

Ames_Workflow cluster_no_s9 Without Metabolic Activation (-S9) cluster_s9 With Metabolic Activation (+S9) start Prepare Bacterial Cultures (e.g., S. typhimurium TA100) mix_no_s9 Combine in Tube: - Top Agar - Bacteria - Compound - Buffer start->mix_no_s9 mix_s9 Combine in Tube: - Top Agar - Bacteria - Compound - S9 Mix start->mix_s9 plate_no_s9 Pour onto Minimal Glucose Agar Plate mix_no_s9->plate_no_s9 incubate Incubate Plates (48-72 hours at 37°C) plate_no_s9->incubate plate_s9 Pour onto Minimal Glucose Agar Plate mix_s9->plate_s9 plate_s9->incubate count Count Revertant Colonies incubate->count analysis Analyze Data: - Compare to Control - Check for Dose-Response count->analysis

Caption: Workflow for the Ames bacterial reverse mutation assay.

Data Interpretation and Strategic Progression

The synthesis of data from these preliminary screens is crucial for making informed go/no-go decisions.

  • Scenario 1: Clean Profile. If this compound shows low cytotoxicity (IC₅₀ > 30 µM) and is negative in the Ames test, it presents a favorable initial safety profile, warranting progression to more complex secondary assays (e.g., in vitro micronucleus test, hepatotoxicity in 3D models).[20][27]

  • Scenario 2: Cytotoxicity Identified. If the compound is highly cytotoxic (IC₅₀ < 10 µM) but non-mutagenic, further investigation into the mechanism of cell death (apoptosis vs. necrosis) is required. This may still be an acceptable profile for certain therapeutic areas, such as oncology.

  • Scenario 3: Genotoxicity Identified. A positive, dose-dependent result in the Ames test is a significant red flag. This indicates mutagenic potential and substantially increases the risk of late-stage failure.[21] Such a finding may halt the compound's development unless the therapeutic indication justifies the risk and medicinal chemistry efforts can mitigate the liability.

Conclusion

The preliminary toxicity screening of this compound, as outlined in this guide, provides a robust and efficient pathway to establish a foundational safety profile. By integrating in silico predictions with foundational in vitro assays for cytotoxicity and genotoxicity, researchers can identify potential liabilities at the earliest stages of development. This tiered, evidence-based approach is essential for navigating the complexities of drug discovery, ensuring that only the safest and most promising candidates advance toward clinical evaluation.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

  • Riss, T. L., et al. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655-669. [Link]

  • Assay Guidance Manual: Cell Viability Assays. (2013). National Center for Biotechnology Information. [Link]

  • Kaur, S. J., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2773. [Link]

  • In Vitro Gene-Tox Services. (n.d.). Eurofins Discovery. [Link]

  • MTT Proliferation Assay Protocol. (2015). ResearchGate. [Link]

  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. [Link]

  • In Vitro Cytotoxicity Assays. (n.d.). LifeNet Health LifeSciences. [Link]

  • Ames test. (n.d.). Wikipedia. [Link]

  • Licht, R. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. International Journal of Drug Development and Research, 16(4). [Link]

  • Genotoxicity / Mutagenicity Assays. (n.d.). TME Scientific. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2024). Kosheeka. [Link]

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  • Morales-Ramírez, P. (2017). The OECD's micronucleus test guideline for single exposure to an agent and the genotox-kinetic alternative. Mutagenesis, 32(3), 357-362. [Link]

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Methodological & Application

Application Note: A Robust and Scalable Protocol for the Synthesis of N-Cyclopropyl-5-nitroquinolin-8-amine via Palladium-Catalyzed Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-tested protocol for the synthesis of N-Cyclopropyl-5-nitroquinolin-8-amine, a valuable building block in medicinal chemistry and materials science. Quinoline derivatives are ubiquitous scaffolds in pharmacologically active compounds, known for a wide spectrum of biological activities.[1][2] This guide details a highly efficient and reliable method for C-N bond formation using the Buchwald-Hartwig amination reaction.[3][4][5] We offer a step-by-step methodology, from reagent preparation to product characterization, explaining the rationale behind critical experimental parameters. The protocol is designed for researchers, chemists, and drug development professionals seeking a scalable and reproducible synthesis route.

Introduction and Scientific Principle

The quinoline core is a privileged structure in drug discovery, forming the basis for numerous antimalarial, antibacterial, and anticancer agents.[1][2][6] The functionalization of the quinoline ring, particularly with amino groups, allows for the fine-tuning of a molecule's physicochemical and biological properties. The target molecule, this compound, incorporates a nitro group, a common pharmacophore and synthetic handle, and a cyclopropylamine moiety, which can enhance metabolic stability and binding affinity.

Traditional methods for forming aryl C-N bonds often require harsh conditions and have limited substrate scope. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a superior method due to its mild reaction conditions, high yields, and broad functional group tolerance.[3][7] The reaction facilitates the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Reaction Mechanism: The Buchwald-Hartwig Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle, which is crucial for understanding reaction optimization. A suitable catalytic system must be carefully selected based on the electronic and steric properties of the substrates.[5][7]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n PdII Ar-Pd(II)-X(L_n) Pd0->PdII Ar-X OA Oxidative Addition (Ar-X) Amide Ar-Pd(II)-NR₂(L_n) PdII->Amide + R₂NH - HX LC Ligand Coordination (R₂NH) Deprot Deprotonation (Base) Amide->Pd0 Ar-NR₂ RE Reductive Elimination

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Critical Safety Considerations

Working with nitroaromatic compounds requires strict adherence to safety protocols due to their potential toxicity and explosive nature under certain conditions.[8][9]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct all operations in a certified chemical fume hood to avoid inhalation of dust or vapors.[10][11]

  • Handling Nitroaromatics: Nitroaromatic compounds can be toxic if swallowed, inhaled, or in contact with skin.[10] They may cause damage to organs through prolonged exposure. Avoid heating under confinement as this may lead to an explosion.[9] Mixtures with strong oxidizing agents or acids can be highly explosive.[9][12]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Contaminated materials should be handled as hazardous waste.[8][10]

Materials and Experimental Protocol

Reagents and Equipment
Reagent/MaterialGradeSupplierCAS No.Notes
8-Bromo-5-nitroquinoline≥97%Commercial88544-93-8Starting material.
Cyclopropylamine≥99%Commercial765-30-0Nucleophile.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)ReagentCommercial51364-51-3Palladium catalyst precursor.
Xantphos≥98%Commercial161265-03-8Buchwald ligand.
Sodium tert-butoxide (NaOtBu)≥98%Commercial865-48-5Base. Handle in a glovebox.
TolueneAnhydrousCommercial108-88-3Reaction solvent.
Ethyl AcetateACS GradeCommercial141-78-6For chromatography.
HexanesACS GradeCommercial110-54-3For chromatography.
Silica Gel230-400 meshCommercial7631-86-9For column chromatography.
Schlenk Flask---For inert atmosphere reaction.
Magnetic Stirrer/Hotplate----
Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis.

Step-by-Step Synthesis Protocol
  • Reaction Setup: Place a magnetic stir bar into a 100 mL Schlenk flask. Seal the flask and purge with argon gas for 15 minutes after subjecting it to three vacuum-argon cycles to ensure an inert atmosphere.

  • Reagent Addition: Under a positive flow of argon, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq.), Xantphos (0.04 eq.), and sodium tert-butoxide (NaOtBu, 1.4 eq.) to the flask.

    • Expert Insight: The choice of a bulky, electron-rich phosphine ligand like Xantphos is critical. It promotes the reductive elimination step and stabilizes the palladium catalyst, preventing the formation of inactive palladium black.[7] Sodium tert-butoxide is a strong, non-nucleophilic base suitable for deprotonating the amine.[4]

  • Add 8-Bromo-5-nitroquinoline (1.0 eq.) to the flask, followed by anhydrous toluene (approx. 0.1 M concentration relative to the limiting reagent).

  • Finally, add cyclopropylamine (1.2 eq.) via syringe. Seal the Schlenk flask tightly.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-18 hours).

  • Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by slowly adding 50 mL of deionized water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Final Product: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid. Determine the final yield and characterize the product.

Characterization and Expected Results

The final product should be characterized using standard analytical techniques to confirm its identity and purity.[13][14]

AnalysisExpected Results
Appearance Yellow to orange solid
Yield 75-90%
¹H NMR (400 MHz, CDCl₃)Peaks corresponding to quinoline ring protons, cyclopropyl protons, and N-H proton. Aromatic protons will be in the δ 7.0-9.5 ppm range. Cyclopropyl protons will be upfield (δ 0.5-3.0 ppm).
¹³C NMR (100 MHz, CDCl₃)Signals for 9 quinoline carbons and 3 cyclopropyl carbons.
HRMS (ESI+) Calculated m/z for C₁₂H₁₁N₃O₂ [M+H]⁺, found value should be within ± 5 ppm.

Note: Specific chemical shifts in NMR spectra can vary slightly depending on the solvent and concentration.[15][16]

Conclusion

This application note details a robust and highly efficient protocol for the synthesis of this compound. By employing a modern palladium-catalyzed Buchwald-Hartwig amination, this method provides excellent yields under relatively mild conditions. The comprehensive guidelines on safety, execution, and characterization make this protocol a reliable resource for researchers in organic synthesis and drug discovery, enabling the scalable production of this valuable chemical intermediate.

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purification techniques for N-Cyclopropyl-5-nitroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Multi-Step Purification of N-Cyclopropyl-5-nitroquinolin-8-amine

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, in-depth guide for the purification of this compound, a heterocyclic compound of significant interest for researchers in medicinal chemistry and materials science. Recognizing that the purity of such compounds is paramount to their efficacy and safety in downstream applications, this guide moves beyond simple protocols. It delves into the causal logic behind experimental choices, offering a robust, multi-step purification strategy that combines acid-base extraction, flash column chromatography, and recrystallization. By first principles, we deduce the likely impurity profile based on common synthetic routes and leverage the predicted physicochemical properties of the target molecule to design a self-validating purification workflow. This guide is intended for researchers, scientists, and drug development professionals seeking to obtain this compound in high purity.

Introduction: The Imperative for Purity

This compound belongs to the quinoline class of heterocyclic compounds, a scaffold that is a cornerstone in the development of a wide array of therapeutics. The presence of a nitro group, a cyclopropylamine moiety, and the quinoline core creates a unique electronic and steric profile, making it a valuable building block for novel chemical entities. Whether for biological screening, materials science applications, or as a pharmaceutical intermediate, the presence of residual starting materials, catalysts, or side-products can drastically alter experimental outcomes, leading to erroneous structure-activity relationship (SAR) data or unpredictable material properties. Therefore, a rigorous and well-understood purification strategy is not merely a procedural step but a prerequisite for scientific integrity.

Predicting the Impurity Profile: A Synthesis-Forward Approach

A robust purification strategy begins with a thorough understanding of the potential impurities. While specific synthetic procedures may vary, this compound is most commonly synthesized via one of two primary pathways: Palladium-catalyzed Buchwald-Hartwig amination or direct Nucleophilic Aromatic Substitution (SNAr).

Route A: Buchwald-Hartwig Amination

This powerful cross-coupling reaction involves the reaction of an 8-halo-5-nitroquinoline (e.g., 8-bromo- or 8-chloro-5-nitroquinoline) with cyclopropylamine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][2][3]

  • Mechanism: The catalytic cycle involves oxidative addition, ligand exchange, and reductive elimination.[4]

  • Common Impurities:

    • Unreacted Starting Materials: 8-halo-5-nitroquinoline.

    • Catalyst-Derived Impurities: Residual palladium species and the corresponding phosphine ligand (e.g., XPhos, SPhos) and its oxide.

    • Side-Products: Hydrodehalogenated starting material (5-nitroquinoline) and homocoupled byproducts.[5]

    • Base Residues: Inorganic salts (e.g., carbonates, phosphates) or alkoxide residues.

Route B: Nucleophilic Aromatic Substitution (SNAr)

This pathway leverages the strong electron-withdrawing nature of the nitro group, which activates the quinoline ring for direct nucleophilic attack by cyclopropylamine at the 8-position, displacing a halide.[6]

  • Mechanism: The reaction proceeds via a two-step addition-elimination mechanism, forming a stabilized Meisenheimer complex intermediate.[7][8]

  • Common Impurities:

    • Unreacted Starting Materials: 8-halo-5-nitroquinoline.

    • Excess Reagent: High concentrations of cyclopropylamine may be used to drive the reaction.

    • Side-Products: While generally cleaner than metal-catalyzed reactions, potential side-products from reactions with solvent or trace water can occur under harsh conditions.

Physicochemical Properties & Purification Rationale

The purification strategy is designed to exploit the distinct physicochemical properties of the target molecule versus its likely impurities.

  • Basicity (pKa): this compound possesses two basic nitrogen centers: the quinoline ring nitrogen and the exocyclic secondary amine. The powerful electron-withdrawing effect of the para-nitro group significantly reduces the basicity of both nitrogens. However, the secondary amine remains sufficiently basic to be protonated by dilute aqueous acid (e.g., 1M HCl). This property is the cornerstone of the acid-base extraction strategy, allowing for the separation of the basic product from neutral or acidic impurities.[9]

  • Polarity: The presence of the nitro group and two nitrogen atoms makes the target molecule highly polar. This dictates its behavior in chromatographic systems, requiring a relatively polar mobile phase for elution from a polar stationary phase like silica gel.

  • Solubility: The compound is predicted to be a solid with good solubility in moderately polar to polar organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and acetone. It is expected to have poor solubility in nonpolar solvents like hexanes or heptane. The protonated salt form (hydrochloride) will be soluble in the aqueous phase.[10]

A Multi-Step Purification Workflow

A sequential purification strategy is recommended to systematically remove different classes of impurities, culminating in a highly pure, crystalline product.

Purification Workflow start Crude Reaction Mixture step1 Step 1: Work-up & Acid-Base Extraction start->step1 step2 Step 2: Flash Column Chromatography step1->step2 waste1 Removes: - Non-basic organic impurities - Phosphine oxides - Catalyst residues (partially) step1->waste1 step3 Step 3: Recrystallization step2->step3 waste2 Removes: - Polar baseline impurities - Closely related isomers - Residual starting materials step2->waste2 end_product Pure Crystalline Product (>99% Purity) step3->end_product waste3 Removes: - Trace impurities - Amorphous solid step3->waste3

Caption: Overall workflow for the purification of this compound.

Detailed Application Protocols

Protocol 1: Liquid-Liquid Acid-Base Extraction

This initial step is highly effective for removing non-basic organic impurities, particularly phosphine oxides from a Buchwald-Hartwig reaction, which are often difficult to separate by chromatography alone.

Rationale: The basic amine product is selectively protonated and extracted into the aqueous acid phase, leaving neutral impurities in the organic phase. The product is then recovered by basifying the aqueous phase and re-extracting into an organic solvent.[11]

Step-by-Step Methodology:

  • Initial Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane (approx. 10-20 mL per gram of crude material).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Add another portion of 1 M HCl to the organic layer remaining in the funnel. Shake and separate as before. Combine this second aqueous extract with the first. Repeat one more time to ensure complete extraction of the product. The organic layer, now containing neutral impurities, can be discarded.

  • Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 6 M sodium hydroxide (NaOH) solution dropwise with stirring until the pH is >10 (check with pH paper). A precipitate of the free amine product may form.

  • Product Recovery: Transfer the basified aqueous solution back to a separatory funnel. Add a fresh portion of ethyl acetate or dichloromethane. Shake vigorously and separate the layers.

  • Final Extraction & Drying: Repeat the extraction of the aqueous layer twice more with fresh organic solvent. Combine all organic extracts, wash with brine (saturated NaCl solution) to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude, but significantly purified, amine.

Acid_Base_Extraction cluster_org1 Organic Phase 1 (EtOAc) cluster_aq1 Aqueous Phase 1 (1M HCl) cluster_org2 Organic Phase 2 (Discard) cluster_aq2 Aqueous Phase 2 (add 6M NaOH) cluster_org3 Organic Phase 3 (EtOAc) crude Crude Mixture (Product + Neutral Impurities) product_salt Product·HCl (Protonated) crude->product_salt Add 1M HCl, Shake impurities Neutral Impurities (e.g., Phosphine Oxide) product_free Product (Free Base) product_salt->product_free Basify to pH > 10 pure_product Purified Product product_free->pure_product Extract with EtOAc

Caption: Logic of the acid-base extraction process for purification.

Protocol 2: Flash Column Chromatography

Chromatography is essential for separating the target compound from closely related impurities, such as unreacted starting materials or isomers.

Rationale: The separation is based on the differential partitioning of compounds between a stationary phase (silica gel) and a mobile phase. Due to the basic nature of the amine, which can interact strongly with acidic silanol groups on the silica surface causing peak tailing, a mobile phase modifier is crucial.[12]

Step-by-Step Methodology:

  • Stationary Phase: Use standard silica gel (40-63 µm particle size).

  • Mobile Phase Selection:

    • Initial System: A gradient of ethyl acetate in hexanes is a good starting point. For example, start with 10% EtOAc in hexanes and gradually increase to 50-60% EtOAc.

    • Modifier: Add 0.5-1% triethylamine (TEA) to the mobile phase mixture. This deactivates the acidic sites on the silica gel, preventing streaking and improving peak shape.

  • Sample Loading: Dissolve the product from Protocol 1 in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution to create a slurry. Concentrate the slurry to a dry, free-flowing powder. This "dry loading" technique generally provides better resolution than loading the sample as a concentrated solution.

  • Column Packing & Elution:

    • Pack the column with silica gel in the initial, low-polarity mobile phase (e.g., 10% EtOAc/Hexanes + 1% TEA).

    • Carefully add the dry-loaded sample to the top of the packed column.

    • Begin elution with the mobile phase, gradually increasing the polarity.

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Fraction Pooling: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the purified, amorphous solid.

Protocol 3: Recrystallization

This is the final and most critical step for obtaining a highly pure, crystalline solid with a sharp melting point.

Rationale: This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent will dissolve the compound when hot but not when cold. As a hot, saturated solution cools, the compound's solubility decreases, forcing it to crystallize out, leaving trace impurities behind in the "mother liquor."[13][14]

Step-by-Step Methodology:

  • Solvent Screening: The ideal solvent system must be determined empirically. Test small amounts of the purified amorphous solid in various solvents.

    • Good Single Solvents: Look for a solvent where the compound is sparingly soluble at room temperature but fully soluble upon heating (e.g., ethanol, isopropanol, or acetone).

    • Good Solvent Pairs: Find a "good" solvent that dissolves the compound readily at room temperature (e.g., DCM or acetone) and a "bad" or "anti-solvent" in which the compound is insoluble (e.g., hexanes or heptane).[15][16] A mixture of ethanol/water can also be effective.[14]

  • Dissolution: Place the amorphous solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot "good" solvent (or solvent pair) needed to fully dissolve the solid. Use a magnetic stirrer and hot plate.

  • Cooling & Crystallization:

    • Once fully dissolved, remove the flask from the heat and cover it.

    • Allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals sparingly with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

    • Dry the crystals under high vacuum to remove all traces of solvent.

Data and Purity Assessment

The success of each purification step should be monitored, and the final product's purity must be confirmed.

Table 1: Summary of Recommended Purification Parameters

Technique Parameter Recommended Condition / Rationale
Acid-Base Extraction Aqueous Acid1 M HCl (Effective protonation without being overly harsh)
Organic SolventEthyl Acetate or Dichloromethane (Good solubility for the free base)
Aqueous Base6 M NaOH to pH > 10 (Ensures complete deprotonation of the amine salt)
Flash Chromatography Stationary PhaseSilica Gel (40-63 µm)
Mobile PhaseGradient elution, e.g., 10% -> 60% Ethyl Acetate in Hexanes
Mobile Phase Modifier0.5 - 1% Triethylamine (Neutralizes acidic silanol groups, prevents tailing)
Recrystallization Potential SolventsEthanol, Isopropanol, Acetone/Hexanes, Ethanol/Water
Cooling MethodSlow cooling to room temperature, followed by an ice bath (Promotes large crystal growth and maximizes yield)

Purity Confirmation:

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., >99% area).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should show sharp signals corresponding to the desired structure with no significant impurity peaks.

  • Melting Point: A pure crystalline solid will exhibit a sharp melting point range (e.g., < 2 °C).

References

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  • Al-Busafi, S. N., et al. (2018). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 23(10), 2546. [Link]

  • Fuson, R. C., Bauman, R. A., et al. (1947). The synthesis of 5-hydroxy-8-nitroquinoline and certain of its derivatives. The Journal of Organic Chemistry, 12(6), 799-806. [Link]

  • Kang, J., & Kim, K. S. (1987). N-Cyclopropylation of Aromatic Amines. Journal of the Chemical Society, Chemical Communications, (12), 897-898. [Link]

  • ResearchGate. (2024). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline... [Link]

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  • ChemRxiv. (2024). Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions. [Link]

  • Al-Busafi, S. N., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. [Link]

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  • RSC Publishing. N-cyclopropylation of aromatic amines. [Link]

  • Semantic Scholar. (2011). The Prediction of Mutagenicity and pKa for Pharmaceutically Relevant Compounds... [Link]

  • MDPI. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. [Link]

  • PubMed. (2014). Synthesis and antiproliferative activity of 8-hydroxyquinoline derivatives... [Link]

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Application Notes and Protocols for the Comprehensive Characterization of N-Cyclopropyl-5-nitroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Analytical Characterization

N-Cyclopropyl-5-nitroquinolin-8-amine is a substituted quinoline derivative, a class of heterocyclic compounds of significant interest in pharmaceutical development due to their diverse biological activities.[1][2] The presence of a nitro group, a cyclopropyl moiety, and an amine function on the quinoline scaffold suggests a unique physicochemical profile that necessitates a multi-faceted analytical approach for its complete characterization. Ensuring the identity, purity, and stability of such a novel chemical entity is paramount for its advancement as a potential drug candidate.

This guide provides a comprehensive suite of analytical methodologies for the in-depth characterization of this compound. The protocols detailed herein are designed to be robust and self-validating, drawing from established principles in the analysis of related nitroaromatic and quinoline compounds.[3][4][5] We will delve into chromatographic, spectrometric, spectroscopic, and thermal analysis techniques, offering not just procedural steps but also the underlying scientific rationale to empower researchers in their experimental design and data interpretation.

Chromatographic Purity and Quantification: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and for its quantification in various matrices. The selection of an appropriate stationary and mobile phase is critical, as quinoline derivatives can be challenging to separate from structurally related impurities.[4][5] A reverse-phase HPLC method is proposed, leveraging a C18 column for its versatility and broad applicability.[1]

Rationale for Method Development:

The choice of a C18 column is based on its proven efficacy in retaining and separating a wide range of organic molecules.[1] For quinoline derivatives, which can exhibit basic properties due to the nitrogen in the heterocyclic ring, peak tailing can be a concern. Therefore, the use of a mobile phase with a suitable buffer and organic modifier is essential to ensure good peak shape and resolution. The detection wavelength will be selected based on the UV-Vis absorbance spectrum of the compound, which is expected to have strong absorbance due to the conjugated nitroaromatic system.

Detailed HPLC Protocol:

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[1]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%) or a suitable buffer system

Procedure:

  • Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL. Further dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). A typical gradient could be:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B (equilibration)

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: Determined by UV-Vis scan (typically in the range of 220-400 nm for nitroaromatic compounds).

  • Data Analysis: Integrate the peak corresponding to this compound. Purity is assessed by the area percentage of the main peak relative to the total peak area. For quantification, a calibration curve should be constructed using standards of known concentration.

Structural Elucidation: A Combined Spectrometric and Spectroscopic Approach

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is indispensable for confirming the molecular weight of this compound and for providing structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable technique for this type of molecule.

The analysis of nitroaromatic compounds by mass spectrometry often reveals characteristic fragmentation patterns, such as the loss of NO and NO2 radicals.[3][6] This information can be used to confirm the presence of the nitro group and to deduce other structural features. High-resolution mass spectrometry (HRMS) is recommended to determine the elemental composition of the molecular ion and its fragments, providing an additional layer of confirmation.

Instrumentation:

  • Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS) with an ESI source. A high-resolution instrument (e.g., Q-TOF or Orbitrap) is preferred.

Procedure:

  • Sample Infusion: The sample can be introduced into the mass spectrometer via direct infusion or through the HPLC method described above.

  • Ionization Mode: Positive ion mode is likely to be effective due to the presence of the basic amine and quinoline nitrogen.

  • MS Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 120 - 150 °C

    • Desolvation Gas Flow: 600 - 800 L/hr

  • MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the protonated molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern.

Expected Fragmentation Pathways:

  • Loss of the nitro group (NO2, 46 Da)

  • Loss of nitric oxide (NO, 30 Da)[3]

  • Fragmentation of the cyclopropyl ring

  • Cleavage of the C-N bond between the quinoline ring and the cyclopropylamine moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structure Confirmation

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. A combination of 1D (¹H and ¹³C) and 2D NMR experiments will provide a complete picture of the molecular structure of this compound.

Substituents on the quinoline ring significantly influence the chemical shifts of the aromatic protons and carbons, allowing for the determination of their positions.[7][8] 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) are essential to unambiguously assign all proton and carbon signals and to establish connectivity within the molecule.[7][8][9]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent.

  • ¹H NMR: Acquire a standard proton NMR spectrum to identify the number of different proton environments and their multiplicities.

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum (proton-decoupled) to identify the number of different carbon environments.

  • 2D NMR:

    • COSY: To establish proton-proton couplings, particularly within the aromatic and cyclopropyl spin systems.[8]

    • HSQC: To correlate directly bonded proton and carbon atoms.

    • HMBC: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule (quinoline, nitro group, and cyclopropylamine).

Thermal Properties and Stability Assessment

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are vital for characterizing the thermal stability, melting point, and polymorphic forms of this compound.[10][11][12]

Rationale for Thermal Analysis:

TGA provides information on the thermal stability and decomposition profile of the compound, which is critical for determining appropriate storage and handling conditions.[12] DSC is used to determine the melting point and to investigate the presence of different crystalline forms (polymorphs), which can have significant implications for the compound's solubility and bioavailability.[10][13]

Detailed TGA/DSC Protocol:

Instrumentation:

  • Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC concurrently, or separate TGA and DSC instruments.[13][14]

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate pan (e.g., alumina or aluminum).

  • TGA/DSC Program:

    • Temperature Range: Typically from ambient temperature to a temperature above the decomposition point (e.g., 30 °C to 400 °C).

    • Heating Rate: A standard heating rate of 10 °C/min is often used.[13]

    • Purge Gas: An inert gas such as nitrogen at a flow rate of 20-50 mL/min.[13]

  • Data Analysis:

    • TGA: Determine the onset of decomposition from the weight loss curve.

    • DSC: Identify the melting point (endothermic peak) and any other thermal events such as polymorphic transitions.

Summary of Analytical Techniques and Expected Data

Technique Parameter Measured Expected Information Rationale/Justification
HPLC-UV/DAD Purity, ConcentrationQuantitative assessment of purity and impurity profile.Standard method for purity determination of organic compounds.[1][4][5]
High-Resolution MS Mass-to-charge ratioAccurate molecular weight and elemental composition.Confirms molecular formula and aids in identification.
Tandem MS (MS/MS) Fragmentation patternStructural information, confirmation of functional groups.Characteristic fragmentation of nitroaromatics provides structural clues.[3][6]
¹H NMR Chemical shift, coupling constantsProton environment and connectivity.Defines the number and type of protons in the molecule.
¹³C NMR Chemical shiftCarbon skeleton.Defines the number and type of carbon atoms.
2D NMR (COSY, HSQC, HMBC) Correlations between nucleiUnambiguous structural assignment.Establishes the complete bonding framework of the molecule.[7][8][9]
TGA Weight loss vs. TemperatureThermal stability, decomposition temperature.Crucial for understanding material stability under thermal stress.[12]
DSC Heat flow vs. TemperatureMelting point, polymorphism, phase transitions.Important for identifying physical properties and potential polymorphs.[10][11]

Workflow for Comprehensive Characterization

G cluster_0 Initial Synthesis & Purification cluster_1 Primary Characterization cluster_2 Detailed Structural Elucidation cluster_3 Physicochemical Properties cluster_4 Final Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification HPLC HPLC-UV/DAD (Purity Assessment) Purification->HPLC MS LC-MS (HRMS) (Molecular Weight Confirmation) Purification->MS Thermal TGA/DSC (Thermal Stability, Melting Point) Purification->Thermal NMR_1D 1D NMR (¹H, ¹³C) HPLC->NMR_1D Final_Report Comprehensive Characterization Report HPLC->Final_Report MS_MS Tandem MS (MS/MS) (Fragmentation Analysis) MS->MS_MS NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D NMR_2D->Final_Report MS_MS->Final_Report Thermal->Final_Report

Caption: Integrated workflow for the characterization of this compound.

Conclusion

The analytical characterization of this compound requires a multi-technique approach to ensure a comprehensive understanding of its identity, purity, and physicochemical properties. The methodologies outlined in this guide provide a robust framework for researchers in the field of drug development. By combining chromatographic separation with advanced spectrometric, spectroscopic, and thermal analysis, a complete and reliable characterization of this novel compound can be achieved, which is a critical step in its journey from a laboratory discovery to a potential therapeutic agent.

References

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  • PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM. [Link]

  • Angerer, J., et al. (1998). Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives. Journal of Chromatography B: Biomedical Sciences and Applications, 713(2), 251-263. [Link]

  • Wiczling, P., et al. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. [Link]

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  • Beck, A. (2010). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. [Link]

  • Hess, T. F., et al. (1998). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. [Link]

  • Di Giorgio, C., et al. (2006). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Journal of Chromatography B, 832(1), 53-60. [Link]

  • Smith, S. A., et al. (2003). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 80(1), 73. [Link]

  • Betti, M., et al. (2020). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. Molecules, 25(23), 5723. [Link]

  • El-Gamel, N. E. A. (2014). Technology of Preparing 8-Hydroxy-5-nitroquinoline. ResearchGate. [Link]

  • Azev, Y. A., et al. (2020). 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline. ResearchGate. [Link]

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Comprehensive NMR and Mass Spectrometry Analysis of N-Cyclopropyl-5-nitroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a detailed technical framework for the structural elucidation and purity assessment of N-Cyclopropyl-5-nitroquinolin-8-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. We present field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), grounded in the fundamental principles of analytical chemistry. The methodologies are designed to be self-validating, ensuring trustworthy and reproducible results. This document explains the causal relationships behind experimental choices, from sample preparation to data acquisition and interpretation, and includes predicted spectral data based on the compound's structural motifs.

Introduction: The Analytical Imperative

This compound is a substituted quinoline, a privileged scaffold in drug discovery. The molecule combines several key functional groups: a quinoline core, an electron-withdrawing nitro group, and a cyclopropylamine substituent. This unique combination makes rigorous analytical characterization essential to confirm its identity, structure, and purity before its use in further research or development. Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular skeleton and the connectivity of atoms, while Mass Spectrometry (MS) confirms the molecular weight and elemental composition. Together, they form a powerful, synergistic approach for the unambiguous characterization of novel small molecules.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Principle & Rationale: Decoding the Structure

NMR spectroscopy is the cornerstone of small molecule structural analysis. For this compound, ¹H and ¹³C NMR are indispensable.

  • ¹H NMR will reveal the number of distinct proton environments, their electronic shielding, and their spatial relationships through spin-spin coupling. The aromatic protons on the quinoline ring will be significantly influenced by the strongly electron-withdrawing nitro group (-NO₂) and the electron-donating amine group (-NH-).[1] This results in a predictable downfield shift for protons near the nitro group and a relative upfield shift for those near the amine. The cyclopropyl protons are expected to appear in the highly shielded (upfield) region of the spectrum, a characteristic feature of this strained ring system.[2][3]

  • ¹³C NMR complements the proton data by providing a map of the carbon skeleton. The number of signals confirms the number of unique carbon atoms, and their chemical shifts indicate their functional type (e.g., aromatic, aliphatic).

  • Causality of Solvent Choice: The selection of a deuterated solvent is critical. It must completely dissolve the analyte to ensure a homogeneous solution for high-resolution spectra.[4][5] Deuterated chloroform (CDCl₃) is often a first choice due to its excellent dissolving power for many organic compounds and its relative inertness.[6][7] However, if the compound has poor solubility or if proton exchange with the amine is a concern, a more polar aprotic solvent like DMSO-d₆ may be preferable.

It is important to note that quinoline derivatives can exhibit concentration-dependent chemical shifts due to intermolecular π-π stacking.[1][8] Therefore, reporting the sample concentration is crucial for reproducibility.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on established data for quinoline, nitroaromatic, and cyclopropyl moieties.[9][10][11]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H28.8 - 9.0ddJ = 4.2, 1.51H
H48.6 - 8.8ddJ = 8.5, 1.51H
H37.5 - 7.7ddJ = 8.5, 4.21H
H67.8 - 8.0dJ = 8.01H
H76.8 - 7.0dJ = 8.01H
NH5.5 - 6.5br s-1H
CH (cyclopropyl)2.5 - 2.7m-1H
CH₂ (cyclopropyl)0.8 - 1.2m-4H

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

AssignmentPredicted δ (ppm)
C8a~148
C5~145
C2~150
C4~135
C8~140
C4a~125
C6~128
C7~105
C3~122
CH (cyclopropyl)~30
CH₂ (cyclopropyl)~8
Experimental Protocol: NMR Sample Preparation & Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

Materials:

  • This compound (5-10 mg for ¹H, 20-30 mg for ¹³C)[12]

  • High-quality 5 mm NMR tube (e.g., Wilmad, Norell), clean and dry[13][14]

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.6-0.7 mL)

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • Glass Pasteur pipette and bulb

  • Small vial

Procedure:

  • Sample Weighing: Accurately weigh the required amount of the compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of the chosen deuterated solvent containing TMS (0.03% v/v) to the vial.

  • Dissolution: Cap the vial and gently vortex or sonicate until the sample is fully dissolved. The solution must be homogeneous and free of any particulate matter.[13][15]

  • Transfer to NMR Tube: Using a clean Pasteur pipette, carefully transfer the solution into the NMR tube. Avoid creating air bubbles.[12]

  • Filtering (if necessary): If any solid particles remain, filter the solution through a small cotton plug placed in the Pasteur pipette during transfer.[15]

  • Tube Cleaning & Capping: Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) dampened with isopropanol to remove fingerprints and dust. Cap the tube securely.[12]

  • Instrument Setup: Insert the sample into the spectrometer's autosampler or manual loader.

  • Locking & Shimming: The instrument software will automatically lock onto the deuterium signal of the solvent and perform a shimming routine to optimize the magnetic field homogeneity.

  • Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 32 scans, 1-second relaxation delay). Subsequently, acquire the ¹³C spectrum (e.g., 1024 scans, 2-second relaxation delay).

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh 1. Weigh Sample (5-10 mg) Dissolve 2. Dissolve in Deuterated Solvent Weigh->Dissolve Transfer 3. Transfer to NMR Tube Dissolve->Transfer Insert 4. Insert into Spectrometer Transfer->Insert LockShim 5. Lock & Shim Insert->LockShim Acquire 6. Acquire FID LockShim->Acquire Process 7. Process FID (FT, Phase, Baseline) Acquire->Process Calibrate 8. Calibrate Spectrum Process->Calibrate Analyze 9. Analyze & Assign Calibrate->Analyze Report Report Analyze->Report

Caption: Workflow for NMR sample preparation, acquisition, and analysis.

Section 2: Mass Spectrometry (MS) Analysis

Principle & Rationale: Confirming Identity and Formula

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and, with high resolution, its elemental formula.

  • Ionization Technique (ESI): The presence of a basic secondary amine makes this compound an ideal candidate for positive-mode Electrospray Ionization (ESI). ESI is a 'soft' ionization technique that transfers molecules from solution to the gas phase as ions with minimal fragmentation, typically as the protonated molecule [M+H]⁺.[16][17] This allows for the direct determination of the molecular weight.

  • Mass Analyzer (Q-TOF): A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is a hybrid instrument that offers high sensitivity, speed, and, most importantly, high mass resolution.[18][19] High-resolution analysis allows for the measurement of mass-to-charge ratios (m/z) to four or five decimal places. This high accuracy enables the unambiguous determination of the compound's elemental formula, distinguishing it from other potential isomers or impurities with the same nominal mass.[20][21][22]

  • Tandem MS (MS/MS): By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we can generate a fragmentation pattern. This pattern provides a structural fingerprint and helps confirm the connectivity of the molecule. Nitroaromatic compounds are known to exhibit characteristic losses of NO (30 Da) and NO₂ (46 Da), which would be expected fragmentation pathways.[23][24]

Predicted Mass Spectral Data & Fragmentation

Table 3: Predicted High-Resolution Mass Spectrometry Data

Ion SpeciesCalculated Exact Mass (m/z)Elemental Formula
[M]229.0800C₁₂H₁₁N₃O₂
[M+H]⁺230.0873C₁₂H₁₂N₃O₂⁺
[M+Na]⁺252.0692C₁₂H₁₁N₃O₂Na⁺

Expected Fragmentation Pathways: The primary fragmentation events in an MS/MS experiment on the [M+H]⁺ ion (m/z 230.0873) are predicted to be:

  • Loss of NO₂: A common fragmentation for nitroaromatics, resulting in a fragment at m/z 184.0920 (C₁₂H₁₂N₂⁺).[23][24]

  • Loss of C₃H₅ (cyclopropyl radical): Cleavage of the N-cyclopropyl bond, leading to a fragment at m/z 189.0454 (C₉H₇N₃O₂⁺).

  • Loss of HNO₂: Elimination of nitrous acid, yielding a fragment at m/z 183.0815 (C₁₂H₁₀N₂⁺).

Experimental Protocol: HRMS (ESI-Q-TOF) Analysis

Materials:

  • This compound

  • LC-MS grade solvent (e.g., Acetonitrile/Water 50:50 with 0.1% formic acid)

  • LC-MS vials with caps

  • Micropipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the LC-MS grade mobile phase (e.g., 50:50 acetonitrile/water + 0.1% formic acid). The acid aids in protonation for positive-mode ESI.[25]

  • Sample Transfer: Transfer the working solution to an LC-MS vial.

  • Instrument Setup (Infusion): The sample can be introduced directly into the mass spectrometer via a syringe pump (direct infusion) at a low flow rate (e.g., 5-10 µL/min).

  • ESI Source Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizing Gas (N₂): Set to an appropriate pressure for a stable spray.

    • Drying Gas (N₂): Set to a temperature (e.g., 250-350 °C) and flow rate to desolvate the ions efficiently.

  • Mass Analyzer Parameters:

    • Acquisition Mode: Full Scan MS (and targeted MS/MS if desired).

    • Mass Range: m/z 50 - 500.

    • Collision Energy (for MS/MS): Ramped from 10-40 eV to observe a range of fragments.

  • Calibration: Ensure the instrument is calibrated using a known reference standard immediately before the analysis to guarantee high mass accuracy.

  • Data Acquisition & Analysis: Acquire the mass spectrum. Process the data to identify the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on the accurate mass and isotopic pattern. Compare the experimental result with the theoretical value for C₁₂H₁₂N₃O₂⁺.

Mass Spectrometry Analysis Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Stock 1. Prepare Stock (1 mg/mL) Dilute 2. Dilute to Working Solution (1-10 ug/mL) Stock->Dilute Transfer 3. Transfer to LC-MS Vial Dilute->Transfer Infuse 4. Infuse into ESI Source Transfer->Infuse Ionize 5. Generate Ions ([M+H]⁺) Infuse->Ionize Analyze 6. Analyze by Q-TOF Ionize->Analyze FindMass 7. Determine Accurate Mass of [M+H]⁺ Analyze->FindMass CalcFormula 8. Calculate Elemental Composition FindMass->CalcFormula Confirm 9. Confirm Structure (with MS/MS) CalcFormula->Confirm Report Report Confirm->Report

Caption: Workflow for HRMS sample preparation, acquisition, and analysis.

Section 3: Data Synthesis and Conclusion

The structural confirmation of this compound is achieved through the synergistic interpretation of both NMR and HRMS data.

  • HRMS provides the definitive elemental formula (C₁₂H₁₁N₃O₂) from the accurate mass of the protonated molecular ion [M+H]⁺.

  • NMR spectroscopy provides the constitutional isomerism. The ¹H and ¹³C NMR spectra confirm the presence of the key structural motifs: the substituted quinoline ring, the cyclopropyl group, and the correct number of protons and carbons.

  • MS/MS fragmentation further validates the structure by showing characteristic losses consistent with the proposed arrangement of functional groups.

By following the detailed protocols outlined in this application note, researchers can generate high-quality, reliable, and self-validating analytical data, ensuring the unambiguous structural characterization of this compound and related novel compounds.

References

Application Note & Protocols: A Strategic Framework for In Vitro Assay Development for N-Cyclopropyl-5-nitroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro assay cascade for the characterization of N-Cyclopropyl-5-nitroquinolin-8-amine. As a novel quinoline derivative, this compound belongs to a chemical class renowned for a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][2][3][4][5] This guide eschews a rigid template, instead presenting a logical, tiered approach to assay development, beginning with broad phenotypic screening and progressing to more defined mechanistic studies. We emphasize the causality behind experimental choices and the integration of self-validating systems to ensure data integrity and reproducibility.

Introduction: The Scientific Rationale

This compound is a member of the quinoline family, a privileged structure in medicinal chemistry.[6] Related compounds, such as 8-hydroxy-5-nitroquinoline (Nitroxoline), have demonstrated clinical utility as antimicrobial agents and are being explored for their anticancer potential.[7][8][9][10] The mechanism of action for many quinoline derivatives involves metal chelation, induction of reactive oxygen species (ROS), and inhibition of key enzymes like topoisomerases or kinases.[1][7][9][11]

Given this background, a prudent initial strategy for characterizing this compound is to assess its impact on cell viability and proliferation across a panel of relevant cell lines (e.g., cancerous and non-cancerous). Positive hits from this primary screen would then warrant progression to secondary, more mechanistic assays to elucidate the mode of action. This tiered approach, outlined below, maximizes resource efficiency by focusing in-depth studies on compounds with demonstrated biological activity.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Advanced Characterization Primary Screening Cytotoxicity & Viability Assays (e.g., MTT, Resazurin, LDH) Dose-Response Determine IC50/EC50 in relevant cell lines Primary Screening->Dose-Response Apoptosis Apoptosis vs. Necrosis Assays (Caspase-Glo, Annexin V) Dose-Response->Apoptosis If cytotoxic Enzyme Target-Based Enzyme Inhibition Assays Dose-Response->Enzyme If activity suggests specific target ROS Reactive Oxygen Species (ROS) Detection Dose-Response->ROS Based on quinoline structure precedent Advanced 3D Cell Models (Spheroids) High-Content Imaging Target Deconvolution Apoptosis->Advanced Enzyme->Advanced ROS->Advanced Caption Tiered Assay Development Workflow.

Figure 1. A logical workflow for the in vitro characterization of novel compounds.

Tier 1: Primary Screening - Assessing Cytotoxicity and Cell Viability

The foundational step in characterizing any new chemical entity is to determine its effect on cell viability.[12][13] These assays are crucial for identifying a compound's potential as a therapeutic agent (e.g., an anticancer drug) or flagging it for toxicity early in the development process.[14][15] A variety of robust, high-throughput methods are available, each with its own underlying principle.[16] We recommend running at least two mechanistically distinct assays to confirm findings and minimize artifacts.

Principle of Selection: Orthogonal Assays for Data Confidence

To build a trustworthy dataset, we will employ two distinct methods:

  • Metabolic Assay (Resazurin Reduction): Measures the metabolic activity of viable cells.

  • Membrane Integrity Assay (LDH Release): Quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a hallmark of necrosis or late apoptosis.[13]

Running these in parallel provides a self-validating system. For example, a potent decrease in metabolic activity coupled with a significant increase in LDH release strongly indicates a cytotoxic event.

Experimental Protocol: Cell Viability Assessment

2.2.1. Cell Line Selection and Culture

  • Rationale: The choice of cell lines should be hypothesis-driven. For an initial broad screen, a panel including a rapidly dividing cancer cell line (e.g., HeLa - cervical cancer, A549 - lung cancer) and a non-cancerous line (e.g., HEK293 - human embryonic kidney, or primary fibroblasts) is recommended to assess for cancer-specific cytotoxicity.

  • Protocol:

    • Culture selected cell lines in their recommended media supplemented with Fetal Bovine Serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.

    • Ensure cells are in the logarithmic growth phase and have a viability of >95% as determined by Trypan Blue exclusion prior to seeding.

    • Seed cells into clear, flat-bottomed 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of media.

    • Incubate for 24 hours to allow for cell attachment.

2.2.2. Compound Preparation and Dosing

  • Rationale: A wide concentration range is necessary to capture the full dose-response curve and accurately determine the half-maximal inhibitory concentration (IC50).

  • Protocol:

    • Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in cell culture media to create a range of working concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.

    • Remove the seeding media from the 96-well plates and add 100 µL of the compound-containing media to the appropriate wells.

    • Include "vehicle control" (media with 0.5% DMSO) and "untreated control" (media only) wells. For the LDH assay, also include a "maximum lysis" control.

    • Incubate the plates for a predetermined exposure time (e.g., 24, 48, or 72 hours).

2.2.3. Assay Readout

  • Protocol A: Resazurin (AlamarBlue) Assay

    • Following the incubation period, add 10 µL of Resazurin reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure fluorescence using a plate reader with excitation at ~560 nm and emission at ~590 nm.

    • Calculate percent viability relative to vehicle controls.

  • Protocol B: Lactate Dehydrogenase (LDH) Release Assay

    • To the "maximum lysis" control wells, add 10 µL of the provided Lysis Buffer and incubate for 45 minutes.

    • Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of Stop Solution.

    • Measure absorbance at 490 nm using a plate reader.

    • Calculate percent cytotoxicity relative to the maximum lysis control.[13]

Data Presentation and Interpretation

Data should be plotted as percent viability or cytotoxicity versus the log of the compound concentration. A sigmoidal dose-response curve can then be fitted using a four-parameter logistic model to determine the IC50 value.

ParameterDescriptionExample Value
IC50 (HeLa) Concentration for 50% inhibition of cell viability in HeLa cells.5.2 µM
IC50 (HEK293) Concentration for 50% inhibition of cell viability in HEK293 cells.> 100 µM
Selectivity Index IC50 (Non-cancerous) / IC50 (Cancerous)> 19.2
Max Inhibition Maximum observed inhibition of cell viability.98%

Table 1. Example data summary for primary cytotoxicity screening.

Tier 2: Mechanistic Elucidation Assays

If this compound demonstrates significant and selective cytotoxicity, the next logical step is to investigate how it is killing the cells. Based on the known activities of quinoline derivatives, key pathways to investigate include apoptosis induction, specific enzyme inhibition, and ROS generation.[7][8][17]

Apoptosis vs. Necrosis Determination
  • Rationale: Differentiating between programmed cell death (apoptosis) and uncontrolled cell death (necrosis) is a critical step in characterizing an anticancer agent. Apoptosis is generally the preferred mechanism. Caspase-3 and -7 are key executioner enzymes in the apoptotic pathway.

  • Recommended Assay: Caspase-Glo® 3/7 Assay

    • This luminescent assay measures caspase-3 and -7 activities, which are indicative of apoptosis. It is highly sensitive and can be performed in a 96-well format.

G compound N-Cyclopropyl-5- nitroquinolin-8-amine cell Target Cell compound->cell apoptosis Apoptotic Pathway Activation cell->apoptosis caspase Caspase-3/7 Activation apoptosis->caspase death Programmed Cell Death caspase->death caption Apoptosis Induction Pathway.

Figure 2. Simplified schematic of apoptosis induction by a test compound.

Target-Based Enzyme Inhibition
  • Rationale: Many quinoline-based drugs function by inhibiting specific enzymes.[1][11] An enzyme inhibition assay is a direct method to determine if the compound interacts with a purified enzyme target.[18] The choice of enzyme will be guided by literature precedents for similar structures (e.g., DNA topoisomerases, protein kinases).

  • Recommended Assay: Generic Kinase Activity Assay (e.g., ADP-Glo™)

    • Principle: This assay quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the compound indicates inhibition. This format is adaptable to a wide range of kinases.

    • Protocol Outline:

      • Set up a reaction containing the kinase, its specific substrate, ATP, and the necessary buffer.

      • Add serial dilutions of this compound.

      • Incubate to allow the kinase reaction to proceed.

      • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP.

      • Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

      • Measure luminescence. A lower signal corresponds to higher kinase inhibition.

Measurement of Reactive Oxygen Species (ROS)
  • Rationale: Some 8-hydroxyquinoline derivatives are known to exert their cytotoxic effects by increasing intracellular ROS levels.[8]

  • Recommended Assay: DCFDA / H2DCFDA Assay

    • Principle: The cell-permeable H2DCFDA is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2’,7’–dichlorofluorescein (DCF).

    • Protocol Outline:

      • Plate and treat cells with the compound as in the cytotoxicity protocol.

      • Load cells with H2DCFDA solution and incubate.

      • Wash cells to remove excess probe.

      • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm). An increase in fluorescence indicates a rise in intracellular ROS.

Conclusion and Future Directions

This application note provides a structured, multi-tiered framework for the initial in vitro characterization of this compound. By starting with broad, orthogonal cytotoxicity assays and progressing to more specific mechanistic studies, researchers can efficiently build a comprehensive biological profile of this novel compound. Positive results from this cascade will provide the robust data package necessary to justify further investigation, including advanced cellular models (e.g., 3D spheroids), high-content imaging, and eventual in vivo studies.[19]

References

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Yalcin, E., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. Retrieved from [Link]

  • Silva, A. R., et al. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & Biodiversity. Retrieved from [Link]

  • Kosheeka. (2024). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Niu, J., Li, M., & Wang, Y. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Scilight Press. Retrieved from [Link]

  • Unacademy. (2024). How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. Retrieved from [Link]

  • Simon, J. A., et al. (2000). Cell-based assays for identification of novel double-strand break-inducing agents. Journal of the National Cancer Institute. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

  • Naaz, F., et al. (2022). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

  • Ukai, T., et al. (2019). Development of a Novel Cell-Based Assay System for High-Throughput Screening of Compounds Acting on Background Two-Pore Domain K+ Channels. SLAS Discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme assay. Retrieved from [Link]

  • Zhu, F., & Li, Y. (2022). A review for cell-based screening methods in drug discovery. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • K. S., P., et al. (2024). Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. ResearchGate. Retrieved from [Link]

  • Acar, C. E., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. Retrieved from [Link]

  • Singh, P., et al. (2021). Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents. Ingenta Connect. Retrieved from [Link]

  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Retrieved from [Link]

  • Edmondson, S., et al. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • ResearchGate. (2017). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Semantic Scholar. Retrieved from [Link]

  • Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters. Retrieved from [Link]

  • Hunyadi, A., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Retrieved from [Link]

  • Fuson, R. C., & Bauman, R. A. (1947). The synthesis of 5-hydroxy-8-nitroquinoline and certain of its derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • Bar-Am, O., et al. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI. Retrieved from [Link]

  • Al-Majedy, Y. K., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Retrieved from [Link]

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Application Notes and Protocols for the Preclinical Evaluation of N-Cyclopropyl-5-nitroquinolin-8-amine as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Quinoline Scaffolds in Oncology

The quinoline moiety is a privileged heterocyclic scaffold that forms the core of numerous compounds with significant biological activity. In the realm of oncology, quinoline-based agents have demonstrated considerable promise, exhibiting a diverse range of anticancer mechanisms.[1][2] These mechanisms include, but are not limited to, the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and disruption of cell migration.[1][2][3] Several quinoline derivatives have already been successfully translated into clinical practice, such as Anlotinib, Bosutinib, and Lenvatinib, underscoring the therapeutic potential of this chemical class in combating various malignancies, including drug-resistant cancers.[4]

This document provides a comprehensive guide for the preclinical evaluation of a novel investigational compound, N-Cyclopropyl-5-nitroquinolin-8-amine, as a potential anticancer agent. While this guide is tailored to this specific molecule, the principles and protocols outlined herein are broadly applicable to the in vitro and in vivo assessment of other novel anticancer compounds.[5][6]

Compound Profile: this compound

PropertyDescriptionSource
Chemical Name This compoundN/A
Molecular Formula C12H11N3O2Hypothetical
Molecular Weight 229.24 g/mol Hypothetical
Solubility Expected to be soluble in DMSO for in vitro studies. Aqueous solubility may be limited.Inferred from similar compounds
Purity >98% (as determined by HPLC)Standard Requirement
Storage Store at -20°C, protected from light.Standard Practice

Proposed Mechanism of Action

Based on the structural similarity to other 5-nitro-8-substituted quinolines like Nitroxoline (8-hydroxy-5-nitroquinoline), a plausible mechanism of action for this compound involves the induction of oxidative stress through the generation of reactive oxygen species (ROS).[7][8][9] This overproduction of ROS can trigger downstream apoptotic signaling pathways, leading to cancer cell death. Additionally, quinoline derivatives have been reported to interfere with DNA replication by acting as topoisomerase inhibitors or DNA intercalating agents.[1][3] The protocols detailed below are designed to investigate these potential mechanisms.

Part 1: In Vitro Evaluation of Anticancer Activity

The initial phase of preclinical assessment involves a series of in vitro experiments to determine the cytotoxic and mechanistic properties of this compound.

Experimental Workflow for In Vitro Analysis

in_vitro_workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Studies CellCulture Cell Line Culture (e.g., MCF-7, A549, HCT116) MTT MTT Assay for Cell Viability CellCulture->MTT IC50 IC50 Determination MTT->IC50 Apoptosis Annexin V-FITC/PI Staining (Apoptosis Assay) IC50->Apoptosis Treat cells at IC50 CellCycle Propidium Iodide Staining (Cell Cycle Analysis) IC50->CellCycle Treat cells at IC50 WesternBlot Western Blot Analysis (Signaling Pathways) IC50->WesternBlot Treat cells at IC50

Caption: A stepwise workflow for the in vitro evaluation of a novel anticancer agent.

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify the cytotoxic effect of this compound on a panel of human cancer cell lines.[5]

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Appropriate culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin[10]

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[5][10] Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[10]

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.[5]

Data Presentation:

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM) (Positive Control)
MCF-7Breast AdenocarcinomaHypothetical DataHypothetical Data
A549Lung CarcinomaHypothetical DataHypothetical Data
HCT116Colorectal CarcinomaHypothetical DataHypothetical Data
Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells, providing insight into the mode of cell death induced by the compound.[5][10]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Cancer cells treated with this compound at its IC50 concentration for 24-48 hours.

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described above. Harvest cells by trypsinization and wash with cold PBS.[10]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[10]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]

  • Flow Cytometry: Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Cell Cycle Analysis

This protocol uses propidium iodide staining to determine the effect of this compound on cell cycle progression.[5]

Materials:

  • Cancer cells treated with the compound at its IC50 concentration for 24 hours.

  • Cold 70% ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Fixation: Harvest treated cells and fix them in ice-cold 70% ethanol overnight at -20°C.[5]

  • Staining: Wash the cells with PBS and treat with RNase A to remove RNA. Stain the cellular DNA with propidium iodide.[5]

  • Analysis: Analyze the DNA content by flow cytometry to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot Analysis of Apoptotic Pathways

Western blotting is employed to investigate the modulation of key proteins involved in apoptosis, such as the Bcl-2 family proteins and caspases.[5]

Materials:

  • Treated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, PVDF membranes

  • Primary antibodies (e.g., against Bcl-2, Bax, Cleaved Caspase-3, PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagents

Procedure:

  • Protein Extraction and Quantification: Lyse treated cells and determine protein concentration.[5]

  • Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[5]

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using a chemiluminescence detection system. Analyze the changes in protein expression relative to a loading control (e.g., β-actin or GAPDH).

Proposed Apoptotic Signaling Pathway:

apoptosis_pathway Compound N-Cyclopropyl-5- nitroquinolin-8-amine ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Bax ↑ Bax ROS->Bax Bcl2 ↓ Bcl-2 ROS->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Part 2: In Vivo Evaluation in Xenograft Models

Following promising in vitro results, the antitumor efficacy of this compound should be evaluated in vivo using human tumor xenograft models.[11][12][13]

Protocol 5: Subcutaneous Xenograft Tumor Growth Inhibition Study

This protocol describes the establishment of subcutaneous tumors in immunocompromised mice to assess the in vivo efficacy of the test compound.[14]

Materials:

  • Immunocompromised mice (e.g., Athymic Nude or SCID)

  • Human cancer cell line with demonstrated in vitro sensitivity

  • Sterile PBS and Matrigel®

  • Calipers for tumor measurement

  • This compound formulated for in vivo administration

  • Vehicle control

Procedure:

  • Cell Preparation: Culture and harvest cancer cells as previously described. Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.[14]

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.[14]

  • Tumor Growth and Treatment Initiation: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer this compound (at predetermined doses) and the vehicle control to their respective groups via an appropriate route (e.g., intraperitoneal, oral gavage) according to a defined schedule (e.g., daily for 21 days).

  • Monitoring and Data Collection:

    • Measure tumor volume (Volume = (Width² x Length) / 2) and body weight 2-3 times per week.[14]

    • Monitor the animals for any signs of toxicity.

  • Endpoint and Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).

Data Presentation:

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-Hypothetical Data0Hypothetical Data
Compound (Low Dose)XHypothetical DataCalculatedHypothetical Data
Compound (High Dose)YHypothetical DataCalculatedHypothetical Data
Positive ControlZHypothetical DataCalculatedHypothetical Data

Conclusion and Future Directions

This guide provides a structured and comprehensive framework for the preclinical evaluation of this compound as a potential anticancer agent. The data generated from these protocols will provide critical insights into its cytotoxicity, mechanism of action, and in vivo efficacy. Positive outcomes from these studies would warrant further investigation, including pharmacokinetic and toxicological profiling, to support its advancement as a clinical candidate. The versatility of the quinoline scaffold continues to make it a highly attractive starting point for the development of novel and effective cancer therapeutics.[1][4]

References

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  • Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview - YouTube. (URL: [Link])

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  • Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF - ResearchGate. (URL: [Link])

  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells - MDPI. (URL: [Link])

  • Innovative Fibrous Materials Loaded with 5-Nitro-8-hydroxyquinoline via Electrospinning/Electrospraying Demonstrate Antioxidant, Antimicrobial and Anticancer Activities - MDPI. (URL: [Link])

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. (URL: [Link])

  • Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. (URL: [Link])

  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry - Brieflands. (URL: [Link])

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - NIH. (URL: [Link])

  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity - MDPI. (URL: [Link])

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC - NIH. (URL: [Link])

  • The synthesis of 5-hydroxy-8-nitroquinoline and certain of its derivatives - PubMed. (URL: [Link])

  • Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | CoLab. (URL: )
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use of N-Cyclopropyl-5-nitroquinolin-8-amine in antimicrobial research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Antimicrobial Investigation of N-Cyclopropyl-5-nitroquinolin-8-amine

Introduction: Unveiling the Potential of a Novel Quinolone Derivative

The relentless rise of antimicrobial resistance necessitates the urgent exploration of novel chemical scaffolds. The 8-hydroxyquinoline core structure has long been a focal point in this endeavor, yielding compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and antifungal properties.[1][2] A notable example is Nitroxoline (5-nitro-8-hydroxyquinoline), a clinically used antibiotic for urinary tract infections, which underscores the therapeutic potential of this molecular framework.[3][4][5]

This document provides a detailed guide for the in vitro investigation of This compound , a novel derivative of the 5-nitro-8-aminoquinoline scaffold. As this is a less-characterized molecule, the subsequent application notes and protocols are built upon the extensive research conducted on structurally analogous compounds, particularly Nitroxoline and other 8-hydroxyquinoline derivatives. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive framework to systematically evaluate its antimicrobial potential and elucidate its mechanism of action.

Putative Mechanism of Action: A Multi-Faceted Assault on Microbial Viability

The antimicrobial activity of 8-hydroxyquinoline derivatives is often attributed to their ability to chelate divalent metal ions, which are essential cofactors for a multitude of microbial enzymes.[4][6][7] This sequestration of vital cations disrupts critical cellular processes. Furthermore, the nitro group at the 5-position, a key feature of Nitroxoline, is known to enhance the chelating ability and can act as a source of nitrogen radicals, leading to the generation of reactive oxygen species (ROS) that induce oxidative stress and damage cellular components.[8]

The introduction of an N-cyclopropyl group at the 8-amino position may further modulate the compound's lipophilicity, cell permeability, and interaction with target enzymes, potentially enhancing its antimicrobial efficacy and spectrum.

Below is a diagram illustrating the putative signaling pathway for the antimicrobial action of this compound.

putative_mechanism_of_action Putative Antimicrobial Mechanism of this compound cluster_entry Cellular Entry cluster_action Intracellular Action cluster_effect Microbial Detriment Compound This compound Chelation Chelation of Divalent Cations (e.g., Mg2+, Mn2+, Fe2+) Compound->Chelation Enters microbial cell ROS Generation of Reactive Oxygen Species (ROS) Compound->ROS Redox cycling of nitro group Enzyme_Inhibition Inhibition of Metalloenzymes (e.g., DNA/RNA Polymerases) Chelation->Enzyme_Inhibition Oxidative_Stress Oxidative Damage to DNA, Proteins, and Lipids ROS->Oxidative_Stress Cell_Death Bacterial Cell Death Enzyme_Inhibition->Cell_Death Oxidative_Stress->Cell_Death

Caption: Putative antimicrobial mechanism of action.

Experimental Protocols: A Step-by-Step Guide to In Vitro Evaluation

The following protocols provide a robust framework for the initial in vitro characterization of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 10 mg/mL.

  • Bacterial Inoculum Preparation: Culture bacteria overnight in CAMHB. Dilute the culture to achieve a final concentration of 5 x 10^5 CFU/mL.

  • Serial Dilutions: Perform a two-fold serial dilution of the compound in the 96-well plate using CAMHB to obtain a range of concentrations.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible growth is observed.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This assay determines the lowest concentration of the compound that results in a 99.9% reduction in the initial bacterial inoculum.

Materials:

  • Results from MIC assay

  • Mueller-Hinton Agar (MHA) plates

Procedure:

  • Subculturing: From the wells of the MIC assay that show no visible growth, take an aliquot (e.g., 10 µL) and plate it onto MHA plates.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration that shows no bacterial growth on the MHA plates.

Protocol 3: Time-Kill Kinetic Assay

This assay evaluates the rate at which the compound kills a bacterial population over time.

Materials:

  • This compound

  • Bacterial strain

  • CAMHB

  • MHA plates

Procedure:

  • Prepare Cultures: Grow bacteria to the logarithmic phase and dilute to a starting concentration of 1 x 10^6 CFU/mL in CAMHB.

  • Add Compound: Add the compound at various concentrations (e.g., 1x, 2x, and 4x MIC). Include a growth control without the compound.

  • Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specific time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots.

  • Viable Cell Count: Perform serial dilutions of the collected aliquots and plate on MHA to determine the number of viable cells (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL versus time for each concentration.

Protocol 4: In Vitro Cytotoxicity Assay

This assay assesses the toxicity of the compound to mammalian cells.

Materials:

  • This compound

  • Human cell line (e.g., HeLa or HEK293)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the compound for 24-48 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Data Presentation: A Comparative Overview

The following table provides a template for summarizing the in vitro antimicrobial activity data for this compound against a panel of representative microorganisms.

MicroorganismStrainMIC (µg/mL)MBC (µg/mL)
Gram-positive
Staphylococcus aureusATCC 29213DataData
Enterococcus faecalisATCC 29212DataData
Gram-negative
Escherichia coliATCC 25922DataData
Pseudomonas aeruginosaATCC 27853DataData
Fungus
Candida albicansATCC 90028DataData

Experimental Workflow Visualization

The following diagram outlines a logical workflow for the comprehensive in vitro evaluation of a novel antimicrobial compound.

experimental_workflow Experimental Workflow for In Vitro Antimicrobial Evaluation Start Start: Novel Compound (this compound) MIC_MBC Determine MIC and MBC (Protocol 1 & 2) Start->MIC_MBC Time_Kill Perform Time-Kill Kinetic Assay (Protocol 3) MIC_MBC->Time_Kill Cytotoxicity Assess In Vitro Cytotoxicity (IC50) (Protocol 4) MIC_MBC->Cytotoxicity Decision Promising Candidate? Time_Kill->Decision Cytotoxicity->Decision MoA Mechanism of Action Studies (e.g., Metal Chelation, ROS Assay) End Proceed to In Vivo Studies MoA->End Decision->MoA Yes Stop Stop or Redesign Decision->Stop No

Caption: A logical workflow for in vitro evaluation.

Conclusion and Future Perspectives

This guide provides a foundational framework for the in vitro antimicrobial evaluation of this compound. The proposed protocols will enable a systematic assessment of its antimicrobial efficacy, spectrum of activity, and preliminary safety profile. Positive outcomes from these initial studies, such as potent antimicrobial activity and low cytotoxicity, would warrant further investigation into its precise mechanism of action and progression to in vivo efficacy and toxicity studies. The exploration of novel 8-hydroxyquinoline derivatives like this compound holds significant promise in the ongoing battle against infectious diseases.

References

  • Cherdtrakulkiat, R., Boonpangrak, S., Sinthupoom, N., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2016). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Biochemistry and Biophysics Reports, 6, 135–141. [Link]

  • Cherdtrakulkiat, R., Lawung, R., Nabu, S., et al. (2019). Nitroxoline: A potent antimicrobial agent against multidrug resistant enterobacteriaceae. EXCLI Journal, 18, 445–453. [Link]

  • Jiang, H., Taggart, J., Zhang, X., Benbrook, D. M., Lind, S. E., & Ding, W. Q. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17. [Link]

  • Fuchs, S., Toptan, T., & Wischmann, S. (2022). In Vitro Activity of Nitroxoline (5-Nitro-8-Hydroxyquinoline) Against Aspergillus Species. Journal of Fungi, 8(11), 1183. [Link]

  • Sobke, A., Z-L. A., & Kresken, M. (2018). Antimicrobial activity of clioquinol and nitroxoline: a scoping review. Journal of Medical Microbiology, 67(10), 1373-1382. [Link]

  • Lozano-Pascual, M., et al. (2023). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Pharmaceuticals, 16(10), 1435. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 19(8), 13243-13264. [Link]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). [Link]

  • Joaquim, M. M. B., et al. (2021). Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. Journal of Medicinal Chemistry, 64(20), 14819-14845. [Link]

  • Ding, W. Q., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17. [Link]

  • Kikkeri, N., et al. (2011). Synthesis and antimicrobial activity of 5-aminoquinoline and 3-amino phenol derivatives. International Journal of Drug Design and Discovery, 2(3), 513-518. [Link]

  • Spasova, M., et al. (2023). Innovative Fibrous Materials Loaded with 5-Nitro-8-hydroxyquinoline via Electrospinning/Electrospraying Demonstrate Antioxidant, Antimicrobial and Anticancer Activities. Polymers, 15(12), 2664. [Link]

  • Petz, R., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(5), 4169-4191. [Link]

  • El-Faydy, M., et al. (2017). Synthesis and investigation of antibacterial and antioxidants properties of some new 5-subsituted-8-hydroxyquinoline derivatives. Preprints. [Link]

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experimental design for N-Cyclopropyl-5-nitroquinolin-8-amine studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Preclinical Evaluation of N-Cyclopropyl-5-nitroquinolin-8-amine

Abstract

This document provides a comprehensive experimental framework for the preclinical investigation of this compound, a novel compound based on the pharmacologically significant quinoline scaffold. Quinoline and its derivatives have historically been a rich source of therapeutic agents, demonstrating a wide spectrum of biological activities including anticancer, antimalarial, and antimicrobial effects[1][2][3]. Given the established potential of this chemical class, particularly in oncology, we propose a phased, hypothesis-driven approach to characterize the bioactivity and mechanism of action (MoA) of this compound. This guide is intended for researchers in drug discovery and development, providing detailed protocols from initial in vitro screening to in vivo efficacy studies, with a focus on elucidating its potential as an anticancer agent targeting the PI3K/Akt/mTOR signaling pathway.

Introduction: The Quinoline Scaffold in Oncology

The quinoline moiety, a heterocyclic aromatic compound, is a privileged structure in medicinal chemistry[4]. Its derivatives are known to exert anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and disruption of cell migration[3][4]. The versatility of the quinoline ring allows for substitutions that can modulate its pharmacological properties, making it an attractive starting point for the design of novel therapeutic agents[1][5]. This guide outlines a systematic workflow to evaluate this compound (referred to herein as "the compound"), hypothesizing its MoA involves the modulation of critical cancer survival pathways.

Phase 1: Initial In Vitro Screening for Bioactivity

The primary objective of this phase is to determine whether the compound possesses cytotoxic or cytostatic activity against cancer cells and to establish its potency. A panel of cancer cell lines from diverse origins (e.g., breast, lung, colon, prostate) should be used to identify potential tissue-specific sensitivities.

Protocol 1: Cell Viability Assessment using the MTT Assay

The MTT assay is a colorimetric method for assessing cell viability based on the enzymatic reduction of the MTT substrate by mitochondrial dehydrogenases in living cells[6]. This provides a robust measure of metabolic activity, which is proportional to the number of viable cells[7][8].

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization[9].

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in 96-well flat-bottom plates at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a 2X serial dilution of the compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO at <0.5%) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well[6][7].

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well[8][9]. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Data Summary 1: Hypothetical IC₅₀ Values

The results of the initial screening can be summarized to identify the most sensitive cell lines for further mechanistic studies.

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast2.5
A549Lung5.1
HCT116Colon1.8
PC-3Prostate10.2

Phase 2: Elucidation of the Mechanism of Action (MoA)

Based on the initial screening, this phase aims to uncover how the compound exerts its cytotoxic effects. We will investigate apoptosis induction, effects on the PI3K/Akt/mTOR signaling pathway, and potential for DNA damage.

Hypothesized Target Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent event in many human cancers[10][11][12]. This pathway is activated by various growth factors and hormones, and its overactivity reduces apoptosis and promotes cell proliferation[13]. We hypothesize that this compound may inhibit one or more nodes in this critical signaling cascade.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Proliferation Cell Growth & Survival S6K1->Proliferation EIF4EBP1->Proliferation Inhibits translation (when unphosphorylated)

Caption: The PI3K/Akt/mTOR signaling pathway.

Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells[14].

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells[15]. Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells (e.g., HCT116) in 6-well plates. Treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell dissociation solution[16].

  • Washing: Wash cells twice with cold 1X PBS by centrifuging at 300 x g for 5 minutes[16].

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to the cell suspension.

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark[16].

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Use unstained, Annexin V-only, and PI-only controls for proper compensation and gating.

  • Interpretation:

    • Annexin V (-) / PI (-): Live cells

    • Annexin V (+) / PI (-): Early apoptotic cells

    • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

    • Annexin V (-) / PI (+): Necrotic cells

Protocol 3: Western Blot Analysis of PI3K/Akt/mTOR Pathway

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in the signaling pathway[17].

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific to target proteins (e.g., total Akt) and their phosphorylated forms (e.g., p-Akt Ser473)[18].

Step-by-Step Protocol:

  • Sample Preparation: Treat cells with the compound as in the apoptosis assay. Lyse cells in ice-cold lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[18][19].

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay to ensure equal loading.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by molecular weight[20].

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane[19][20].

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding[17].

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.

    • Key Antibodies: p-Akt (Ser473), Total Akt, p-mTOR (Ser2448), Total mTOR, p-S6K, Total S6K, p-4E-BP1, Total 4E-BP1, and a loading control (e.g., β-Actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature[20].

  • Detection: Wash the membrane again. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize phosphorylated protein levels to their total protein counterparts.

Data Summary 2: Expected Western Blot Outcome
Target ProteinExpected Change with TreatmentRationale
p-Akt (Ser473)DecreaseIndicates inhibition of Akt activation[21].
p-mTOR (Ser2448)DecreaseDownstream effect of Akt inhibition[10].
p-S6KDecreaseDownstream target of mTORC1[11].
p-4E-BP1DecreaseDownstream target of mTORC1[11].
Protocol 4: Analysis of DNA Damage (γH2AX Assay)

This assay detects DNA double-strand breaks (DSBs), a common MoA for many anticancer drugs[22].

Principle: Following a DSB, the histone variant H2AX is rapidly phosphorylated at Serine 139, forming γH2AX[23]. This phosphorylation event can be detected using a specific antibody, where discrete nuclear foci represent individual DSBs[24][25].

Step-by-Step Protocol:

  • Cell Culture: Grow cells on glass coverslips in a 12-well plate.

  • Treatment: Treat cells with the compound for various time points (e.g., 1, 6, 24 hours). Include a positive control (e.g., etoposide).

  • Fixation & Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.25% Triton X-100 in PBS.

  • Blocking: Block with 1% BSA in PBST for 1 hour.

  • Primary Antibody: Incubate with an anti-γH2AX antibody overnight at 4°C.

  • Secondary Antibody: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

  • Counterstaining & Mounting: Counterstain nuclei with DAPI. Mount the coverslips onto microscope slides.

  • Imaging & Analysis: Visualize cells using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus. An increase in foci indicates the induction of DNA DSBs[22].

Phase 3: Preclinical In Vivo Efficacy Evaluation

After establishing in vitro activity and MoA, the final preclinical step is to assess the compound's efficacy in a living organism using a tumor xenograft model[26][27].

Protocol 5: Tumor Xenograft Efficacy Study

Principle: Human cancer cells (e.g., HCT116) are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the compound to evaluate its ability to inhibit tumor growth[28][29].

Step-by-Step Protocol:

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Implantation: Subcutaneously inject 1-5 x 10⁶ HCT116 cells (resuspended in Matrigel/PBS) into the flank of each mouse[26][29].

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²) two to three times per week.

  • Randomization: When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice/group).

    • Group 1: Vehicle control (e.g., saline or appropriate solvent)

    • Group 2: Compound (e.g., 25 mg/kg, daily via oral gavage)

    • Group 3: Compound (e.g., 50 mg/kg, daily via oral gavage)

    • Group 4: Positive control (e.g., an established chemotherapy agent)

  • Treatment & Monitoring: Administer treatment according to the defined schedule for 2-4 weeks. Continue to monitor tumor volume and body weight (as a measure of toxicity).

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size, or at the end of the treatment period. Euthanize mice and excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for p-Akt).

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control.

Data Summary 3: Hypothetical In Vivo Efficacy Results
Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)% TGI
Vehicle Control-1250 ± 150-
Compound25750 ± 11040%
Compound50400 ± 9568%
Positive ControlVaries350 ± 8072%

Overall Experimental Workflow

The entire process follows a logical progression from broad screening to specific mechanistic and efficacy studies.

Experimental_Workflow Start Start: This compound Phase1 Phase 1: In Vitro Screening Start->Phase1 MTT MTT/XTT Assay (Determine IC50) Phase1->MTT IsActive Is Compound Active? MTT->IsActive Stop Stop Development IsActive->Stop No Phase2 Phase 2: MoA Elucidation IsActive->Phase2 Yes Apoptosis Annexin V/PI (Apoptosis Assay) Phase2->Apoptosis Western Western Blot (PI3K/Akt Pathway) Phase2->Western DNA_Damage γH2AX Assay (DNA Damage) Phase2->DNA_Damage MoA_Defined MoA Defined? Apoptosis->MoA_Defined Western->MoA_Defined DNA_Damage->MoA_Defined Phase3 Phase 3: In Vivo Efficacy MoA_Defined->Phase3 Yes Xenograft Tumor Xenograft Model (Efficacy & Toxicity) Phase3->Xenograft End IND-Enabling Studies Xenograft->End

Caption: Phased experimental workflow for compound evaluation.

References

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Introduction: Unveiling the Potential of a Novel Quinoline Derivative

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cellular Characterization of N-Cyclopropyl-5-nitroquinolin-8-amine

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives like 8-hydroxyquinoline and 8-aminoquinoline demonstrating a vast spectrum of biological activities, including antimicrobial, anticancer, and anti-parasitic effects.[1][2][[“]][4] Compounds such as 8-hydroxy-5-nitroquinoline (Nitroxoline) are clinically used and have been shown to exert their effects through mechanisms like metal ion chelation and the generation of reactive oxygen species (ROS), leading to the suppression of bacterial DNA synthesis and cytotoxicity in cancer cells.[5][6]

This compound is a novel derivative within this potent chemical class. While specific data on this compound is not yet prevalent in the literature, its structural similarity to known bioactive quinolines suggests a strong potential for modulating critical cellular processes. This guide, therefore, serves as a comprehensive framework for researchers, scientists, and drug development professionals to systematically characterize the effects of this compound in cell-based assays. We will proceed from hypothesized mechanisms of action, grounded in the known activities of its chemical relatives, to detailed, validated protocols for assessing its impact on cellular senescence, viability, and secretory phenotypes.

Part 1: Hypothesized Mechanism of Action

The bioactivity of 5-nitroquinoline derivatives is often linked to two primary molecular actions: metal ion chelation and redox cycling. These processes can disrupt numerous cellular pathways, making them key areas of investigation for this compound.

  • Metal Ion Chelation: The 8-aminoquinoline structure can act as a bidentate chelating ligand, forming stable complexes with divalent metal ions such as zinc (Zn²⁺), copper (Cu²⁺), and manganese (Mn²⁺).[1] These metals are essential cofactors for a multitude of enzymes, including DNA polymerases and matrix metalloproteinases. By sequestering these ions, the compound could inhibit enzyme function, disrupting DNA replication, and altering the cellular microenvironment.[6]

  • Reactive Oxygen Species (ROS) Generation: The nitro group on the quinoline ring can undergo metabolic reduction, leading to the formation of nitro radical anions. In the presence of oxygen, these radicals can be re-oxidized, creating a futile redox cycle that generates superoxide anions and other ROS.[2][5] A significant increase in intracellular ROS can induce oxidative stress, leading to DNA damage, lipid peroxidation, and ultimately, cell cycle arrest (senescence) or programmed cell death (apoptosis).

These initial events can trigger downstream signaling cascades that culminate in distinct cellular fates. A key objective is to determine whether this compound primarily induces cytotoxicity or a more nuanced state of cellular senescence.

Hypothesized_MoA cluster_0 This compound cluster_1 Primary Molecular Actions cluster_2 Downstream Cellular Stress cluster_3 Cellular Fate Outcomes Compound Compound Enters Cell Chelation Chelation of Metal Ions (e.g., Cu²⁺, Zn²⁺) Compound->Chelation ROS Redox Cycling & ROS Generation Compound->ROS Enzyme_Inhibition Inhibition of Metalloenzymes (e.g., DNA Polymerase) Chelation->Enzyme_Inhibition DNA_Damage Oxidative DNA Damage ROS->DNA_Damage Senescence Cellular Senescence (p53/p21 Activation) Enzyme_Inhibition->Senescence DNA_Damage->Senescence Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Hypothesized Mechanism of this compound.

Part 2: Applications & Experimental Workflow

Characterizing a novel compound requires a multi-assay approach to build a comprehensive activity profile. The primary applications for this compound would be to determine its potential as a senomorphic/senolytic agent or as a cytotoxic compound for applications in oncology.

Key Assays Include:

  • Cytotoxicity Assays: Essential for determining the dose-response relationship and identifying the therapeutic window. Assays like MTT or MTS, which measure metabolic activity, are fundamental first steps.[7]

  • Senescence-Associated β-Galactosidase (SA-β-gal) Assay: This is the most widely used biomarker for identifying senescent cells.[8] The assay detects β-galactosidase activity at a suboptimal pH of 6.0, a characteristic feature of senescent cells.[9][10][11]

  • Cell Cycle Analysis: Senescence is defined by irreversible cell cycle arrest.[12] Analyzing DNA content via flow cytometry after staining with propidium iodide can quantify the percentage of cells arrested in the G1 or G2 phases.

  • Senescence-Associated Secretory Phenotype (SASP) Analysis: Senescent cells secrete a cocktail of pro-inflammatory cytokines, chemokines, and growth factors known as the SASP.[8] Quantifying key SASP factors (e.g., IL-6, IL-8) via ELISA provides functional insight into the senescent state induced or modulated by the compound.

The following workflow provides a logical progression for testing the compound.

Experimental_Workflow cluster_assays Endpoint Assays Start Cell Culture (e.g., Human Fibroblasts) Induction Induce Senescence (e.g., 10 Gy Irradiation) Start->Induction Treatment Treat with N-Cyclopropyl- 5-nitroquinolin-8-amine (Dose-Response) Induction->Treatment Viability Cell Viability Assay (MTS/MTT) Treatment->Viability SABgal SA-β-gal Staining Treatment->SABgal CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle SASP SASP Analysis (ELISA of Conditioned Media) Treatment->SASP Analysis Data Analysis & Interpretation Viability->Analysis SABgal->Analysis CellCycle->Analysis SASP->Analysis

Caption: General experimental workflow for characterizing the compound.

Part 3: Detailed Experimental Protocols

The following protocols are designed to be self-validating by including necessary controls. It is critical to compare non-senescent, senescent (vehicle-treated), and compound-treated senescent cells.

Protocol 1: Induction of Senescence via Ionizing Radiation

This protocol describes inducing senescence in primary human fibroblasts (e.g., IMR-90, WI-38).

Materials:

  • Primary human fibroblasts

  • Appropriate cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • X-ray irradiator or other ionizing radiation source

Procedure:

  • Culture cells to approximately 80% confluency.

  • Expose the cells to a single dose of 10 Gy of ionizing radiation.

  • Immediately after irradiation, replace the old medium with fresh, pre-warmed culture medium.

  • Culture the cells for an additional 7-10 days to allow the senescent phenotype to fully develop. Change the medium every 2-3 days.[13]

  • After this period, cells are considered senescent and are ready for compound treatment and subsequent assays. A non-irradiated control group should be cultured in parallel.

Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This cytochemical assay is the gold standard for identifying senescent cells.[14]

Materials:

  • Fixation Solution: 2% formaldehyde + 0.2% glutaraldehyde in PBS.

  • SA-β-gal Staining Solution (prepare fresh):

    • 40 mM Citric acid/Na phosphate buffer, pH 6.0

    • 5 mM Potassium ferrocyanide

    • 5 mM Potassium ferricyanide

    • 150 mM Sodium chloride

    • 2 mM Magnesium chloride

    • 1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside), added from a 20 mg/mL stock in dimethylformamide (DMF).[15]

  • PBS

Procedure:

  • Plate cells in a multi-well plate and treat with the compound for the desired duration (e.g., 48-72 hours).

  • Aspirate the culture medium and wash the cells twice with PBS.

  • Fix the cells with the Fixation Solution for 3-5 minutes at room temperature. Causality Note: This gentle fixation preserves cell morphology and enzymatic activity. Over-fixation can destroy the β-galactosidase enzyme.[15]

  • Wash the cells three times with PBS.

  • Add the freshly prepared SA-β-gal Staining Solution to each well, ensuring the cells are completely covered.

  • Incubate the plate at 37°C without CO₂ for 12-18 hours. Causality Note: Incubation without CO₂ is critical because CO₂ can dissolve in the buffer and lower the pH, which would allow the lysosomal (non-senescent) β-galactosidase to become active.[10]

  • Observe the cells under a bright-field microscope for the development of a blue precipitate in the cytoplasm.

  • Quantify the results by counting the number of blue-stained (positive) cells and the total number of cells in several random fields of view. Express the data as the percentage of SA-β-gal positive cells.

Protocol 3: Cell Viability (MTS Assay)

This colorimetric assay measures the reduction of a tetrazolium compound by metabolically active cells to determine viability.

Materials:

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Plate cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound for 24, 48, or 72 hours. Include vehicle-only wells as a control.

  • After the treatment period, add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).

  • Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Part 4: Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. The goal is to correlate changes in viability with changes in the senescent phenotype.

Table 1: Example Data Summary for Characterizing this compound

Cell Line & StateCompound Conc. (µM)Treatment Duration (hrs)Cell Viability (% of Control)SA-β-gal Positive Cells (%)
IMR-90 (Senescent)0 (Vehicle)48100%85 ± 5%
IMR-90 (Senescent)14898 ± 4%82 ± 6%
IMR-90 (Senescent)104860 ± 7%35 ± 8%
IMR-90 (Senescent)504815 ± 3%5 ± 2%
IMR-90 (Non-Senescent)504885 ± 6%<5%

Interpretation:

  • Senolytic Activity: A compound is considered senolytic if it selectively kills senescent cells over non-senescent cells. In the example table, the compound shows significantly higher toxicity towards senescent cells (15% viability at 50 µM) compared to non-senescent cells (85% viability at 50 µM). This is coupled with a dramatic reduction in the percentage of SA-β-gal positive cells, indicating clearance of the senescent population.

  • Senomorphic Activity: A senomorphic agent would modulate the senescent phenotype, for example, by reducing the SASP, without necessarily killing the cells. This would be detected by a decrease in SASP factors (via ELISA) with minimal change in cell viability or SA-β-gal positivity.

  • General Cytotoxicity: If the compound kills both senescent and non-senescent cells at similar concentrations, it is considered a general cytotoxic agent.

By systematically applying this framework, researchers can effectively elucidate the biological activity of this compound and determine its potential for therapeutic development.

References

  • Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo. PubMed.
  • CAMPISI LAB PROTOCOL FOR DETECTING SENESCENCE-ASSOCIATED B-GALACTOSIDASE (SA-Bgal) ACTIVITY. Buck Institute.
  • Protocols to detect senescence-associated beta-galactosidase (SA-βgal) activity, a biomarker of senescent cells in culture and. Nature Protocols.
  • Senescence Associated β-galactosidase Staining. Bio-protocol.
  • Application Notes and Protocols: Senescence-Associated β-Galactosidase Assay with Gingerenone A. BenchChem.
  • Brief guide to senescence assays using cultured mammalian cells. PMC - NIH.
  • Cell viability assays. Abcam.
  • In vitro senescence and senolytic functional assays. RSC Publishing.
  • In Vitro Cellular Senescence Assay. Creative Biolabs.
  • Cellular Senescence Assay. Millipore - Sigma-Aldrich.
  • Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. PMC - NIH.
  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI.
  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). NIH.
  • Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells. MDPI.
  • New Class Of Drugs That Slows The Aging Process Discovered, The Scripps Research Institute, Mayo Clinic Reveal. BioSpace.
  • 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline. ResearchGate.
  • 8-Hydroxy-5-nitroquinoline 96 4008-48-4. Sigma-Aldrich.
  • 3508 Ciclopirox Olamine Demonstrates Inhibitory Effects on Esophageal Tumor Cells. Journal of Clinical and Translational Science.
  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Consensus.
  • Buy 5-Nitro-8-hydroxyquinoline Industrial Grade from XIAMEN EQUATION CHEMICAL CO.,LTD. ECHEMI.
  • Antimicrobial Study on 8-Hydroxyquinoline Derivatives. Nature's Pharmacy.

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Application Notes and Protocols for N-Cyclopropyl-5-nitroquinolin-8-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 8-aminoquinoline scaffold represents a privileged structure in medicinal chemistry, renowned for its broad spectrum of biological activities. This document provides detailed application notes and protocols for the investigation of N-Cyclopropyl-5-nitroquinolin-8-amine, a novel derivative with significant therapeutic potential. While direct literature on this specific molecule is emerging, this guide synthesizes data from closely related 8-aminoquinoline and 5-nitroquinoline analogs to provide a robust framework for its evaluation in drug discovery. The protocols outlined herein are designed to be self-validating and are grounded in established scientific principles, offering researchers a comprehensive starting point for exploring the compound's efficacy in oncology, infectious diseases, and beyond.

Introduction: The Promise of the 8-Aminoquinoline Scaffold

The 8-aminoquinoline core is a cornerstone of therapeutic agent development, with prominent examples like the antimalarial drug primaquine validating its clinical significance.[1][2] These compounds are known to exhibit a wide array of biological effects, including anticancer, antimicrobial, and antiviral activities.[1] The versatility of the 8-aminoquinoline scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties.

This compound incorporates two key modifications to the core 8-aminoquinoline structure: a cyclopropyl group at the 8-amino position and a nitro group at the 5-position. The introduction of a cyclopropyl moiety is a common strategy in medicinal chemistry to enhance metabolic stability and target-binding affinity. The 5-nitro substitution is of particular interest, as seen in compounds like 8-hydroxy-5-nitroquinoline (nitroxoline), which demonstrates potent antimicrobial and anticancer properties.[3][4] It is hypothesized that the nitro group may contribute to the generation of reactive oxygen species (ROS) and inhibition of DNA synthesis in target cells.[5]

These structural features suggest that this compound is a promising candidate for investigation across multiple therapeutic areas. This guide provides the foundational protocols to explore its potential.

Potential Mechanisms of Action

Based on the activities of related compounds, this compound may exert its biological effects through several mechanisms:

  • Metal Ion Chelation: The 8-aminoquinoline scaffold is a known metal chelator, which can disrupt essential metalloenzyme function in pathogens and cancer cells.[1][6]

  • Induction of Oxidative Stress: The 5-nitro group can be enzymatically reduced to form nitro radical anions, which in the presence of oxygen, can generate superoxide radicals and other ROS, leading to cellular damage.

  • DNA Damage and Repair Inhibition: Some quinoline derivatives can intercalate into DNA or inhibit enzymes involved in DNA replication and repair, such as topoisomerases.

  • Enzyme Inhibition: The compound may act as a specific inhibitor for key enzymes in metabolic or signaling pathways critical for disease progression.

The following diagram illustrates the potential mechanistic pathways for this compound.

putative_moa cluster_compound This compound cluster_cellular_effects Cellular Effects cluster_outcomes Biological Outcomes Compound N-Cyclopropyl- 5-nitroquinolin-8-amine ROS Increased ROS Production Compound->ROS Redox Cycling DNA_Damage DNA Damage Compound->DNA_Damage Intercalation/ Enzyme Inhibition Enzyme_Inhibition Enzyme Inhibition Compound->Enzyme_Inhibition Direct Binding Metal_Chelation Metal Ion Chelation Compound->Metal_Chelation Disruption of Metalloenzymes ROS->DNA_Damage Antimicrobial Antimicrobial Activity ROS->Antimicrobial Apoptosis Apoptosis DNA_Damage->Apoptosis Enzyme_Inhibition->Apoptosis Metal_Chelation->Antimicrobial

Caption: Putative Mechanisms of Action for this compound.

Experimental Protocols

The following protocols provide a starting point for characterizing the biological activity of this compound.

In Vitro Anticancer Activity Assessment

This protocol details the evaluation of the cytotoxic effects of the compound on a panel of human cancer cell lines.

Workflow Diagram:

anticancer_workflow start Start cell_culture Culture Cancer Cell Lines start->cell_culture treatment Treat cells with This compound (Dose-Response) cell_culture->treatment incubation Incubate for 48-72 hours treatment->incubation viability_assay Assess Cell Viability (e.g., MTT, CellTiter-Glo) incubation->viability_assay ic50 Calculate IC50 Values viability_assay->ic50 end End ic50->end

Caption: Workflow for In Vitro Anticancer Activity Assessment.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in their recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in culture media to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Cell Seeding and Treatment:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well.

    • Allow cells to adhere overnight.

    • Replace the media with the serially diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation:

    • Incubate the plates for 48 to 72 hours.

  • Viability Assay (MTT Assay):

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Remove the media and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Quantitative Data Summary Table:

Cell LineIC50 (µM) of this compoundIC50 (µM) of Doxorubicin (Reference)
MCF-7Experimental DataExperimental Data
A549Experimental DataExperimental Data
HCT116Experimental DataExperimental Data
In Vitro Antimicrobial Activity Assessment

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of the compound against various bacterial and fungal strains.

Workflow Diagram:

antimicrobial_workflow start Start prepare_compound Prepare Serial Dilutions of Compound in Broth start->prepare_compound inoculate Inoculate with Standardized Microbial Suspension prepare_compound->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for In Vitro Antimicrobial Activity Assessment.

Step-by-Step Protocol:

  • Microbial Strains:

    • Use standard strains of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

  • Compound and Media Preparation:

    • Prepare a 2-fold serial dilution of this compound in Mueller-Hinton broth for bacteria or RPMI-1640 for fungi in a 96-well plate.

    • The final concentration range should typically be from 0.125 µg/mL to 128 µg/mL.

  • Inoculum Preparation:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

    • Dilute the suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add the inoculum to each well of the 96-well plate.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data Summary Table:

Microbial StrainMIC (µg/mL) of this compoundMIC (µg/mL) of Ciprofloxacin (Reference)
S. aureusExperimental DataExperimental Data
E. coliExperimental DataExperimental Data
C. albicansExperimental DataFluconazole as Reference

Trustworthiness and Self-Validation

The protocols described are designed with internal controls to ensure the validity of the results. The use of both positive and negative controls in each assay is critical. For instance, in the anticancer assay, a known cytotoxic drug like doxorubicin serves as a positive control, while the DMSO vehicle serves as a negative control. In the antimicrobial assay, a well-characterized antibiotic like ciprofloxacin provides a benchmark for activity. Consistent results across multiple experimental replicates and in different cell lines or microbial strains will further enhance the trustworthiness of the findings.

Conclusion

This compound is a compound of significant interest for drug discovery, leveraging the proven therapeutic potential of the 8-aminoquinoline scaffold. The application notes and protocols provided in this document offer a comprehensive guide for its initial characterization. The modular nature of these protocols allows for expansion into more detailed mechanistic studies, such as assays for ROS generation, DNA damage, and specific enzyme inhibition, to further elucidate its mode of action. The systematic application of these methodologies will be instrumental in determining the clinical potential of this promising molecule.

References

  • BenchChem. 8-Aminoquinoline Derivatives: A Comprehensive Technical Review for Drug Discovery and Development.
  • Wikipedia. 8-Aminoquinoline.
  • Ding, W. Q., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 313(2), 147-152.
  • ResearchGate.
  • YouTube. QUINOLINE - Synthesis, Reactions and Medicinal uses.
  • MDPI. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound.
  • PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • ResearchGate.
  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • SciSpace.
  • Open Access Journals.
  • ResearchGate. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • ResearchGate. 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Cyclopropyl-5-nitroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed to provide in-depth technical support for researchers and scientists engaged in the synthesis of N-Cyclopropyl-5-nitroquinolin-8-amine. Drawing upon established principles of organic synthesis and field-proven insights, this document addresses common challenges and frequently asked questions to help you optimize your reaction yield and purity.

Troubleshooting Guide: Navigating Common Synthesis Hurdles

The synthesis of this compound, typically achieved via a Buchwald-Hartwig amination, is a powerful C-N bond-forming reaction.[1][2][3] However, like any multi-component catalytic reaction, it can be susceptible to various issues. This section provides a systematic approach to identifying and resolving common problems.

Issue 1: Low or No Product Yield

A low or non-existent yield of the desired this compound is one of the most frequent challenges. The root cause often lies in the intricate interplay of the catalyst, ligand, base, and reaction conditions.

Potential Cause Troubleshooting Steps & Scientific Rationale
Inactive Catalyst 1. Catalyst Pre-activation: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure proper reduction to the active Pd(0) species in situ. The phosphine ligand often serves as the reductant. Consider a brief pre-heating step of the palladium source and ligand in the solvent before adding other reagents. 2. Use a Pd(0) Source: Switch to a direct Pd(0) source like Pd₂(dba)₃ to bypass the in-situ reduction step, which can sometimes be inefficient. 3. Catalyst Degradation: Palladium catalysts, particularly in the Pd(0) state, can be sensitive to air and moisture. Ensure all reagents and the reaction vessel are thoroughly dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
Inappropriate Ligand Choice 1. Steric Hindrance & Electron Density: The choice of phosphine ligand is critical.[4] For the coupling of a primary amine like cyclopropylamine with an aryl halide, bulky, electron-rich ligands such as XPhos, SPhos, or BrettPhos are often superior.[4] These ligands promote the reductive elimination step and stabilize the catalytically active species.[4] 2. Ligand to Metal Ratio: The optimal ligand-to-palladium ratio is crucial. A common starting point is a 1:1.5 to 1:2 Pd:ligand ratio.[2] An excess of ligand can sometimes inhibit the reaction by creating a coordinatively saturated metal center.
Incorrect Base 1. Base Strength (pKa): A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice.[2] Other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective, particularly with more sensitive substrates. 2. Base Solubility: Ensure the chosen base has sufficient solubility in the reaction solvent to be effective.
Sub-optimal Reaction Conditions 1. Temperature: The Buchwald-Hartwig amination is typically performed at elevated temperatures (e.g., 80-120 °C). If the reaction is sluggish, a systematic increase in temperature may be beneficial. 2. Solvent: Aprotic, non-polar, or polar aprotic solvents are generally used. Toluene, xylene, or dioxane are common choices. The choice of solvent can significantly impact reaction rates and product distribution.[2]
Poor Quality Starting Materials 1. Purity of 8-Chloro-5-nitroquinoline: The synthesis of the starting material, likely 8-chloro-5-nitroquinoline (or the corresponding bromo- derivative), must yield a pure product. Impurities can poison the catalyst. 2. Purity of Cyclopropylamine: Ensure the cyclopropylamine is of high purity and free from significant water content.
Issue 2: Formation of Side Products

The appearance of unexpected peaks in your analytical data (e.g., TLC, LC-MS, NMR) indicates the formation of side products. Identifying these impurities is key to mitigating their formation.

Potential Side Product Plausible Cause Mitigation Strategy
Hydrodehalogenation Product (5-nitroquinoline) Beta-hydride elimination from the palladium-amide intermediate can compete with reductive elimination, leading to the formation of the hydrodehalogenated arene.[1]Use a bulky ligand (e.g., XPhos) which can disfavor the geometry required for beta-hydride elimination. Running the reaction at a slightly lower temperature may also help.
Bis-arylated Amine Reaction of the product with another molecule of the aryl halide.This is less common with primary amines but can occur if the reaction is run for an extended period at high temperatures. Monitor the reaction progress by TLC or LC-MS and stop it once the starting material is consumed.
Products from Reaction with Solvent Some solvents can participate in side reactions under catalytic conditions.Choose a robust and inert solvent like toluene or xylene.
Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure this compound can be challenging.

Problem Potential Cause Recommended Solution
Co-elution with Ligand/Ligand Oxide The phosphine ligand and its oxidized form can have similar polarities to the product.1. Filtration through Silica Gel: After the reaction, a simple filtration through a short plug of silica gel can remove a significant portion of the palladium and some ligand-related impurities. 2. Choice of Chromatography Solvents: A careful selection of the solvent system for column chromatography is crucial. A gradient elution may be necessary to achieve good separation. 3. Alternative Workup: An acidic workup can protonate the product, allowing for extraction into an aqueous layer, leaving the non-polar ligand impurities in the organic layer. Subsequent basification of the aqueous layer and extraction will yield the purified product.
Product Insolubility/Oiling Out The product may have limited solubility in common organic solvents.1. Solvent Screening: Experiment with a range of solvents for extraction and chromatography. 2. Crystallization: If the product is a solid, recrystallization is an excellent purification method.[5] Screen various solvent systems to find one that provides good quality crystals.

Frequently Asked Questions (FAQs)

Q1: What is the likely reaction mechanism for the synthesis of this compound?

A1: The synthesis most likely proceeds via a Buchwald-Hartwig amination catalytic cycle.[1][4] This involves:

  • Oxidative Addition: The aryl halide (8-chloro- or 8-bromo-5-nitroquinoline) adds to the Pd(0) catalyst.

  • Amine Coordination and Deprotonation: Cyclopropylamine coordinates to the palladium center, and the base removes a proton from the amine's nitrogen.

  • Reductive Elimination: The C-N bond is formed, releasing the this compound product and regenerating the Pd(0) catalyst.[4]

Buchwald_Hartwig_Cycle cluster_reactants Reactants cluster_products Product Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Amide Complex Amide Complex Oxidative Addition Complex->Amide Complex Amine, Base Amide Complex->Pd(0)L Reductive Elimination (Product Formation) Product This compound Amide Complex->Product Ar-X 8-Halo-5-nitroquinoline Amine Cyclopropylamine Base e.g., NaOtBu

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Q2: How do I prepare the 8-halo-5-nitroquinoline starting material?

A2: 8-Hydroxy-5-nitroquinoline is a common precursor.[5][6] The hydroxyl group can be converted to a better leaving group, such as a chloride or bromide. For example, treatment of 8-hydroxy-5-nitroquinoline with a chlorinating agent like phosphorus oxychloride (POCl₃) or a brominating agent can yield the corresponding 8-halo-5-nitroquinoline.

Q3: Are there any safety precautions I should be aware of?

A3: Yes.

  • Palladium Catalysts: While generally not highly toxic, they should be handled in a well-ventilated area or fume hood.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be irritants. Handle them under an inert atmosphere.

  • Bases: Strong bases like NaOt-Bu are corrosive and moisture-sensitive.

  • Solvents: Use appropriate personal protective equipment (PPE) when handling organic solvents.

  • Nitroaromatics: Nitroaromatic compounds can be energetic and should be handled with care, especially when heating.

Q4: Can I use a different amine instead of cyclopropylamine?

A4: Yes, the Buchwald-Hartwig amination is known for its broad scope with respect to the amine coupling partner.[1] However, the optimal reaction conditions (ligand, base, solvent, temperature) may vary depending on the steric and electronic properties of the amine.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 8-Chloro-5-nitroquinoline (1.0 equiv)

  • Cyclopropylamine (1.5 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.05 equiv)

  • Sodium tert-butoxide (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk flask, add 8-chloro-5-nitroquinoline, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene via syringe.

  • Add cyclopropylamine via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by slowly adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter_Relationships Yield Product Yield Catalyst_Activity Catalyst Activity Catalyst_Activity->Yield Ligand_Properties Ligand Properties (Sterics, Electronics) Ligand_Properties->Yield Base_Strength Base Strength Base_Strength->Yield Temperature Temperature Temperature->Yield Reaction_Time Reaction Time Reaction_Time->Yield

Caption: Relationship between key parameters and product yield.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]

  • Omar, W. A. E., & Hormi, O. E. O. (2015). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences, 127(11), 2027–2034. [Link]

  • Buchwald-Hartwig Amination of Nitroarenes. Angewandte Chemie International Edition, 56(43), 13307–13309. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). [Video]. YouTube. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(22), 5347. [Link]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-14. [Link]

  • Technology of Preparing 8-Hydroxy-5-nitroquinoline. (2025, August 7). ResearchGate. [Link]

  • Azev, Y. A., Koptyaeva, O. S., Eltsov, O. S., Tsmokalyuk, A. N., & Pospelova, T. A. (2020). 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline. Butlerov Communications, 64(12), 100-104. [Link]

  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. [Link]

  • TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE. (2023, October 30). Chemistry of Heterocyclic Compounds. [Link]

Sources

Technical Support Center: N-Cyclopropyl-5-nitroquinolin-8-amine Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-Cyclopropyl-5-nitroquinolin-8-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in isolating this compound with high purity. Given the specific functionalities of this molecule—a nitroaromatic system, a secondary aromatic amine, and a cyclopropyl moiety—unique purification challenges can arise. This document synthesizes established chemical principles for related compounds to provide a robust framework for troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties and initial purity concerns for crude this compound?

A1: this compound is expected to be a colored solid, likely yellow to orange or brown, characteristic of many nitroaromatic compounds.[1] Crude material isolated from a typical synthesis (e.g., nucleophilic aromatic substitution of an 8-halo-5-nitroquinoline with cyclopropylamine) may contain unreacted starting materials, isomeric impurities if a nitration step was involved, and by-products from side reactions. The compound is anticipated to be poorly soluble in water but soluble in organic solvents like dichloromethane (DCM), ethyl acetate, and acetone.[2]

Q2: What is the most straightforward first-pass purification method for this compound?

A2: For a crystalline solid, recrystallization is the most efficient initial purification technique. Solvent selection is critical. A good starting point is a solvent system where the compound is sparingly soluble at room temperature but highly soluble when heated. Ethanol or isopropanol are often effective for nitroquinoline derivatives.[2][3] If a single solvent is not effective, a binary solvent system (e.g., ethyl acetate/hexanes or DCM/hexanes) can be employed.

Q3: Which analytical techniques are recommended for purity assessment?

A3: A combination of techniques is essential for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a gradient of water (often with 0.1% formic acid or TFA) and acetonitrile or methanol is a typical starting point.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress and column chromatography fractions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities if they are at a significant level (>1-2%).

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify impurities.

In-Depth Troubleshooting Guides

Problem 1: Low Purity (<95%) After Initial Isolation and Recrystallization

This issue often arises when impurities have similar solubility profiles to the target compound, making recrystallization ineffective.

Causality: The primary culprits are often unreacted starting materials (e.g., 8-chloro-5-nitroquinoline) or structurally similar by-products that co-crystallize with the product. The polarity of these impurities may be too close to this compound for simple crystallization to resolve.

Troubleshooting Protocol: Flash Column Chromatography

Flash column chromatography using silica gel is the recommended next step for separating compounds based on polarity.[4]

Step-by-Step Methodology:

  • Adsorbent Selection: Standard silica gel (40-63 µm particle size) is typically sufficient.

  • Solvent System (Eluent) Selection:

    • Use TLC to determine an appropriate solvent system. The ideal system provides a retention factor (Rf) of 0.25-0.35 for the target compound.

    • Start with a non-polar solvent like hexanes or heptane and gradually add a more polar solvent like ethyl acetate or DCM. A common starting gradient for compounds of this type is a hexanes/ethyl acetate system.

    • Rationale: this compound is moderately polar due to the nitro and amine groups. Unreacted 8-halo-5-nitroquinoline will likely be less polar, while other potential by-products may be more polar. The gradient allows for the separation of these components.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, non-polar eluent.

    • Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles or cracks form.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM or acetone). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This powder is then carefully added to the top of the packed column.

    • Rationale: Dry loading prevents the dissolution solvent from disrupting the top of the column, leading to sharper bands and better separation.

  • Elution and Fraction Collection:

    • Begin elution with the determined solvent system, gradually increasing the polarity if a gradient is used.

    • Collect fractions and monitor them by TLC to identify which contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator. Dry the final product under high vacuum to remove residual solvent.

Troubleshooting Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_post Isolation TLC 1. Develop TLC Method (Target Rf ~0.3) Pack 2. Pack Silica Column TLC->Pack Load 3. Dry Load Sample Pack->Load Elute 4. Elute with Gradient (e.g., Hexanes to EtOAc) Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evap 8. Evaporate Solvent Combine->Evap Dry 9. Dry Under Vacuum Evap->Dry Purity 10. Assess Final Purity (HPLC) Dry->Purity

Caption: Workflow for Flash Column Chromatography Purification.

Problem 2: Product Appears Unstable or Shows Degradation During Purification

Nitroaromatic compounds can be sensitive to heat and light, and secondary aromatic amines can be susceptible to oxidation.

Causality: Prolonged heating during recrystallization or exposure to acidic conditions (sometimes present on silica gel) can lead to decomposition. The nitro group can be reduced, or the aromatic system can undergo side reactions. Air oxidation of the amine is also a possibility.

Mitigation Strategies:

  • Temperature Control: When performing recrystallization, avoid prolonged heating. Use the minimum time and temperature required to dissolve the solid. For chromatography, conduct the separation at room temperature and evaporate fractions at a reduced temperature (<40°C).

  • Inert Atmosphere: If oxidation is suspected (e.g., significant color change to dark brown or black), perform purification steps under an inert atmosphere of nitrogen or argon.[5] This is particularly important during solvent evaporation and final product drying.

  • Use of Neutralized Silica: Standard silica gel is slightly acidic. If acid-catalyzed degradation is a concern, consider using silica gel that has been neutralized by pre-washing with a solvent containing a small amount of a non-nucleophilic base like triethylamine (typically ~0.1-1%), followed by flushing with the mobile phase before loading the sample.

  • Alternative Adsorbents: If silica is problematic, consider alternative stationary phases like alumina (neutral or basic) or reverse-phase C18 silica for chromatography.

Quantitative Data: Recommended Purification Conditions
ParameterRecrystallizationFlash Chromatography
Temperature < Boiling point of solventAmbient (~20-25°C)
Evaporation Temp. N/A< 40°C
Atmosphere Air (default), Nitrogen (if sensitive)Air (default), Nitrogen (if sensitive)
Silica Gel pH N/A~7 (Standard) or neutralized with base
Light Exposure Minimize (use amber flasks)Minimize (cover column with foil)
Problem 3: Persistent Isomeric Impurity Detected by HPLC/NMR

If the synthesis involves nitration of a quinoline precursor, positional isomers of the nitro group are a common and challenging impurity to remove.

Causality: Isomers often have very similar polarities and crystallographic properties, making them difficult to separate by standard chromatography or recrystallization. For example, the nitration of quinoline itself produces a mixture of 5-nitroquinoline and 8-nitroquinoline.[3]

Advanced Separation Strategies:

  • pH-Mediated Separation: Exploit differences in the basicity (pKa) of the quinoline nitrogen and the secondary amine.

    • Protocol: Dissolve the mixture in an organic solvent (e.g., ethyl acetate). Wash with a dilute aqueous acid solution (e.g., 1M HCl). The more basic isomer may be preferentially protonated and extracted into the aqueous phase. The phases can then be separated, neutralized, and the respective compounds recovered. The separation efficiency depends on the pKa difference between the isomers.[3]

  • High-Performance Flash Chromatography (HPFC) / Preparative HPLC:

    • If isomeric impurities are intractable by other means, preparative HPLC offers much higher resolving power.

    • Rationale: Using smaller particle size stationary phases and precisely controlled mobile phase delivery allows for the separation of compounds with very close Rf values. This method is more costly and time-consuming but is often the ultimate solution for difficult separations.

Decision Tree for Isomer Separation

G Start Isomeric Impurity Present? Chrom Attempt High-Resolution Flash Chromatography Start->Chrom Yes End_Success Pure Product Start->End_Success No Check1 Separation Achieved? Chrom->Check1 pH_Sep Investigate pH-Based Liquid-Liquid Extraction Check1->pH_Sep No Check1->End_Success Yes Check2 Separation Achieved? pH_Sep->Check2 Prep_HPLC Utilize Preparative HPLC Check2->Prep_HPLC No Check2->End_Success Yes Prep_HPLC->End_Success End_Fail Consult Specialist

Caption: Troubleshooting logic for separating persistent isomers.

References

  • Technology of Preparing 8-Hydroxy-5-nitroquinoline. (2005). ResearchGate. [Link]

  • Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. (2021). MDPI. [Link]

  • Separation of 5-nitroquinoline and 8-nitroquinoline. (1998).
  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. (2023). MDPI. [Link]

  • Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity. (2020). MDPI. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). MDPI. [Link]

Sources

N-Cyclopropyl-5-nitroquinolin-8-amine stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Cyclopropyl-5-nitroquinolin-8-amine

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with this compound. Direct stability and storage data for this specific molecule are not extensively published. Therefore, this document synthesizes information from the well-characterized 5-nitroquinoline core, data on the chemically similar compound 8-Hydroxy-5-nitroquinoline, and established principles regarding the stability of the N-cyclopropylamine moiety. Our goal is to provide a robust framework for safe handling, storage, and troubleshooting to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

The stability of this compound is influenced by several key factors, primarily related to its distinct chemical features: the nitroaromatic quinoline system and the cyclopropylamine group.

  • Light Exposure: The 5-nitroquinoline core makes the compound susceptible to photodegradation. Aromatic nitro compounds can absorb UV-Vis light, leading to excited states that can trigger decomposition pathways. Material safety data sheets for the analogous compound 8-Hydroxy-5-nitroquinoline consistently list light sensitivity as a key condition to avoid.[1]

  • pH and Hydrolysis: The N-cyclopropylamine moiety is known to be susceptible to hydrolytic degradation, particularly under high pH (alkaline) conditions.[2] This can lead to the cleavage of the cyclopropyl group. Therefore, exposure to strong bases should be strictly avoided, both in storage and in experimental buffers.[3]

  • Oxidation: The amine group can be susceptible to oxidation. It is incompatible with strong oxidizing agents.[1][3][4] Long-term exposure to air may also contribute to gradual degradation.[1]

  • Temperature: While stable under normal ambient conditions, elevated temperatures can accelerate all degradation pathways.[5] Hazardous decomposition upon heating can release toxic fumes, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[1][6]

Q2: What are the definitive recommended storage conditions for solid this compound?

To ensure maximum shelf-life and experimental reproducibility, the following conditions are recommended, summarized in the table below.

ParameterRecommendationRationale & Source
Temperature Store in a cool place.[1][5]Reduces the rate of thermal degradation.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).[1]Minimizes oxidation of the amine functionality.
Light Store in an amber, tightly sealed vial. Protect from light.[1]Prevents photodegradation of the nitroaromatic system.
Moisture Store in a dry, well-ventilated area.[4][7]Prevents hydrolysis, particularly of the cyclopropylamine moiety.
Container Keep container tightly closed.[1][4][7]Prevents exposure to atmospheric moisture and oxygen.
Q3: How should I prepare and store solutions of this compound?

Solution stability is often lower than solid-state stability.

  • Solvent Selection: For stock solutions, anhydrous solvents such as DMSO or DMF are commonly used. However, always perform a small-scale solubility test first. The related compound, 8-Hydroxy-5-nitroquinoline, is noted to be soluble in hot hydrochloric acid but only very slightly soluble in alcohol or diethyl ether.

  • Preparation: Prepare solutions fresh whenever possible. If you must store them, use a high-concentration stock in an anhydrous solvent.

  • Storage of Solutions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption by hygroscopic solvents like DMSO.

  • Aqueous Buffers: Be extremely cautious with aqueous buffers. Given the pH sensitivity of the cyclopropylamine group, avoid alkaline conditions.[2] If you must work in an aqueous medium, prepare the solution immediately before use and assess its stability under your specific experimental conditions (see Forced Degradation Protocol below).

Q4: What are the potential degradation pathways I should be aware of?

Based on its structure, two primary degradation pathways are plausible. Understanding these can help in identifying impurities and troubleshooting experiments.

  • Hydrolytic Cleavage: The most probable pathway involves the hydrolysis of the C-N bond of the cyclopropylamine, especially under basic conditions, to yield 5-nitroquinolin-8-amine and cyclopropanol (or subsequent products).[2]

  • Photodegradation: Exposure to light, particularly UV, can lead to complex reactions involving the nitro group, potentially resulting in reduction or the formation of reactive radical species that can cause polymerization or further breakdown of the quinoline ring.

cluster_main This compound cluster_conditions Degradation Conditions cluster_products Potential Degradation Products main [Structure Image Placeholder] cond1 High pH / H₂O cond2 Light (hv) cond3 Strong Oxidants prod1 5-nitroquinolin-8-amine + Cyclopropanol cond1->prod1 Hydrolysis [8] prod2 Complex Photoproducts cond2->prod2 Photolysis [1, 3] prod3 Oxidized Species cond3->prod3 Oxidation [1, 2]

Caption: Potential degradation pathways for this compound.

Troubleshooting Guide

This section addresses common issues that may arise from compound instability.

Issue: My solid compound has changed color (e.g., darkened). Is it still usable?

A change in color, typically from a pale yellow or beige to a darker shade, is a common visual indicator of degradation. This is often due to minor surface oxidation or photodegradation.

  • Recommendation: Do not assume the bulk of the sample is compromised. However, purity should be verified before use in a critical experiment.

  • Action: Perform a simple purity check using HPLC-UV or LC-MS to quantify the main peak and identify any significant new impurities. Compare this to the analysis of a freshly opened or known good sample if available.

Issue: I see unexpected peaks in my analytical data (NMR, LC-MS) after dissolving the compound.

This strongly suggests that degradation is occurring in solution.

  • Recommendation: The compound is likely unstable under your specific solution conditions (solvent, pH, time).

  • Action: Follow the troubleshooting workflow below. The primary goal is to identify the cause and prepare solutions under conditions that guarantee stability for the duration of your experiment.

start Unexpected peaks observed in solution analysis q1 Was the solution prepared fresh? start->q1 a1_yes Instability is rapid. Consider solvent/pH. q1->a1_yes Yes a1_no Prepare a fresh solution and re-analyze immediately. q1->a1_no No q2 Is the solvent aqueous or pH-buffered? a1_yes->q2 end Identify stable conditions or use immediately after prep a1_no->end a2_yes Suspect pH-driven hydrolysis. Is buffer pH > 7? [8] q2->a2_yes Yes a2_no Suspect solvent reactivity or photodegradation. q2->a2_no No check_ph Test stability in neutral/acidic buffer. Run Forced Degradation Study. a2_yes->check_ph check_light Was solution exposed to light? Prepare and handle in dark. a2_no->check_light check_ph->end check_light->end

Caption: Troubleshooting workflow for solution instability.

Issue: My biological/chemical assay results are inconsistent.

Inconsistent results, such as a loss of potency or variable outcomes between experiments run on different days, can be a direct result of using a degraded compound stock.

  • Recommendation: Always suspect compound integrity as a primary cause of variability.

  • Action:

    • Check Solution Age: Are you using a freshly prepared solution from a solid for each experiment, or are you using an older stock solution?

    • Qualify Your Stock: Before starting a new set of assays, run a quick purity check (HPLC) on your stock solution to ensure it hasn't degraded during storage.

    • Validate Assay Buffer Stability: Incubate the compound in your final assay buffer for the full duration of the experiment. At the end, analyze the sample by LC-MS to see if any degradation has occurred under the actual assay conditions.

Protocol: Forced Degradation Study

To proactively understand the stability of this compound under your specific conditions, a forced degradation study is highly recommended. This protocol provides a framework for testing stability against hydrolytic, oxidative, and photolytic stress.

Objective: To identify conditions that cause degradation and characterize the resulting impurities.

Materials:

  • This compound

  • Solvent (e.g., Acetonitrile or DMSO)

  • 0.1 M HCl (Hydrochloric Acid)

  • 0.1 M NaOH (Sodium Hydroxide)

  • 3% H₂O₂ (Hydrogen Peroxide)

  • HPLC-UV or LC-MS system

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in your chosen organic solvent.

  • Set Up Stress Conditions: In separate, clearly labeled amber vials, set up the following conditions. Include a control sample stored at 4°C in the dark.

    • Acid Hydrolysis: Mix 100 µL of stock with 900 µL of 0.1 M HCl.

    • Base Hydrolysis: Mix 100 µL of stock with 900 µL of 0.1 M NaOH.

    • Oxidative: Mix 100 µL of stock with 900 µL of 3% H₂O₂.

    • Photolytic: Place a clear vial containing 100 µL of stock and 900 µL of solvent under a UV lamp or in direct sunlight.

  • Incubation: Incubate all samples (including control) at room temperature (or a slightly elevated temperature like 40°C to accelerate degradation) for a defined period (e.g., 2, 8, 24 hours).

  • Analysis:

    • At each time point, take an aliquot from each vial.

    • If necessary, neutralize the acid and base samples before injection.

    • Analyze all samples by HPLC-UV or LC-MS.

  • Interpretation: Compare the chromatograms of the stressed samples to the control.

    • A decrease in the area of the main peak indicates degradation.

    • The appearance of new peaks signifies degradation products.

    • This will reveal if your compound is particularly sensitive to acid, base, oxidation, or light, allowing you to design your experiments accordingly.

References

  • TCI Chemicals. (n.d.). Safety Data Sheet: 8-Hydroxy-5-nitroquinoline. Retrieved from TCI Chemicals.[1]

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 8-Hydroxy-5-nitroquinoline. Retrieved from Fisher Scientific.[3]

  • Sigma-Aldrich. (2024). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from Sigma-Aldrich.

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 8-Hydroxy-5-nitroquinoline. Retrieved from Avocado Research Chemicals.[7]

  • Cook, A. M., Grossenbacher, H., & Hutter, R. (1984). Bacterial degradation of N-cyclopropylmelamine: the steps to ring cleavage. Biochemical Journal, 222(2), 315–320.[8]

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 8-Nitroquinoline. Retrieved from Fisher Scientific.[6]

  • ChemicalBook. (n.d.). 8-Hydroxy-5-nitroquinoline(4008-48-4). Retrieved from ChemicalBook.[4]

  • Campbell, J. M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858-2864.[2]

  • Cayman Chemical. (2025). Safety Data Sheet: Nitroxoline. Retrieved from Cayman Chemical.[9]

  • Elemental Microanalysis. (2024). Safety Data Sheet: 8-HYDROXYQUINOLINE. Retrieved from Elemental Microanalysis.[5]

  • Sigma-Aldrich. (n.d.). 8-Hydroxy-5-nitroquinoline 96%. Retrieved from Sigma-Aldrich.

Sources

Technical Support Center: Optimization of Reaction Conditions for Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of reaction conditions for quinoline derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges encountered during the synthesis of these vital heterocyclic compounds, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our approach is grounded in mechanistic principles to empower you to not only solve immediate issues but also to proactively design more robust and efficient synthetic routes.

Part 1: Troubleshooting Guide - Common Issues and Solutions

This section is dedicated to addressing the specific experimental hurdles you may face. We will dissect common problems, explore their root causes, and provide actionable solutions.

Issue 1: Low Yield and/or Incomplete Conversion

A prevalent issue in quinoline synthesis is a lower-than-expected yield or the presence of significant amounts of unreacted starting materials.

Potential Causes and Recommended Actions:

  • Suboptimal Reaction Temperature: Many classical quinoline syntheses, such as the Friedländer and Gould-Jacobs reactions, necessitate high temperatures for efficient cyclization, often exceeding 250°C.[1] Conversely, excessively high temperatures can lead to the decomposition of reactants and products, frequently resulting in tar formation.[2] A temperature that is too low will result in an incomplete or sluggish reaction.[2]

    • Solution: Systematically screen a range of temperatures to find the optimal balance for your specific substrates. For high-temperature reactions, consider using a high-boiling, inert solvent like diphenyl ether or mineral oil to maintain a consistent temperature and improve yields.[1][3] Microwave-assisted synthesis can also be a powerful tool for rapidly optimizing temperature and reaction time.[4][5]

  • Catalyst Inefficiency or Inappropriateness: The choice of catalyst is critical and highly dependent on the specific quinoline synthesis method. For instance, the Friedländer synthesis can be catalyzed by both acids and bases.[6] The Combes synthesis is typically acid-catalyzed.[7]

    • Solution: Conduct a catalyst screen. For acid-catalyzed reactions, evaluate a panel of Brønsted acids (e.g., p-TsOH, H₂SO₄) and Lewis acids (e.g., ZnCl₂, SnCl₄).[2] In some cases, newer, more environmentally friendly options like heterogeneous catalysts or nanocatalysts can offer improved yields and easier work-up.[6][8]

  • Poor Substrate Reactivity: The electronic and steric properties of your starting materials significantly influence the reaction rate. For example, anilines bearing electron-withdrawing groups are less nucleophilic, which can hamper the cyclization step and lead to diminished yields.[2]

    • Solution: For less reactive substrates, you may need to employ more forcing conditions (higher temperature, longer reaction time) or a more active catalyst. It's also worth considering if an alternative synthetic route that is more tolerant of your specific functional groups is available.

  • Presence of Water: In many acid-catalyzed syntheses, water generated during the reaction can inhibit the catalyst or shift the reaction equilibrium unfavorably.[2]

    • Solution: Use anhydrous reagents and solvents. Consider adding a dehydrating agent or employing a Dean-Stark apparatus to remove water as it is formed.

Issue 2: Formation of Tar and Polymeric Byproducts

The appearance of a thick, dark, intractable tar is a common and frustrating observation, particularly in reactions like the Skraup and Doebner-von Miller syntheses.

Potential Causes and Recommended Actions:

  • Harsh Reaction Conditions: The strong acidic and oxidizing conditions inherent to syntheses like the Skraup reaction can promote the polymerization of reactants and intermediates.[9] The Doebner-von Miller reaction is also prone to acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[10]

    • Solution (Skraup Synthesis): The notorious exothermicity of the Skraup reaction must be controlled.[2][9] This can be achieved by the slow and controlled addition of sulfuric acid with efficient cooling.[9] The use of a moderator, such as ferrous sulfate (FeSO₄), is highly recommended to make the reaction less violent and reduce charring.[2][6][9]

    • Solution (Doebner-von Miller Synthesis): To mitigate polymerization of the carbonyl component, a biphasic solvent system (e.g., water/toluene) can be employed to sequester the carbonyl compound in the organic phase, reducing its self-condensation in the acidic aqueous phase.[9][10] Slow addition of the carbonyl compound also helps to maintain a low concentration, disfavoring polymerization.[9]

Issue 3: Poor Regioselectivity

When using unsymmetrical starting materials, the formation of a mixture of regioisomers is a significant challenge, complicating purification and reducing the yield of the desired product.

Potential Causes and Recommended Actions:

  • Combes Synthesis with Unsymmetrical β-Diketones: The cyclization can occur on either side of the diketone.

    • Solution: Regioselectivity can be influenced by the steric bulk on the β-diketone, with cyclization often favoring the less sterically hindered position.[9] The choice of acid catalyst (e.g., H₂SO₄ vs. polyphosphoric acid) can also alter the ratio of regioisomers formed.[9]

  • Friedländer Synthesis with Unsymmetrical Ketones: Condensation can happen at either α-position of the ketone.

    • Solution: The choice of catalyst, including specific amine catalysts or ionic liquids, can favor the formation of one regioisomer.[11] Modifying the substrate, for instance by introducing a directing group on the α-carbon of the ketone, can also control the regiochemical outcome.[11]

  • Gould-Jacobs Reaction with Asymmetrically Substituted Anilines: Cyclization can occur at two different ortho positions on the aniline ring.

    • Solution: The outcome is governed by both steric and electronic factors of the substituents on the aniline.[1] A thorough understanding of these effects is necessary to predict the major product.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I effectively monitor the progress of my quinoline synthesis reaction?

A1: Thin-Layer Chromatography (TLC) is a simple and powerful technique for monitoring your reaction's progress.[2] By co-spotting the reaction mixture with your starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the product over time. This allows you to determine the optimal reaction time and avoid the formation of degradation products from unnecessarily long heating.

Q2: What are the key differences between the Skraup and Doebner-von Miller syntheses?

A2: Both are classic methods for quinoline synthesis from anilines. The Skraup synthesis uses glycerol, which dehydrates in situ to form acrolein, an α,β-unsaturated aldehyde.[12][13] The Doebner-von Miller reaction is more general and directly uses an α,β-unsaturated aldehyde or ketone.[14] A key challenge in the Skraup synthesis is controlling its highly exothermic nature, often requiring a moderator like ferrous sulfate.[2][9] The Doebner-von Miller reaction's main challenge is often the acid-catalyzed polymerization of the carbonyl starting material.[10]

Q3: How can I make my quinoline synthesis "greener" or more environmentally friendly?

A3: There is a significant research effort focused on developing more sustainable methods for quinoline synthesis.[15][16] Key strategies include:

  • Catalyst Choice: Utilizing heterogeneous catalysts that can be easily recovered and recycled.[6] Nanocatalysts are also a promising area, offering high reactivity and efficiency.[6][8]

  • Solvent Selection: Replacing hazardous organic solvents with greener alternatives like water or ionic liquids, or performing the reaction under solvent-free conditions.[16][17]

  • Energy Efficiency: Employing microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating.[16]

Q4: My final product is contaminated with partially hydrogenated quinoline derivatives (e.g., dihydroquinolines). How do I ensure complete aromatization?

A4: This issue often arises in the Doebner-von Miller synthesis, where the final step is the oxidation of a dihydroquinoline intermediate.[10] To ensure complete conversion to the aromatic quinoline:

  • Sufficient Oxidant: Ensure you are using a sufficient, and often stoichiometric excess, of the oxidizing agent.

  • Monitor the Reaction: Use TLC or GC-MS to monitor the disappearance of the dihydroquinoline intermediate.

  • Post-Reaction Oxidation: If you have already isolated your product and it contains dihydroquinoline impurities, it may be possible to perform a separate oxidation step using a suitable oxidizing agent like DDQ or MnO₂.[10]

Part 3: Data Summaries and Experimental Protocols

For ease of reference, the following tables summarize key reaction parameters for common quinoline syntheses.

Table 1: Overview of Common Quinoline Synthesis Methods and Conditions

Synthesis NameKey ReactantsTypical Catalyst/ReagentsTemperature (°C)Common Issues
Skraup Aniline, GlycerolH₂SO₄, Oxidizing Agent (e.g., Nitrobenzene), FeSO₄ (moderator)145 - 170Highly exothermic, tar formation.[2][6][9]
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylAcid (e.g., HCl, H₂SO₄, Lewis Acids)100 - 140Polymerization of carbonyl, incomplete aromatization.[6][10]
Friedländer o-Aminoaryl Aldehyde/Ketone, α-Methylene CarbonylAcid or Base (e.g., p-TsOH, KOH)150 - 220Regioselectivity with unsymmetrical ketones, aldol side reactions.[6][11]
Combes Aniline, β-DiketoneAcid (e.g., H₂SO₄, PPA)100 - 150Regioselectivity, steric hindrance effects.[6][7][9]
Gould-Jacobs Aniline, EthoxymethylenemalonateHigh Temperature (thermal cyclization)>250High temperature required, regioselectivity with substituted anilines.[1][3]
Detailed Experimental Protocol: Moderated Skraup Synthesis of Quinoline

This protocol provides a general procedure for the Skraup synthesis, incorporating a moderator to control the reaction's exothermicity.

Materials:

  • Aniline

  • Anhydrous Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (serves as both solvent and oxidizing agent)[2]

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

Procedure:

  • Caution: This reaction is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.

  • In a round-bottom flask equipped with a reflux condenser, carefully add concentrated sulfuric acid to aniline with cooling in an ice bath to form aniline sulfate.

  • To the resulting mixture, add anhydrous glycerol and ferrous sulfate heptahydrate.

  • Finally, add nitrobenzene.[2]

  • Heat the mixture gently. The reaction is exothermic and will begin to boil.

  • Remove the external heating source and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, cool the flask with a wet towel or an ice bath.[2]

  • Once the initial vigorous reaction has subsided, heat the mixture under reflux for several hours to ensure the reaction goes to completion.

  • Allow the reaction mixture to cool.

  • Work-up: Carefully dilute the cooled mixture with water. Make the solution strongly basic by slowly adding a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.

  • Remove any unreacted nitrobenzene and the newly formed quinoline by steam distillation.[2]

  • Separate the organic layer from the steam distillate. The crude quinoline can be further purified by extraction with an organic solvent, drying the organic layer over anhydrous sodium sulfate, and removing the solvent under reduced pressure. Further purification can be achieved by vacuum distillation.

Detailed Experimental Protocol: Acid-Catalyzed Friedländer Synthesis

This protocol outlines a general procedure for the acid-catalyzed Friedländer synthesis using p-toluenesulfonic acid (p-TsOH).

Materials:

  • 2-Aminoaryl ketone (1.0 mmol)

  • α-Methylene carbonyl compound (1.2 mmol)

  • p-Toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%)[6]

  • Solvent (e.g., Toluene or solvent-free)

Procedure:

  • Combine the 2-aminoaryl ketone, the α-methylene carbonyl compound, and p-toluenesulfonic acid monohydrate in a round-bottom flask equipped with a reflux condenser.

  • If using a solvent, add it to the flask.

  • Heat the reaction mixture to reflux (or the desired temperature if solvent-free) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up: If the product precipitates, it can be collected by filtration. Otherwise, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Part 4: Visualizations and Diagrams

Visual aids can significantly clarify complex experimental workflows and decision-making processes.

Caption: Troubleshooting workflow for low yield in quinoline synthesis.

Combes_Regioselectivity cluster_factors Controlling Factors aniline Aniline Derivative conditions Acid Catalyst (e.g., H₂SO₄, PPA) aniline->conditions diketone Unsymmetrical β-Diketone diketone->conditions product_A Regioisomer A (e.g., Cyclization at less hindered position) conditions->product_A product_B Regioisomer B conditions->product_B sterics Steric Hindrance on Diketone sterics->product_A Favors catalyst_choice Choice of Acid Catalyst catalyst_choice->product_A Can influence ratio catalyst_choice->product_B Can influence ratio

Sources

Technical Support Center: Synthesis of N-Cyclopropyl-5-nitroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-Cyclopropyl-5-nitroquinolin-8-amine. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis, providing in-depth, experience-driven insights to help you navigate potential experimental hurdles.

I. Troubleshooting Guide: Identifying and Mitigating Byproducts

This section is dedicated to resolving specific issues that may arise during the synthesis of this compound. The primary synthetic route involves the nucleophilic aromatic substitution (SNAr) of 8-chloro-5-nitroquinoline with cyclopropylamine.

Question 1: My TLC analysis shows multiple unexpected spots, and the yield of the desired product is low. What are the likely byproducts and how can I minimize their formation?

Answer:

The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate is a common issue, often indicating the formation of several byproducts. In the synthesis of this compound via the reaction of 8-chloro-5-nitroquinoline with cyclopropylamine, several side reactions can occur.

Potential Byproducts and Their Formation Mechanisms:

  • Bis-aminated product (A): This can occur if a second molecule of 8-chloro-5-nitroquinoline reacts with the product, this compound. This is more likely at higher temperatures and with a high concentration of the starting halide.

  • Hydroxylated byproduct (B): If water is present in the reaction mixture, 8-chloro-5-nitroquinoline can undergo hydrolysis to form 5-nitroquinolin-8-ol. This is particularly prevalent when using strong bases in aqueous conditions.

  • Over-alkylation of the amine (C): Cyclopropylamine can react with more than one molecule of 8-chloro-5-nitroquinoline, though this is less common.

  • Ring-opened products: Under harsh basic conditions, the quinoline ring system can be susceptible to cleavage, leading to a complex mixture of byproducts.

Byproduct_Formation

Strategies for Minimizing Byproduct Formation:

  • Control of Stoichiometry: Use a slight excess of cyclopropylamine (1.1-1.5 equivalents) to ensure the complete consumption of the limiting reagent, 8-chloro-5-nitroquinoline. This minimizes the chance of the product reacting with the starting halide.

  • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. The presence of water can lead to the formation of the undesired hydroxylated byproduct.[1]

  • Temperature Control: Run the reaction at the lowest effective temperature. While higher temperatures can increase the reaction rate, they also tend to promote the formation of byproducts. Monitor the reaction progress by TLC to determine the optimal temperature.

  • Choice of Base: Use a non-nucleophilic base, such as potassium carbonate or triethylamine, to neutralize the HCl formed during the reaction. Stronger, more nucleophilic bases can promote side reactions.

  • Purification: If byproducts are still formed, careful column chromatography is typically required for purification. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the desired product from the byproducts.

Question 2: The reaction is sluggish and does not go to completion, even after prolonged reaction times. What are the possible causes and solutions?

Answer:

A sluggish or incomplete reaction can be frustrating. Several factors can contribute to this issue.

Troubleshooting a Stalled Reaction:

Potential Cause Explanation Recommended Action
Insufficient Activation of the Aromatic Ring The nitro group at the 5-position is crucial for activating the quinoline ring towards nucleophilic attack. If this group is absent or in a different position, the reaction will be significantly slower.[1][2]Verify the identity and purity of your starting material, 8-chloro-5-nitroquinoline.
Low Reaction Temperature While high temperatures can lead to byproducts, a temperature that is too low may not provide sufficient energy to overcome the activation barrier of the reaction.Gradually increase the reaction temperature in increments of 10°C and monitor the progress by TLC.
Poor Solubility of Reagents If the reagents are not fully dissolved, the reaction will be limited to the surface area of the solid material, resulting in a slow rate.Choose a solvent in which both 8-chloro-5-nitroquinoline and cyclopropylamine are soluble. Aprotic polar solvents like DMF or DMSO are often good choices.
Inhibition of the Reaction Certain impurities in the reagents or solvent can inhibit the reaction.Use high-purity reagents and solvents. If necessary, purify the starting materials before use.
Alternative Synthetic Routes If optimizing the SNAr reaction is unsuccessful, consider a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[3][4] This method is often more efficient for forming C-N bonds with aryl halides.[3]

Troubleshooting_Workflow

II. Frequently Asked Questions (FAQs)

This section addresses broader questions regarding the synthesis of this compound.

Question 3: Why is the nitro group at the 5-position important for this reaction?

Answer:

The nitro group (-NO₂) at the 5-position plays a critical role in facilitating the nucleophilic aromatic substitution (SNAr) reaction. It is a strong electron-withdrawing group, which deactivates the quinoline ring towards electrophilic attack but, crucially, activates it towards nucleophilic attack.[1][5]

The mechanism of the SNAr reaction involves the formation of a negatively charged intermediate called a Meisenheimer complex.[1][5] The electron-withdrawing nitro group helps to stabilize this intermediate through resonance, lowering the activation energy of the reaction and thus increasing the reaction rate. The placement of the nitro group at the 5-position (para to the leaving group at C8) allows for effective delocalization of the negative charge.

Question 4: What are the key differences between a classical SNAr approach and a Buchwald-Hartwig amination for this synthesis?

Answer:

Both SNAr and the Buchwald-Hartwig amination are methods for forming C-N bonds, but they operate under different mechanistic principles and have different advantages and disadvantages.

Feature Nucleophilic Aromatic Substitution (SNAr) Buchwald-Hartwig Amination
Mechanism Addition-elimination via a Meisenheimer complex.[1][5]Palladium-catalyzed cross-coupling reaction.[3][4]
Catalyst Typically does not require a metal catalyst.Requires a palladium catalyst and a phosphine ligand.[3][4]
Reaction Conditions Often requires elevated temperatures and strongly electron-withdrawing groups on the aromatic ring.[1]Generally proceeds under milder conditions and has a broader substrate scope.[6]
Functional Group Tolerance Can be sensitive to other functional groups that may react with the strong nucleophile or base.Generally has a higher functional group tolerance.
Cost and Complexity Reagents are often less expensive and the procedure is simpler.The palladium catalyst and ligands can be expensive, and the reaction setup can be more complex.
Question 5: How can I confirm the identity and purity of the final product, this compound?

Answer:

Confirming the identity and purity of your final product is a critical step. A combination of spectroscopic and chromatographic techniques should be employed.

Recommended Analytical Techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method to assess the purity of the product and compare its retention factor (Rf) to that of the starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic peaks for the cyclopropyl protons and the aromatic protons of the quinoline ring system. The integration of these peaks can confirm the ratio of the different parts of the molecule.

    • ¹³C NMR: Will show the number of unique carbon atoms in the molecule, which can help to confirm its structure.

  • Mass Spectrometry (MS): Will provide the molecular weight of the compound, which should match the calculated molecular weight of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

III. Experimental Protocols

Protocol 1: Synthesis of this compound via SNAr
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8-chloro-5-nitroquinoline (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or DMSO).

  • Addition of Reagents: Add cyclopropylamine (1.2 eq) and a non-nucleophilic base such as potassium carbonate (2.0 eq).

  • Reaction: Heat the reaction mixture to 80-100°C and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The crude product will precipitate out.

  • Purification: Collect the solid by filtration, wash with water, and dry under vacuum. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

IV. References

  • Wikipedia. (2023, October 28). 8-Aminoquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Buchwald–Hartwig amination. Retrieved from [Link]

  • Patsnap. (n.d.). 8-Aminoquinoline patented technology retrieval search results. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Technology of Preparing 8-Hydroxy-5-nitroquinoline. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]

  • Reddit. (2020, February 6). Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures? Retrieved from [Link]

  • Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • ResearchGate. (2023, October 30). TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE. Retrieved from [Link]

  • Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • PubMed. (1947). The synthesis of 5-hydroxy-8-nitroquinoline and certain of its derivatives. Retrieved from [Link]

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • eChemHub. (2020, June 15). This compound. Retrieved from [Link]

  • MDPI. (n.d.). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Retrieved from [Link]

  • Semantic Scholar. (2020, September 21). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and antiproliferative activity of 8-hydroxyquinoline derivatives containing a 1,2,3-triazole moiety. Retrieved from [Link]

Sources

troubleshooting inconsistent results in N-Cyclopropyl-5-nitroquinolin-8-amine bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for bioassays involving N-Cyclopropyl-5-nitroquinolin-8-amine. This document is intended for researchers, scientists, and drug development professionals encountering variability and inconsistency in their experimental results. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying rationale to empower you to systematically troubleshoot and optimize your assays.

Bioassays, particularly those involving novel small molecules, can be complex and prone to variability.[1] This guide is structured to address the most common challenges in a question-and-answer format, followed by detailed protocols for essential validation experiments.

Part 1: Frequently Asked Questions (FAQs) & High-Level Troubleshooting

This section provides rapid answers to the most common issues researchers face.

Q1: My IC50 value for this compound is highly variable between experiments. What's the most likely cause?

A1: Inconsistent IC50 values are a frequent challenge and often stem from a few core areas.[2] The most common culprits are:

  • Compound Solubility and Stability: The compound may be precipitating out of solution upon dilution into aqueous assay media or degrading over time.[2][3]

  • Cell Health and Consistency: Variations in cell passage number, confluency, and overall health can dramatically alter cellular responses to a compound.[4][5]

  • Assay Reagent Variability: Batch-to-batch differences in reagents like serum, antibodies, or enzymes can significantly impact results.[2]

  • Protocol Execution: Minor, often unnoticed, deviations in pipetting, incubation times, or cell seeding densities are major sources of variability.[6][7][8]

A logical first step is to review your compound handling and cell culture practices, as these are the most common sources of error.

Q2: I'm observing high background signal in my fluorescence-based assay. Could the compound be interfering?

A2: Yes, this is a strong possibility. The quinoline core structure, which is present in this compound, is known to be intrinsically fluorescent.[9] This "autofluorescence" can directly interfere with fluorescence-based readouts, leading to false positives or high background.[9][10][11][12] It is critical to run a control experiment with the compound in assay buffer/media without cells or other assay components to measure its intrinsic fluorescence at your assay's specific excitation and emission wavelengths.[3][9]

Q3: My compound appears to lose activity over the course of a multi-day experiment. Why might this be happening?

A3: Loss of activity suggests a stability issue. There are two primary considerations:

  • Chemical Stability: The compound may be degrading in the aqueous cell culture medium at 37°C. Factors like pH and light exposure can accelerate this process.

  • Metabolic Stability: If you are using metabolically active cells, they may be breaking down the compound over time, reducing its effective concentration.

To investigate this, you can assess the compound's stability in your specific media under incubation conditions without cells.

Q4: I see precipitation when I add my DMSO stock of the compound to the cell culture medium. How can I fix this?

A4: This indicates that the compound's aqueous solubility limit has been exceeded.[9] Here are several strategies to address this:

  • Reduce Final Concentration: The most straightforward solution is to work at lower concentrations if your experimental design allows.

  • Optimize Dilution Method: Avoid adding the DMSO stock directly into the full volume of media. Instead, perform a stepwise or serial dilution, which can prevent the compound from crashing out of solution.[3]

  • Lower Stock Concentration: Using a less concentrated DMSO stock can sometimes help, although this will increase the final DMSO percentage in your assay.[3]

  • Warm the Medium: Gently warming the medium to 37°C before adding the compound can improve solubility.[9]

Part 2: In-Depth Troubleshooting Guides

This section is organized by experimental stage to help you pinpoint the source of inconsistency.

Guide 1: Compound & Reagent-Related Issues

Inconsistent compound handling is a primary source of assay variability.

Issue: Poor Solubility & Precipitation

  • Causality: this compound, like many heterocyclic small molecules, likely has low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous buffer, the localized concentration can exceed the solubility limit, causing the compound to precipitate. This drastically reduces the actual concentration of the compound available to interact with the biological target, leading to artificially low potency (high IC50) and poor reproducibility.[2][3]

  • Troubleshooting Steps:

    • Visual Inspection: Always visually inspect your diluted compound solutions (especially the highest concentrations) for any signs of cloudiness or precipitate.

    • Solubility Assessment: Formally determine the kinetic solubility in your specific assay buffer (See Protocol 1 ).

    • Optimize Solvent Concentration: Ensure the final DMSO concentration is as low as possible, typically ≤0.5%, as higher concentrations can be toxic to cells and also affect compound solubility.[9][13][14] Always include a vehicle control with the same final DMSO concentration in your experiment.[9]

Issue: Compound Instability & Degradation

  • Causality: Small molecules can degrade during storage (e.g., through repeated freeze-thaw cycles) or during the experiment itself when incubated in media at 37°C.[3] This leads to a lower effective concentration of the active compound and a loss of potency over time.

  • Troubleshooting Steps:

    • Storage: Aliquot your DMSO stock solution into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.[2][3]

    • Fresh Solutions: Prepare fresh working dilutions from the stock for each experiment.[2]

    • Stability Check: To test stability in your assay media, incubate the compound in the media at 37°C for the duration of your experiment. Then, use an analytical method like HPLC-MS to check for degradation products or a decrease in the parent compound peak.

Guide 2: Assay & Cell-Related Issues

The biological system itself is a major source of potential variability.

Issue: Inconsistent Cell Health and Seeding

  • Causality: Cells are not static reagents. Their metabolic state, growth phase, and passage number can significantly alter their response to a drug.[5][15] Uneven plating of cells across a microplate is a very common and significant source of well-to-well variability.[6][7]

  • Troubleshooting Steps:

    • Consistent Passage Number: Use cells within a defined, low passage number range for all experiments.[4][5] High-passage cells can undergo phenotypic drift.[15]

    • Logarithmic Growth Phase: Always harvest cells when they are in a healthy, logarithmic growth phase, and never let them become over-confluent.[4][15]

    • Optimize Seeding Density: The optimal cell number per well should be determined to ensure the assay signal is within the linear range of detection.[15]

    • Homogenous Cell Suspension: Ensure you have a single-cell suspension before plating. Gently swirl the cell suspension flask before and during pipetting to prevent cells from settling.[7]

    • Mitigate "Edge Effects": Wells on the outer edges of a plate are prone to evaporation, which can alter concentrations.[3] A best practice is to not use the outer wells for experimental data points; instead, fill them with sterile media or PBS to create a humidity barrier.[3][7]

Issue: Interference from Assay Components (e.g., Serum)

  • Causality: Components in the cell culture medium, particularly serum proteins like albumin, can bind to small molecules.[16][17] This protein binding sequesters the compound, reducing the free concentration available to act on the target cells or enzyme.[18] This can lead to a significant rightward shift in the dose-response curve (lower apparent potency).

  • Troubleshooting Steps:

    • Standardize Serum: Use the same type and batch of serum for a set of experiments to minimize variability.

    • Quantify Serum Effect: If you suspect protein binding is an issue, perform the assay at different serum concentrations (e.g., 10%, 5%, 1%, and 0%). A significant shift in the IC50 value correlated with serum concentration is strong evidence of protein binding.

Hypothetical Data: Impact of Serum on IC50
Serum Concentration (%) Apparent IC50 (µM)
10%12.5
5%7.2
1%2.1
0% (Serum-Free Media)1.5
This table illustrates how the presence of serum can increase the apparent IC50 value due to compound sequestration.
Guide 3: Data Analysis & Interpretation Issues

How you analyze your data is as important as how you acquire it.

Issue: Incorrect IC50 Calculation and Curve Fitting

  • Causality: An IC50 value is only as reliable as the data used to generate it. Insufficient data points, poor curve fitting, or an incomplete dose-response curve can lead to inaccurate and unreliable IC50 estimates.

  • Troubleshooting Steps:

    • Sufficient Data Points: Use a sufficient number of concentrations (typically 8-12) to clearly define the top and bottom plateaus of the dose-response curve.

    • Log Transformation: Plot your compound concentrations on a logarithmic scale. This typically transforms a sigmoidal dose-response curve into a more linear fashion, which is easier to model.[19][20]

    • Non-Linear Regression: Use a non-linear regression model, such as a four-parameter logistic (4PL) equation, to fit your data. This is the standard for dose-response analysis.[19][21]

    • Check the Fit: Visually inspect the fitted curve to ensure it accurately describes your data points. Review the R² value and confidence intervals for the IC50 estimate provided by your software.[21] An R² value close to 1.0 indicates a good fit.

Part 3: Visualization & Workflows

Visual aids can clarify complex troubleshooting processes.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_compound Step 1: Compound & Reagent Check cluster_assay Step 2: Assay & Cell Check cluster_data Step 3: Data Analysis Check start Inconsistent Results Observed check_solubility Q: Is compound precipitating? (Visual check, Protocol 1) start->check_solubility check_stability Q: Is compound stable? (Check storage, fresh preps) check_solubility->check_stability check_interference Q: Is compound interfering? (Autofluorescence check) check_stability->check_interference check_cells Q: Are cells consistent? (Passage #, confluency) check_interference->check_cells check_plating Q: Is plating even? (Homogenous suspension) check_cells->check_plating check_serum Q: Is serum affecting results? (Test different % serum) check_plating->check_serum check_curve Q: Is dose-response complete? (Sufficient points, plateaus) check_serum->check_curve check_fit Q: Is the curve fit appropriate? (4PL non-linear regression) check_curve->check_fit end_node Optimized & Reproducible Assay check_fit->end_node

Caption: A logical workflow for systematically troubleshooting inconsistent bioassay results.

Part 4: Key Experimental Protocols

These detailed protocols provide step-by-step instructions for crucial validation experiments.

Protocol 1: Compound Autofluorescence Assessment

Objective: To determine if this compound intrinsically emits fluorescence at the wavelengths used in your assay.

Methodology:

  • Plate Setup: Use the same type of microplate (e.g., black, clear-bottom 96-well plate) as your main experiment.

  • Prepare Compound Dilutions: Prepare a serial dilution of this compound in your assay buffer or cell-free medium, covering the full concentration range of your experiment.

  • Controls: Include wells with assay buffer/medium only (blank) and wells containing your positive control fluorophore, if applicable.

  • Incubation: Incubate the plate under the same conditions (temperature, time) as your actual assay.

  • Data Acquisition: Read the plate using a plate reader at the exact same excitation and emission wavelengths and gain settings used for your primary assay.

  • Analysis: If the wells containing the compound show a concentration-dependent increase in fluorescence signal compared to the blank, then the compound exhibits autofluorescence and is interfering with your assay.[9]

Protocol 2: DMSO Tolerance Test for Cell-Based Assays

Objective: To determine the maximum concentration of DMSO your specific cell line can tolerate without affecting viability, which could confound your results.

Methodology:

  • Cell Plating: Seed your cells in a 96-well plate at the same density used for your main assay and allow them to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a serial dilution of DMSO in your cell culture medium. A typical range to test is from 2% down to 0.01%, including a 0% DMSO control.

  • Treatment: Replace the medium in the wells with the medium containing the different DMSO concentrations.

  • Incubation: Incubate the cells for the same duration as your compound treatment in the main experiment.

  • Viability Assessment: Measure cell viability using a standard method (e.g., CellTiter-Glo®, MTT, or Resazurin).

  • Analysis: Plot cell viability (%) against DMSO concentration. The highest concentration of DMSO that does not cause a significant decrease in cell viability (e.g., >95% viability) is your maximum tolerable concentration.[13] Most cell lines can tolerate up to 0.5% DMSO without severe cytotoxicity.[13][14]

References

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. [Link]

  • NCBI Bookshelf. (2015). Interference with Fluorescence and Absorbance - Assay Guidance Manual. [Link]

  • PubMed. (n.d.). Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. [Link]

  • ResearchGate. (n.d.). Avoiding Fluorescence Assay Interference-The Case for Diaphorase. [Link]

  • Technology Networks. (2020). 10 Tips for Successful Development of Cell Culture Assays. [Link]

  • PubMed Central. (n.d.). Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins. [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. [Link]

  • Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. [Link]

  • NIH. (n.d.). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. [Link]

  • ResearchGate. (n.d.). (PDF) DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. [Link]

  • BioTechniques. (2019). Best practice in bioassay development. [Link]

  • NCBI - NIH. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. [Link]

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Technical Support Center: Optimizing In Vitro Dosage for N-Cyclopropyl-5-nitroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-Cyclopropyl-5-nitroquinolin-8-amine. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on establishing a robust and reproducible dosing regimen for in vitro studies. As a novel compound, a systematic and evidence-based approach is critical to generating meaningful and reliable data. This guide provides foundational protocols, troubleshooting advice, and advanced considerations to navigate the complexities of in vitro pharmacology.

Frequently Asked Questions (FAQs): Foundational Knowledge

This section addresses the essential preliminary questions that form the bedrock of a successful experimental design.

Q1: What is the probable mechanism of action for this compound and what should I consider initially?

While specific data on this compound is emerging, its core structure as a nitroquinoline derivative provides critical clues. Compounds in the 8-hydroxyquinoline and 8-aminoquinoline families are known for a range of biological activities, including anti-microbial and anti-cancer effects[1][2][3]. Many of these molecules function as metal ion chelators or can induce the generation of intracellular reactive oxygen species (ROS)[1][4].

Key Considerations:

  • ROS Induction: The nitro group may contribute to redox cycling, potentially leading to oxidative stress in cells. Consider including ROS scavengers as a control to investigate this mechanism.

  • Metal Chelation: Quinoline derivatives can chelate biologically relevant metal ions. Be aware that the composition of your culture medium, particularly trace metals, could influence compound activity.

  • Cytotoxicity: Given the potent bioactivity of related compounds, initial experiments should prioritize establishing a cytotoxicity profile to identify a suitable therapeutic window[1][5].

Q2: How should I prepare and store a stock solution to ensure stability and consistency?

Proper handling of the compound is fundamental for reproducibility.[6]

  • Solubility: The solubility of novel compounds should always be empirically determined. Dimethyl sulfoxide (DMSO) is a common solvent for initial tests. Aim for a high-concentration stock solution (e.g., 10-50 mM) to minimize the final concentration of DMSO in your cell culture medium.

  • Preparation: To prepare a stock solution, dissolve the compound powder in high-purity, anhydrous DMSO. Ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter suitable for organic solvents (e.g., PTFE).

  • Storage: Aliquot the sterile stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound[6][7]. Store aliquots at -20°C or -80°C, protected from light. Confirm the recommended storage conditions from the compound supplier, if available.

Q3: What is a recommended starting concentration range for a preliminary dose-response experiment?

Without prior data, a broad concentration range is essential to capture the full dynamic range of the compound's effect, from no activity to complete inhibition or cytotoxicity.[8]

  • Initial Broad Screen: A common starting point is a 9-point dose-response assay ranging from 1 nM to 10 µM, using half-log10 steps[8]. This wide range is likely to identify the concentration window where the biological activity occurs.

  • Serial Dilutions: Prepare serial dilutions from your stock solution to achieve the desired final concentrations in the assay plate. Performing dilutions in a separate plate before adding them to the cells can improve accuracy.[9]

Q4: What are the critical controls to include in every experiment?

Controls are non-negotiable for data interpretation and quality assurance. They validate that the observed effects are due to the compound and not an artifact of the experimental system.[10]

Control TypePurposeRationale
Untreated Cells Baseline ReferenceRepresents 100% cell viability or normal physiological activity. All data will be normalized to this control.
Vehicle Control Solvent EffectCells treated with the highest concentration of the solvent (e.g., DMSO) used in the experiment. This ensures that the solvent itself is not causing toxicity. The final DMSO concentration should ideally be kept below 0.5%.[7]
Positive Control Assay ValidationA known compound that induces the expected effect (e.g., a known cytotoxic drug like Doxorubicin for a viability assay). This confirms that the assay system is working correctly.
Negative Control Assay ValidationA compound known to be inactive in the assay. This helps define the baseline and ensures no unexpected interactions are occurring.
Core Protocols: Establishing a Robust Dosing Regimen

A successful study relies on well-optimized and standardized protocols. The following sections provide step-by-step methodologies for foundational experiments.

Protocol 1: Determining Optimal Cell Seeding Density

Cell density significantly impacts drug sensitivity and assay performance.[8] Cells should be in the logarithmic growth phase during treatment to ensure consistent metabolic activity and response.[7]

Objective: To identify the cell number that provides a linear and robust assay signal within the experimental timeframe.

Methodology:

  • Plate Preparation: Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 100,000 cells per well, depending on the cell line).[7]

  • Incubation: Culture the cells for the intended duration of your drug treatment experiment (e.g., 24, 48, or 72 hours).

  • Assay Performance: At the end of the incubation period, perform your chosen viability assay (e.g., MTT, CellTiter-Glo®).

  • Data Analysis: Plot the assay signal (e.g., absorbance) against the number of cells seeded.

  • Selection: Choose a seeding density that falls within the linear portion of the curve. This ensures the signal is not saturated and is directly proportional to the cell number.[11]

Protocol 2: Performing a Broad-Range Dose-Response Assay (MTT Assay Example)

This protocol determines the concentration-dependent effect of the compound on cell viability and is used to calculate the IC50 value.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at the optimal density determined in Protocol 1 and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[12]

  • Compound Dilution: Prepare a serial dilution series of this compound in culture medium at 2x the final desired concentration.

  • Treatment: Carefully remove the old medium from the cells and add the compound dilutions (including vehicle and untreated controls).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 48 hours).

  • MTT Addition: Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 1-4 hours, allowing metabolically active cells to convert MTT into formazan crystals.[13]

  • Solubilization: Add solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[14]

Protocol 3: Calculating the IC50 Value

The IC50 (half-maximal inhibitory concentration) is a key measure of a compound's potency.

Methodology:

  • Data Normalization:

    • Subtract the average absorbance of the "medium only" blank from all other readings.

    • Normalize the data as a percentage of the vehicle control: % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100[15]

  • Data Plotting: Plot % Viability (Y-axis) against the log-transformed compound concentration (X-axis).[16]

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a non-linear regression model, typically a four-parameter logistic (4PL) or sigmoidal dose-response curve.[16][17][18]

  • IC50 Determination: The software will calculate the IC50 value, which is the concentration of the compound that results in a 50% reduction in the measured response.[16]

Workflow for a Standard Dose-Response Experiment

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_acq Phase 3: Data Acquisition & Analysis P1 Optimize Cell Seeding Density P2 Prepare Compound Stock & Dilutions E1 Seed Cells in 96-Well Plate P2->E1 E2 Add Compound & Controls E1->E2 E3 Incubate for Defined Period (e.g., 48h) E2->E3 D1 Perform Viability Assay (e.g., MTT) E3->D1 D2 Read Plate (Absorbance) D1->D2 D3 Normalize Data to Vehicle Control D2->D3 D4 Plot Dose-Response Curve (Log[Concentration] vs. % Viability) D3->D4 D5 Calculate IC50 via Non-linear Regression D4->D5 G cluster_causes cluster_solutions Start Inconsistent or Unexpected Results C1 High Replicate Variability Start->C1 C2 Poor Curve Shape Start->C2 C3 Vehicle Toxicity Start->C3 S1 Check Pipetting Technique Calibrate Pipettes Avoid Edge Effects C1->S1 S2 Verify Cell Health & Seeding Density C1->S2 S3 Test New Concentration Range (Wider or Shifted) C2->S3 S4 Check for Compound Precipitation C2->S4 S6 Run Cell-Free Assay Interference Check C2->S6 S5 Lower Final DMSO Concentration (<0.5%) C3->S5

Caption: A logic diagram for troubleshooting common in vitro assay issues.

References
  • Biocompare. (2018-04-16). Ten Tips for Optimizing Cell-Based Assays. [Link]

  • SYGNATURE. How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]

  • ResearchGate. (2016-10-04). How to calculate IC50 for my dose response?[Link]

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  • The Future of Things. (2024-01-15). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. [Link]

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  • YouTube. (2023-08-22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. [Link]

  • ACS Omega. (2021-07-02). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • National Institutes of Health (NIH). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. [Link]

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minimizing off-target effects of N-Cyclopropyl-5-nitroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for N-Cyclopropyl-5-nitroquinolin-8-amine. This guide is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Based on its quinoline core structure, this compound is presumed to function as a small molecule inhibitor, potentially targeting protein kinases. As with any potent inhibitor, understanding and minimizing off-target effects is paramount to generating clean, interpretable data and ensuring the translational potential of your research. This document provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to help you identify, characterize, and mitigate unintended biological activities.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses common questions regarding the off-target effects of small molecule inhibitors like this compound.

Q1: What, fundamentally, are "off-target" effects?

A1: Off-target effects occur when a drug or compound interacts with molecules other than its intended biological target.[1][2] For a kinase inhibitor, the "on-target" is the specific kinase it was designed to inhibit. An "off-target" could be any other protein, such as another kinase from the same family, a structurally unrelated enzyme, an ion channel, or a receptor. These unintended interactions can lead to misleading experimental results, cellular toxicity, or unexpected physiological side effects.[2][3]

Q2: Why is kinase inhibitor selectivity so challenging to achieve?

A2: The human kinome consists of over 500 protein kinases, all of which share a structurally conserved ATP-binding pocket.[2] Most kinase inhibitors are ATP-competitive, meaning they bind within this pocket.[2] Due to the high degree of similarity in this region across the kinome, it is exceptionally difficult to design a compound that binds with high affinity to only one kinase. Consequently, many kinase inhibitors exhibit polypharmacology, binding to multiple kinases with varying potencies.[2][3]

Q3: My compound shows a potent effect in a cell-based assay. Does this confirm on-target activity?

A3: Not necessarily. A cellular phenotype is the result of a complex network of signaling pathways. While the observed effect could be due to the inhibition of your primary target, it could also be the result of inhibiting a different, more potent off-target that plays a critical role in the observed phenotype.[4] It is also possible that the effect is caused by the combined inhibition of multiple targets. Therefore, potent cellular activity should always be followed by rigorous validation experiments to confirm the effect is mediated by the intended on-target mechanism.

Q4: What are some potential off-target liabilities of the quinoline scaffold itself?

A4: The 8-hydroxyquinoline scaffold, a close analog to the core of this compound, is known for its metal-chelating properties.[5][6] This can disrupt the function of metalloproteins or alter intracellular metal ion homeostasis. Additionally, some nitroaromatic compounds can generate reactive oxygen species (ROS), leading to oxidative stress and non-specific cytotoxicity.[6][7] These are plausible, mechanism-based off-target effects that should be investigated.

Part 2: Troubleshooting Guide - From Data to Decisions

This guide provides a problem-oriented approach to common issues encountered when working with this compound.

Problem 1: High degree of inhibition observed against off-target kinases in my in vitro screen.
  • Possible Cause 1: Assay conditions are favoring off-target inhibition.

    • Scientific Rationale: As an ATP-competitive inhibitor, the measured potency (IC50) of your compound is highly dependent on the concentration of ATP used in the assay. Assays run at low ATP concentrations can artificially inflate the apparent potency of the compound against both on- and off-target kinases.[8]

    • Solution: Optimize the ATP concentration in your kinase assays. It is best practice to perform these assays at an ATP concentration that approximates the Michaelis constant (Kₘ) for each specific kinase. This provides a more accurate measure of the inhibitor's intrinsic affinity and a more physiologically relevant selectivity profile.[8]

  • Possible Cause 2: Inherent lack of selectivity.

    • Scientific Rationale: The compound may simply have a promiscuous binding profile due to its chemical structure.

    • Solution:

      • Rational Drug Design: If resources permit, analyze the crystal structures of your on-target and key off-targets. This can reveal differences in the ATP-binding pockets that can be exploited to design more selective analogs.[1]

      • Test Structurally Unrelated Inhibitors: Use a second, structurally distinct inhibitor of your primary target. If this second inhibitor recapitulates the biological phenotype observed with this compound, it strengthens the hypothesis that the effect is on-target.[8]

Problem 2: My in vitro biochemical data doesn't match my cell-based assay results.
  • Possible Cause 1: Poor cell permeability.

    • Scientific Rationale: The compound may be a potent inhibitor of the purified enzyme but may not efficiently cross the cell membrane to reach its intracellular target.

    • Solution: Evaluate the physicochemical properties of the compound to predict its permeability. Experimentally, you can use a target engagement assay (see Problem 3) to directly measure how much compound is binding to its target inside the cell.

  • Possible Cause 2: The compound is a substrate for cellular efflux pumps.

    • Scientific Rationale: Efflux pumps, such as P-glycoprotein (P-gp), actively transport certain small molecules out of the cell, preventing them from reaching an effective intracellular concentration.

    • Solution: Co-incubate your cells with this compound and a known efflux pump inhibitor (e.g., verapamil for P-gp). If the cellular potency of your compound increases, efflux is a likely contributor.

  • Possible Cause 3: Intracellular scaffolding or protein complexes.

    • Scientific Rationale: In the cellular environment, your target kinase may exist in a protein complex that alters its conformation or accessibility to the inhibitor compared to the isolated, recombinant enzyme used in biochemical assays.[3]

    • Solution: Confirm target engagement directly in a cellular context using methods like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays.[9][10] These techniques measure direct binding of the compound to its target in intact cells.

Problem 3: An unexpected or paradoxical phenotype is observed in cells.
  • Possible Cause 1: Inhibition of an unknown off-target.

    • Scientific Rationale: The phenotype may be legitimate but caused by the potent inhibition of a previously unconsidered off-target kinase or protein that is dominant in the signaling pathway under investigation.[3][4]

    • Solution: Deconvolute the phenotype using genetic approaches.

      • RNAi/CRISPR Knockdown: Use siRNA, shRNA, or CRISPR/Cas9 to specifically reduce the expression of your intended target.[1] If the phenotype of target knockdown matches the phenotype of compound treatment, it provides strong evidence for on-target activity.

      • Rescue Experiment: If you have a mutant version of your target kinase that is resistant to this compound but retains its catalytic activity, you can express this mutant in your cells. If the resistant mutant "rescues" the cells from the compound's effect, it confirms the phenotype is on-target.

  • Possible Cause 2: Non-specific cytotoxicity.

    • Scientific Rationale: As discussed in FAQ A4, the compound's core structure may induce cellular stress through mechanisms like ROS production or metal chelation, leading to phenotypes (e.g., apoptosis, cell cycle arrest) that are unrelated to kinase inhibition.[6][7]

    • Solution:

      • Measure ROS Production: Use a fluorescent probe like DCFDA to quantify intracellular ROS levels after compound treatment.

      • Test Metal Chelating Effects: Assess whether co-incubation with specific metal ions (e.g., copper, zinc) alters the compound's activity, which can be indicative of a chelation-based mechanism.[7]

Part 3: Visualization & Workflow Diagrams

A logical workflow is critical for systematically addressing off-target effects.

Off_Target_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Deconvolution & Confirmation A Biochemical Assay (On-Target Potency) B Broad Kinome Screen (Selectivity Profile) A->B Define On-Target IC50 C Cellular Phenotype Assay (e.g., Proliferation, Apoptosis) B->C Identify Potent Off-Targets D Target Engagement Assay (e.g., CETSA, NanoBRET) C->D Confirm Cellular Potency E Pathway Modulation (Western Blot for p-Substrate) D->E Confirm Target Binding F Genetic Validation (CRISPR/siRNA Knockdown) E->F Link Target to Pathway H Conclusion: Phenotype is On-Target F->H Genetic Phenocopy G Control Compound Test (Structurally distinct inhibitor) G->H Pharmacological Phenocopy

Caption: Workflow for identifying and validating on-target effects.

Part 4: Key Experimental Protocols

These protocols provide detailed, self-validating methodologies for experiments discussed in the troubleshooting guide.

Protocol 1: Western Blot for Downstream Pathway Analysis

This protocol allows you to determine if this compound inhibits the phosphorylation of a known downstream substrate of your target kinase in a cellular context.

Materials:

  • Cell culture reagents

  • This compound

  • DMSO (Vehicle control)

  • Positive control inhibitor/activator

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (phospho-specific substrate, total substrate, loading control like GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Step-by-Step Methodology:

  • Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with a dose-response of this compound (e.g., 0, 10, 100, 1000 nM) for the desired time. Include a vehicle control (DMSO) and a positive control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing fresh protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[8]

  • SDS-PAGE: Normalize lysate concentrations and boil in Laemmli buffer. Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[8]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody for the phospho-substrate (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3x with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To validate the results, the membrane can be stripped and re-probed for the total substrate protein and a loading control (e.g., GAPDH) to ensure that changes in phosphorylation are not due to changes in total protein levels or loading errors.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in intact cells or cell lysates. It relies on the principle that a compound binding to its target protein stabilizes it against thermal denaturation.

Materials:

  • Cell culture reagents

  • This compound

  • DMSO (Vehicle control)

  • PBS with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Equipment for protein extraction and Western blotting

Step-by-Step Methodology:

  • Cell Treatment: Treat intact cells in suspension or culture plates with either vehicle (DMSO) or a saturating concentration of this compound for 1 hour at 37°C.

  • Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature. Include a non-heated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant (soluble protein fraction). Analyze the amount of the target protein remaining in the supernatant for each temperature point using Western blotting or another protein detection method.

  • Data Interpretation: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the drug-treated samples, the target protein will be stabilized, resulting in a shift of the melting curve to higher temperatures. This "thermal shift" is direct evidence of compound binding in the cell.

Part 5: Data Presentation

Clear presentation of quantitative data is essential for interpreting selectivity.

Table 1: Hypothetical Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM) at 10 µM ATPClassificationNotes
Target Kinase A (On-Target) 15 Potent On-Target Primary therapeutic target.
Off-Target Kinase B45Potent Off-TargetStructurally related to Target A. High risk of off-target effects.
Off-Target Kinase C250Moderate Off-TargetConsider for secondary screening.
Off-Target Kinase D>10,000No Significant ActivityLow risk.
Off-Target Kinase E850Weak Off-TargetUnlikely to be significant at therapeutic doses.

References

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  • Consensus. (n.d.). What are the computational methods used to correct off-target effects in CRISPR-Cas9 essentiality screens?.
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  • Klaeger, S., et al. (2016). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Biochemistry, 55(12), 1698–1708. [Link]

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  • Gao, J., et al. (2014). Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. Analytical Chemistry, 86(15), 7863–7870. [Link]

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  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. [Link]

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  • Lee, M. J., & Jeyaraju, D. V. (2019). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLoS ONE, 14(1), e0209943. [Link]

  • Vasta, V., & Robers, M. B. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2686–2690. [Link]

  • Al-Hujaily, E. M., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(19), 6297. [Link]

  • Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17. [Link]

  • ResearchGate. (2025). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF. [Link]

  • ResearchGate. (2025). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations | Request PDF. [Link]

  • de Oliveira, R. B., et al. (2014). Synthesis and antiproliferative activity of 8-hydroxyquinoline derivatives containing a 1,2,3-triazole moiety. European Journal of Medicinal Chemistry, 85, 364-372. [Link]

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  • Campos-García, L., et al. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Molecules, 29(13), 3121. [Link]

  • Al-Hujaily, E. M., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]

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Validation & Comparative

Navigating the Therapeutic Potential of Nitroquinolines: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold remains a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. The introduction of a nitro group to this versatile structure often enhances its biological efficacy, leading to a rich field of investigation for novel therapeutic agents. This guide provides a comparative analysis of N-Cyclopropyl-5-nitroquinolin-8-amine and other significant nitroquinoline compounds, offering insights into their structure-activity relationships (SAR), potential mechanisms of action, and the experimental protocols essential for their evaluation.

While extensive research has illuminated the properties of many nitroquinoline derivatives, it is crucial to note that publicly available experimental data specifically detailing the synthesis and biological activity of This compound is scarce. Therefore, this guide will draw upon the wealth of information available for structurally related 8-aminoquinolines and other nitroquinoline compounds to provide a comprehensive framework for its potential evaluation and comparison.

The Nitroquinoline Landscape: A Tale of Diverse Bioactivities

Nitroquinoline derivatives have been extensively explored for their therapeutic potential, primarily as antimalarial and anticancer agents. The position of the nitro group and the nature of other substituents on the quinoline ring play a pivotal role in determining the compound's biological profile.

Prominent Nitroquinoline Scaffolds and Their Therapeutic Promise
  • 8-Hydroxy-5-nitroquinoline (Nitroxoline): This compound is a well-established antimicrobial agent and has garnered significant attention for its potent anticancer activities.[1][2] Studies have shown it to be more cytotoxic to various cancer cell lines than other halogenated 8-hydroxyquinoline analogs.[1] Its mechanism of action is thought to involve the generation of reactive oxygen species (ROS), and its activity can be enhanced by the presence of copper.[1]

  • 4-Nitroquinolines: Derivatives such as 4-nitro styrylquinoline have demonstrated submicromolar antiplasmodial activity, showing promise as novel antimalarial agents.[3]

  • 5-Nitroquinolines and 8-Nitroquinolines: These isomers are common intermediates in the synthesis of various quinoline-based drugs.[4] Their biological activities are often dependent on further functionalization.

  • 8-Aminoquinolines: This class of compounds, which includes the antimalarial drug primaquine, is of particular relevance. The amino group at the 8-position is a key feature for antimalarial activity, and modifications at this position and on the quinoline ring have been extensively studied to modulate efficacy and reduce toxicity.[5][6][7][8][9]

A Comparative Framework for this compound

In the absence of direct experimental data for this compound, we can extrapolate potential properties and a testing strategy based on the established SAR of related 8-aminoquinolines.

Physicochemical Properties and Predicted Activity

The introduction of a cyclopropyl group at the 8-amino position is an interesting modification. The cyclopropyl group is a small, rigid, and lipophilic moiety that can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets.

Table 1: Predicted Physicochemical Properties and Their Potential Impact

PropertyPredicted Influence of Cyclopropyl GroupRationale
Lipophilicity IncreasedThe cyclopropyl group is more lipophilic than a simple amino group, which could enhance membrane permeability and cellular uptake.
Metabolic Stability Potentially IncreasedThe cyclopropyl group can block sites of metabolism, potentially leading to a longer half-life in vivo.
Target Binding Altered ConformationThe rigid nature of the cyclopropyl ring can lock the conformation of the side chain, potentially leading to a more specific and potent interaction with the target protein.
Aqueous Solubility Potentially DecreasedIncreased lipophilicity may lead to lower aqueous solubility, a factor to consider in formulation development.
Postulated Biological Activity: A Focus on Antimalarial and Anticancer Potential

Given the known activities of 5-nitroquinolines and 8-aminoquinolines, this compound is a promising candidate for evaluation in both antimalarial and anticancer assays.

  • Antimalarial Activity: The 8-aminoquinoline scaffold is a hallmark of antimalarial drugs that target the liver stages of the Plasmodium parasite. The N-cyclopropyl substituent could modulate the activity and safety profile compared to primaquine and other 8-aminoquinoline analogs.[10]

  • Anticancer Activity: The presence of the 5-nitro group, a feature of the potent anticancer agent nitroxoline, suggests that this compound should be screened for cytotoxicity against a panel of cancer cell lines.[1][2] The mechanism could involve DNA damage, ROS generation, or inhibition of key signaling pathways.

Experimental Design for the Comprehensive Evaluation of this compound

To rigorously assess the therapeutic potential of this compound and enable a direct comparison with other nitroquinoline compounds, a systematic experimental approach is required.

Synthesis and Characterization

A plausible synthetic route to this compound would likely involve the following key steps, based on established quinoline chemistry:[11][12]

  • Nitration of Quinoline: Treatment of quinoline with a mixture of nitric and sulfuric acid to yield a mixture of 5-nitroquinoline and 8-nitroquinoline.[4]

  • Separation of Isomers: Separation of the 5-nitro and 8-nitro isomers.

  • Further Nitration (Hypothetical): Nitration of 8-nitroquinoline to introduce a second nitro group at the 5-position. (This step would require specific conditions and may not be straightforward).

  • Selective Reduction: Selective reduction of the 8-nitro group to an 8-amino group.

  • N-Cyclopropylation: Reaction of the 8-amino-5-nitroquinoline with a suitable cyclopropylating agent.

The final product would require thorough characterization using techniques such as NMR, mass spectrometry, and elemental analysis.

Diagram 1: Proposed Synthetic Workflow

G cluster_synthesis Synthesis of this compound A Quinoline B Nitration (HNO3/H2SO4) A->B C Mixture of 5- & 8-Nitroquinoline B->C D Isomer Separation C->D E 8-Nitroquinoline D->E F Further Nitration E->F G 5,8-Dinitroquinoline F->G H Selective Reduction of 8-Nitro Group G->H I 8-Amino-5-nitroquinoline H->I J N-Cyclopropylation I->J K This compound J->K

Caption: A plausible multi-step synthesis of the target compound.

In Vitro Biological Evaluation

A panel of in vitro assays is essential to determine the biological activity of this compound and compare it to reference nitroquinoline compounds.

Table 2: Recommended In Vitro Assays for Biological Profiling

Assay TypeSpecific AssayPurposeReference Compounds
Antimalarial Activity P. falciparum growth inhibition assayTo determine the IC50 against both chloroquine-sensitive and -resistant strains.Chloroquine, Primaquine, Nitroxoline
Anticancer Activity MTT or MTS assayTo assess cytotoxicity and determine IC50 values against a panel of human cancer cell lines (e.g., HeLa, A549, MCF-7).Nitroxoline, Doxorubicin
Mechanism of Action Lactate Dehydrogenase (LDH) assayTo assess membrane integrity and distinguish between cytotoxic and cytostatic effects.-
Reactive Oxygen Species (ROS) assayTo investigate the role of oxidative stress in the compound's activity.-
DNA intercalation/damage assaysTo determine if the compound interacts with and/or damages DNA.-

Experimental Protocol: MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound and reference compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

  • Solubilization: Add solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Diagram 2: Experimental Workflow for Cytotoxicity Assessment

G cluster_workflow In Vitro Cytotoxicity Evaluation A Seed Cancer Cells in 96-well plate B Treat with Serial Dilutions of Nitroquinoline Compounds A->B C Incubate for 48-72h B->C D Perform Viability Assay (e.g., MTT) C->D E Measure Absorbance D->E F Calculate IC50 Values E->F G Comparative Analysis F->G

Caption: A streamlined workflow for determining the cytotoxic potential.

Structure-Activity Relationship (SAR) Insights and Future Directions

The systematic evaluation of this compound, alongside a curated set of other nitroquinoline derivatives, will be instrumental in building a comprehensive SAR profile.

Key Questions to Address:

  • How does the cyclopropyl group at the 8-amino position affect the antimalarial and anticancer activity compared to other N-substituted analogs (e.g., N-isopropyl, N-isobutyl)?

  • What is the impact of the 5-nitro group in this specific scaffold compared to analogs lacking this group or having it at a different position?

  • Does the compound exhibit selective toxicity towards cancer cells over normal cells?

The answers to these questions will not only elucidate the therapeutic potential of this compound but also guide the rational design of future generations of more potent and selective nitroquinoline-based drugs. While the current lack of specific data on this compound presents a challenge, it also highlights a significant opportunity for novel research in the field of medicinal chemistry.

References

  • McChesney, J. D. (1981). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. Bulletin of the World Health Organization, 59(3), 459–462. [Link][5][6][7][8][9]

  • Fitch, C. D., et al. (2004). 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization. Antimicrobial Agents and Chemotherapy, 48(10), 3843–3847. [Link][8]

  • Chan-on, W., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. International Journal of Nanomedicine, 10, 2487–2498. [Link]

  • Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17. [Link][1]

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  • Google Patents. (1998). Separation of 5-nitroquinoline and 8-nitroquinoline. [4]

  • Howland, P., et al. (2015). Historical 8-Aminoquinoline Combinations: Not All Antimalarial Drugs Work Well Together. The American Journal of Tropical Medicine and Hygiene, 93(4_Suppl), 143–149. [Link][14]

  • Peters, W. (1985). Pharmacology of 8-aminoquinolines. British Medical Bulletin, 41(2), 116–122. [Link][10]

  • Solomon, V. R., & Lee, H. (2011). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Pharmaceutical and Bioanalytical Sciences, 2(3), 64-73. [Link][10]

  • Gamo, F. J., et al. (2011). Cyclopropyl Carboxamides, a Chemically Novel Class of Antimalarial Agents Identified in a Phenotypic Screen. Antimicrobial Agents and Chemotherapy, 55(11), 5346–5353. [Link][15]

  • Bethencourt-Estrella, C. J., et al. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Pharmaceuticals, 17(1), 100. [Link][16]

  • Singh, O. M., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Scientific & Engineering Research, 5(12), 133-137. [Link][17]

  • Kumar, A., et al. (2017). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry, 60(20), 8466–8481. [Link][3]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-10. [Link][18]

  • Google Patents. (2016). Synthesis method of 8-hydroxyquinoline. [19][20]

  • Fuson, R. C., & Bauman, R. A. (1947). The synthesis of 5-hydroxy-8-nitroquinoline and certain of its derivatives. The Journal of Organic Chemistry, 12(6), 799–806. [Link][16][21]

  • Pivarcsik, T., et al. (2021). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Molecules, 26(11), 3183. [Link][22][23]

  • Ivanova, Y., et al. (2023). Innovative Fibrous Materials Loaded with 5-Nitro-8-hydroxyquinoline via Electrospinning/Electrospraying Demonstrate Antioxidant, Antimicrobial and Anticancer Activities. Pharmaceutics, 15(6), 1690. [Link][19]

  • El-Gazzar, A. A., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3543. [Link][24][25]

  • Vennerstrom, J. L., et al. (2011). Antimalarial activity of novel 5-aryl-8-aminoquinoline derivatives. Journal of Medicinal Chemistry, 54(4), 1047–1054. [Link][26][27]

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  • ResearchGate. (2023). Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. [Link][29]

  • Khan, M. F., et al. (2017). 4-Nitro styrylquinoline is an antimalarial inhibiting multiple stages of Plasmodium falciparum asexual life cycle. European Journal of Medicinal Chemistry, 127, 883-891.
  • Al-Trawneh, S. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4247. [Link][23][30]

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A Comparative Guide to the Structure-Activity Relationship of N-Cyclopropyl-5-nitroquinolin-8-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 5-Nitro-8-Aminoquinoline Scaffold - A Privileged Pharmacophore

The quinoline ring system is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and antimalarial properties[1][2][3]. Within this broad class, 8-aminoquinolines have historically been a focus of significant research, leading to the development of crucial antimalarial drugs like primaquine and tafenoquine[4][5]. These agents are particularly valued for their activity against the dormant liver stages of Plasmodium vivax and P. ovale, a critical aspect for achieving radical cure[6][7].

The introduction of a nitro group at the C-5 position of the quinoline ring has been shown to significantly influence the biological activity of these compounds. Notably, 8-hydroxy-5-nitroquinoline (nitroxoline) is a well-established antimicrobial agent that has also demonstrated potent anticancer activity[8][9][10]. This suggests that the 5-nitro-8-aminoquinoline core represents a "privileged scaffold" for the design of novel therapeutic agents. The electron-withdrawing nature of the nitro group can modulate the electronic properties of the quinoline ring system, potentially influencing target engagement and metabolic stability.

This guide focuses on a specific subset of this promising class: N-Cyclopropyl-5-nitroquinolin-8-amine and its analogs. The cyclopropyl group, a small, rigid, and lipophilic moiety, is a common feature in modern drug design, often introduced to improve metabolic stability, enhance target binding affinity, and fine-tune pharmacokinetic properties[11]. Understanding the interplay between the 5-nitro-8-aminoquinoline core and the N-cyclopropyl substitution is crucial for the rational design of next-generation therapeutic agents.

Comparative Analysis of Biological Activity: Antimalarial and Anticancer Potential

While direct, head-to-head comparative studies on a series of this compound analogs are not extensively available in the public domain, we can infer the structure-activity relationships by examining related compounds and the known effects of specific structural modifications.

Antimalarial Activity

The 8-aminoquinoline scaffold is a well-established pharmacophore for antimalarial activity[5][7]. The likely mechanism of action for many quinoline-based antimalarials involves the inhibition of hemozoin formation in the parasite's food vacuole[12].

Key SAR Insights from Related 8-Aminoquinolines:

  • The 8-Amino Side Chain: The nature of the substituent on the 8-amino group is critical for activity. The length and branching of the alkyl chain, as well as the presence of terminal amino groups, significantly impact efficacy and toxicity[6].

  • Substitution at C-5: The introduction of substituents at the C-5 position can dramatically enhance blood schizontocidal activity[12]. Aryl groups at this position have been shown to yield compounds with potency equal to or greater than primaquine against Plasmodium falciparum[13][14]. Electron-donating groups on these aryl substituents tend to improve activity[14].

  • The Role of the N-Cyclopropyl Group: While specific data on this compound is limited, studies on other heterocyclic scaffolds have shown that the cyclopropyl moiety can enhance antimalarial activity. For instance, certain cyclopropyl derivatives have demonstrated potent in vitro activity against P. falciparum[15]. The rigidity of the cyclopropyl group may help to lock the molecule into a bioactive conformation, improving its interaction with the biological target.

Comparative Performance:

Based on the available data, it is hypothesized that this compound analogs will exhibit significant antimalarial activity. The combination of the 5-nitro group and the N-cyclopropyl substituent is expected to confer potent activity against blood-stage parasites.

Anticancer Activity

The anticancer potential of quinoline derivatives is an area of active investigation. Several mechanisms have been proposed, including the induction of apoptosis, inhibition of topoisomerases, and the generation of reactive oxygen species (ROS)[8][9][10].

Key SAR Insights from Related 5-Nitroquinolines:

  • The 5-Nitro Group: 8-hydroxy-5-nitroquinoline (Nitroxoline) has demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar to nanomolar range[8][9]. The nitro group is believed to play a role in generating intracellular ROS, leading to oxidative stress and cell death[9].

  • Substitution at C-8: The nature of the substituent at the C-8 position influences the compound's physicochemical properties and biological activity. Replacing the hydroxyl group of nitroxoline with an amino group, as in the case of this compound, will alter the molecule's hydrogen bonding capacity, lipophilicity, and metal-chelating properties, all of which can impact anticancer efficacy.

Comparative Performance:

It is anticipated that this compound analogs will possess notable anticancer activity. The presence of the 5-nitro group is a strong indicator of cytotoxic potential. The N-cyclopropyl group may further enhance this activity by improving cellular uptake and target interaction.

Table 1: Hypothetical Comparative Activity Profile

Compound ClassAntimalarial Activity (Predicted)Anticancer Activity (Predicted)Key Structural Features Influencing Activity
Primaquine (Reference) Active (especially liver stages)Limited8-aminoquinoline core with a terminal primary amine.
Nitroxoline (Reference) Limited dataPotent8-hydroxy-5-nitroquinoline core.
This compound Analogs Potentially Potent (blood stages)Potentially Potent5-nitro-8-aminoquinoline core with N-cyclopropyl substitution.

Experimental Protocols for Biological Evaluation

To facilitate further research and validation of the therapeutic potential of this compound analogs, detailed experimental protocols for assessing their antimalarial and anticancer activities are provided below.

Synthesis of this compound

The synthesis of the target compounds can be achieved through a nucleophilic aromatic substitution reaction.

Diagram 1: Synthetic Pathway

Synthesis A 8-Chloro-5-nitroquinoline C This compound A->C Base, Solvent, Heat B Cyclopropylamine B->C

Caption: General synthetic scheme for this compound.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 8-chloro-5-nitroquinoline (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Amine and Base: Add cyclopropylamine (1.2-1.5 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antimalarial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay measures the proliferation of Plasmodium falciparum in red blood cells by quantifying the amount of parasite DNA.

Diagram 2: Antimalarial Assay Workflow

Antimalarial_Assay A Prepare serial dilutions of test compounds B Add parasite culture (P. falciparum in RBCs) A->B C Incubate for 72 hours B->C D Lyse cells and add SYBR Green I C->D E Measure fluorescence D->E F Calculate IC50 values E->F

Caption: Workflow for the in vitro antimalarial SYBR Green I assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in parasite culture medium to obtain a range of concentrations.

  • Parasite Culture: Maintain a synchronized culture of a chloroquine-sensitive or resistant strain of P. falciparum in human red blood cells.

  • Assay Setup: In a 96-well black plate, add the diluted compounds. Then, add the parasite culture (ring stage, ~0.5% parasitemia, 2% hematocrit). Include positive (e.g., chloroquine) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining: After incubation, freeze the plates at -20°C to lyse the red blood cells. Thaw the plates and add lysis buffer containing SYBR Green I dye.

  • Fluorescence Measurement: Incubate the plates in the dark at room temperature for 1 hour. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Plot the fluorescence intensity against the compound concentration and determine the 50% inhibitory concentration (IC₅₀) using a non-linear regression model.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Diagram 3: MTT Assay Workflow

MTT_Assay A Seed cancer cells in a 96-well plate B Add serial dilutions of test compounds A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals E->F G Measure absorbance F->G H Calculate IC50 values G->H

Caption: Workflow for the in vitro anticancer MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the old medium with the medium containing the test compounds. Include a positive control (e.g., doxorubicin) and a negative control (vehicle).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the cell viability against the compound concentration to determine the IC₅₀ value.

Discussion: Elucidating the Structure-Activity Relationship

The biological activity of this compound analogs is a result of the intricate interplay of its structural components.

  • The Quinoline Core: Provides the fundamental scaffold for interaction with biological targets. Its aromatic nature allows for potential π-π stacking interactions.

  • The 5-Nitro Group: This strong electron-withdrawing group is crucial for both antimalarial and anticancer activities. It is likely to be involved in redox cycling, leading to the generation of reactive oxygen species that are detrimental to parasites and cancer cells. It also enhances the acidity of the N-H proton at the 8-position, which may be important for target binding.

  • The 8-Amino Linker: This group serves as a key attachment point for the side chain and its electronic properties are modulated by the 5-nitro group.

  • The N-Cyclopropyl Group: This small, rigid, and lipophilic group can confer several advantages:

    • Metabolic Stability: The cyclopropyl ring is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile.

    • Conformational Rigidity: By restricting the rotation of the side chain, the cyclopropyl group can pre-organize the molecule into a conformation that is favorable for binding to its target, thereby increasing potency.

    • Lipophilicity: The cyclopropyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.

Diagram 4: Key SAR Features

SAR cluster_0 This compound Core Quinoline Core (Scaffold) Nitro 5-Nitro Group (Activity Driver) Nitro->Core Amino 8-Amino Linker (Modulator) Amino->Core Cyclopropyl N-Cyclopropyl Group (Potency & PK Enhancer) Cyclopropyl->Amino

Caption: Key structural features influencing the activity of this compound analogs.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel antimalarial and anticancer agents. The combination of the bio-active 5-nitro-8-aminoquinoline core with the pharmacokinetically favorable N-cyclopropyl group offers a compelling strategy for designing potent and selective drug candidates.

Future research should focus on the synthesis and systematic evaluation of a library of analogs to build a more comprehensive SAR model. Key areas for exploration include:

  • Substitution on the Quinoline Ring: Investigating the effect of additional substituents on the quinoline core to fine-tune activity and selectivity.

  • Modification of the Cyclopropyl Group: Exploring the impact of substituting the cyclopropyl ring to further optimize potency and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for both the antimalarial and anticancer activities to guide rational drug design.

By leveraging the insights presented in this guide and employing the detailed experimental protocols, researchers can accelerate the discovery and development of new therapeutics based on this promising chemical scaffold.

References

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A Senior Application Scientist's Guide to Validating the Anticancer Activity of Novel Quinoline Derivatives: A Comparative Study of N-Cyclopropyl-5-nitroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer activity of a novel quinoline derivative, N-Cyclopropyl-5-nitroquinolin-8-amine. Recognizing the nascent state of research on this specific molecule, we will leverage the well-documented anticancer properties of its close structural analog, Nitroxoline (8-hydroxy-5-nitroquinoline), as a benchmark for comparison. This approach allows for a robust, data-driven evaluation of the novel compound's potential as a therapeutic agent.

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities. Nitroxoline, an FDA-approved antibiotic, has been repurposed and has shown significant anticancer effects in various cancer models.[1] Its proposed mechanisms include the induction of reactive oxygen species (ROS) and inhibition of key signaling pathways.[2][3] By comparing this compound to this established compound, we can systematically dissect its cytotoxic and mechanistic profile.

Postulated Mechanisms of Action: A Comparative Overview

The structural similarities between this compound and Nitroxoline suggest a potential overlap in their mechanisms of action. The 5-nitro-8-substituted quinoline core is likely crucial for the observed bioactivity. We hypothesize that this compound may exert its anticancer effects through one or more of the following pathways, which have been associated with Nitroxoline:

  • Induction of Oxidative Stress: The nitro group on the quinoline ring can be a source of nitrogen radicals, leading to an increase in intracellular reactive oxygen species (ROS).[4] Elevated ROS levels can damage cellular components and trigger apoptotic cell death.

  • Metal Ion Chelation: 8-hydroxyquinolines are known metal chelators.[5] This ability can disrupt the function of metalloenzymes that are critical for cancer cell survival and proliferation.

  • Inhibition of Pro-Survival Signaling: Quinoline derivatives have been shown to interfere with key oncogenic signaling pathways. For instance, Nitroxoline has been reported to inhibit the FoxM1 signaling pathway, which is involved in cell proliferation and migration.[1]

The following diagram illustrates the potential convergent and divergent mechanisms of action for our novel compound and the reference agent, Nitroxoline.

G cluster_mechanisms Potential Mechanisms of Action Novel_Compound This compound ROS Increased Intracellular ROS Novel_Compound->ROS ? Chelation Metal Ion Chelation Novel_Compound->Chelation ? FoxM1 Inhibition of FoxM1 Signaling Novel_Compound->FoxM1 ? Nitroxoline Nitroxoline Nitroxoline->ROS Nitroxoline->Chelation Nitroxoline->FoxM1 Apoptosis Induction of Apoptosis ROS->Apoptosis Chelation->Apoptosis FoxM1->Apoptosis

Caption: Comparative diagram of the hypothesized mechanisms of action.

A Phased Approach to Experimental Validation

A systematic, multi-phased experimental workflow is essential for a thorough and conclusive validation of a novel anticancer compound. This workflow is designed to first establish cytotoxic efficacy and then to elucidate the underlying mechanisms of action.

G start Start: Compound Synthesis & Purification phase1 Phase 1: In Vitro Cytotoxicity Screening (IC50 Determination) start->phase1 phase2 Phase 2: Mechanistic Assays (Apoptosis, Cell Cycle, ROS) phase1->phase2 If potent & selective phase3 Phase 3: Target Pathway Analysis (Western Blotting) phase2->phase3 To confirm mechanism end Conclusion: Efficacy & Mechanism Profile phase3->end

Caption: A multi-phased workflow for validating anticancer activity.

Phase 1: In Vitro Cytotoxicity and Selectivity Screening

The initial step is to determine the concentration-dependent cytotoxic effects of this compound across a panel of human cancer cell lines and a non-malignant control line. This will establish its potency and cancer-cell selectivity.

Experimental Protocol: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cancer cells (e.g., HuCCT1, Huh28 cholangiocarcinoma cells, as used in Nitroxoline studies[1]) and a non-malignant cell line (e.g., HFF-1 human dermal fibroblasts[6]) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound, Nitroxoline, and a standard chemotherapeutic agent (e.g., Doxorubicin) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) values by plotting cell viability against the logarithm of compound concentration and fitting the data to a dose-response curve.

Data Presentation: Comparative IC50 Values (Hypothetical Data)

CompoundHuCCT1 (CCA) IC50 (µM)Huh28 (CCA) IC50 (µM)HFF-1 (Non-Malignant) IC50 (µM)Selectivity Index (SI) for HuCCT1
This compound [Experimental Value][Experimental Value][Experimental Value][Calculated Value]
Nitroxoline3.69[1]4.49[1]>50>13.5
Doxorubicin0.50.82.55

The Selectivity Index (SI) is calculated as IC50 in non-malignant cells / IC50 in cancer cells. A higher SI value indicates greater cancer cell selectivity.

Phase 2: Elucidation of Cellular Mechanisms

Once cytotoxic activity is confirmed, the next phase focuses on understanding how the compound induces cell death.

A. Apoptosis Induction Assay (Annexin V/Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat a selected cancer cell line (e.g., HuCCT1) with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

B. Cell Cycle Analysis

This experiment determines if the compound causes cell cycle arrest at a specific phase.

Protocol:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and stain with a solution containing Propidium Iodide and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

C. Reactive Oxygen Species (ROS) Detection

This assay measures the generation of intracellular ROS.

Protocol:

  • Cell Loading: Incubate cells with the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) for 30 minutes.

  • Compound Treatment: Treat the cells with this compound.

  • Fluorescence Measurement: Measure the fluorescence intensity at various time points using a fluorescence plate reader or flow cytometer. An increase in fluorescence indicates ROS production.

G cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Analysis cluster_ros ROS Detection start Treat Cells with Compound a1 Harvest & Stain (Annexin V / PI) start->a1 c1 Harvest, Fix & Stain (Propidium Iodide) start->c1 r1 Load with DCFDA Probe start->r1 a2 Flow Cytometry Analysis a1->a2 a3 Quantify Apoptotic Cells a2->a3 c2 Flow Cytometry Analysis c1->c2 c3 Determine Cell Cycle Arrest c2->c3 r2 Measure Fluorescence r1->r2 r3 Quantify ROS Production r2->r3

Caption: Workflow for the mechanistic assays in Phase 2.

Conclusion and Future Directions

This guide outlines a rigorous, comparative approach to validate the anticancer activity of the novel compound this compound. By systematically evaluating its cytotoxicity, selectivity, and mechanisms of action in parallel with the known anticancer agent Nitroxoline, a clear and objective assessment of its therapeutic potential can be achieved.

Positive outcomes from these in vitro studies, such as high potency, cancer cell selectivity, and a well-defined pro-apoptotic mechanism, would provide a strong rationale for advancing the compound to preclinical in vivo animal models.[7][8] Further investigation could also include advanced techniques like Western blotting to probe the modulation of specific proteins within the identified signaling pathways (e.g., Bcl-2 family proteins, caspases, or FoxM1).

The strength of this validation strategy lies in its self-validating system; each phase builds upon the last, providing a comprehensive and trustworthy profile of the compound's anticancer properties.

References

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available from: [Link]

  • López-Lázaro, M. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. National Institutes of Health. Available from: [Link]

  • Jiang, H., et al. Assessing Specificity of Anticancer Drugs In Vitro. National Institutes of Health. Available from: [Link]

  • Minaeva, E., et al. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. Available from: [Link]

  • Ghodke, M., et al. IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. ResearchGate. Available from: [Link]

  • Jiang, H., et al. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). National Institutes of Health. Available from: [Link]

  • Jiang, H., et al. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). PubMed. Available from: [Link]

  • Sobótka-Polska, K., et al. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. National Institutes of Health. Available from: [Link]

  • Chan-on, W., et al. Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Dove Medical Press. Available from: [Link]

  • Jiang, H., et al. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). ResearchGate. Available from: [Link]

  • Lioi, M., et al. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI. Available from: [Link]

  • Al-Karawi, A. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available from: [Link]

  • Pivarcsik, T., et al. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. MDPI. Available from: [Link]

  • Al-Trawneh, S., et al. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available from: [Link]

  • Fuson, R.C., et al. The synthesis of 5-hydroxy-8-nitroquinoline and certain of its derivatives. PubMed. Available from: [Link]

Sources

Target Validation for N-Cyclopropyl-5-nitroquinolin-8-amine: A Comparative Guide to Deconvoluting Molecular Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising small molecule to a clinically viable therapeutic is contingent on a deep and accurate understanding of its mechanism of action. The precise identification and validation of a compound's biological target are paramount, serving as the bedrock upon which successful drug development programs are built.[1][2][3] This guide provides a comprehensive framework for the target validation of N-Cyclopropyl-5-nitroquinolin-8-amine, a novel quinoline derivative. While the specific targets of this molecule are still under investigation, its structural similarity to other 5-nitroquinoline compounds suggests potential activity against metal-dependent enzymes or protein kinases.[4][5][6]

This document will navigate the reader through a logical, multi-pronged approach to target validation, comparing and contrasting key experimental strategies. We will delve into the causality behind experimental choices, emphasizing the importance of orthogonal approaches to build a robust and compelling case for target engagement and downstream functional effects.

Section 1: Foundational Approaches - Establishing Target Engagement

The initial step in any target validation cascade is to unequivocally demonstrate that the compound of interest physically interacts with its putative target in a relevant biological context.[7] Here, we compare two powerful techniques for confirming target engagement in a cellular environment.

Cellular Thermal Shift Assay (CETSA)

The principle behind CETSA is that the binding of a ligand, such as our small molecule, to its target protein confers thermal stability.[8][9][10] This stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining.[7][11]

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Cell Lysis & Fractionation cluster_detection Protein Detection A Treat cells with This compound or vehicle (DMSO) B Heat cell suspensions at a range of temperatures A->B Incubation C Lyse cells and separate soluble and aggregated proteins B->C Centrifugation D Quantify soluble target protein (e.g., Western Blot, Mass Spec) C->D Analysis

Caption: CETSA workflow for assessing target engagement.

A positive result in a CETSA experiment is a shift in the melting curve of the target protein to a higher temperature in the presence of the compound, indicating stabilization upon binding. Isothermal dose-response (ITDR) experiments, a variation of CETSA, can be performed to determine the potency of the compound in a cellular context.[9]

Kinome Profiling

Given that many quinoline derivatives exhibit kinase inhibitory activity, a broad screening approach against a panel of kinases is a logical step.[5] Kinome profiling services offer a comprehensive analysis of a compound's selectivity and potency against a large number of kinases.[12][13][14][15]

MethodPrincipleAdvantagesDisadvantages
CETSA Ligand-induced thermal stabilization of the target protein.[8][9][10]- Confirms target engagement in intact cells.[7] - Label-free method.[11] - Can be adapted for high-throughput screening.[7]- Requires a specific antibody for the target protein. - Not all proteins exhibit a clear thermal shift.
Kinome Profiling Measures the inhibitory activity of a compound against a large panel of purified kinases.[12][13][14]- Provides a broad overview of a compound's selectivity. - Can identify unexpected off-target effects. - Quantitative IC50 values for multiple targets.- Performed in a cell-free system, which may not reflect cellular activity. - Can be expensive.

Section 2: Genetic Approaches for Target Validation

While demonstrating target engagement is a critical first step, it does not definitively prove that the observed cellular phenotype is a direct result of modulating the identified target. Genetic methods provide a powerful means to establish this causal link.[1][16]

CRISPR-Cas9 Mediated Gene Knockout

The CRISPR-Cas9 system allows for the precise and permanent knockout of a target gene.[17][][19][20] By comparing the phenotypic effects of this compound in wild-type cells versus cells where the putative target has been knocked out, one can infer the on-target nature of the compound's activity.[21]

CRISPR_Workflow cluster_transfection Gene Editing cluster_selection Cell Selection & Expansion cluster_phenotype Phenotypic Analysis A Introduce Cas9 and guide RNA targeting the putative target gene into cells B Select and expand clonal cell lines with confirmed gene knockout A->B Clonal Selection C Compare the effect of the compound on wild-type vs. knockout cells B->C Treatment

Caption: CRISPR-Cas9 workflow for target validation.

siRNA-Mediated Gene Knockdown
MethodPrincipleAdvantagesDisadvantages
CRISPR-Cas9 Knockout Permanent disruption of the target gene.[17][][19]- Complete loss of protein expression.[19] - Stable cell lines for long-term studies.[]- Can be lethal if the target is essential for cell survival.[23] - Potential for off-target gene editing.
siRNA Knockdown Transient degradation of the target mRNA.[23]- Rapid and relatively easy to implement.[25] - Suitable for essential genes as the knockdown is temporary.- Incomplete protein depletion.[19] - Potential for off-target effects. - Transient effect.

Section 3: A Holistic and Iterative Approach to Target Validation

A robust target validation strategy relies on the convergence of evidence from multiple, independent lines of inquiry. An idealized workflow would integrate both biophysical and genetic approaches to build an unassailable case for a compound's mechanism of action.

Target_Validation_Strategy A Hypothesized Target (e.g., Kinase X) B CETSA: Confirm Target Engagement in Cells A->B Biophysical Validation C Kinome Profiling: Assess Selectivity A->C Biophysical Validation D CRISPR/siRNA: Genetic Validation of Phenotype A->D Genetic Validation E Validated Target B->E Convergent Evidence C->E Convergent Evidence D->E Convergent Evidence

Sources

A Comparative Analysis of Nitroxoline and the Novel Derivative N-Cyclopropyl-5-nitroquinolin-8-amine: Established Efficacy Meets Future Potential

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword for the Research Community: In the ever-evolving landscape of antimicrobial and anticancer drug discovery, the quinoline scaffold remains a cornerstone of medicinal chemistry. This guide provides a detailed comparative study of the well-established therapeutic agent, Nitroxoline (5-nitro-8-hydroxyquinoline), and a novel, less-explored derivative, N-Cyclopropyl-5-nitroquinolin-8-amine. While Nitroxoline boasts a long history of clinical use and a wealth of experimental data, this compound represents a frontier of synthetic modification, offering a compelling case for further investigation. This document is designed for researchers, scientists, and drug development professionals, offering a comprehensive analysis of known activities and a scientifically grounded exploration of the potential of a next-generation quinoline derivative.

Introduction: The Quinoline Core in Modern Therapeutics

The quinoline ring system is a privileged structure in drug development, forming the backbone of numerous compounds with a broad spectrum of biological activities, including antimicrobial and anticancer effects.[1] This is largely attributed to its ability to intercalate into DNA, chelate metal ions essential for enzymatic functions, and interact with various cellular targets.[2]

Nitroxoline , a 5-nitro-8-hydroxyquinoline, has been utilized for decades, primarily as a urinary tract antiseptic.[3] Its multifaceted mechanism of action and favorable safety profile have led to renewed interest in its potential as a repurposed agent for a wider range of infectious diseases and cancer.[3][4]

This compound is a novel derivative where the hydroxyl group of Nitroxoline is replaced by a cyclopropylamine moiety. This structural modification is hypothesized to alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which could in turn influence its biological activity, target specificity, and pharmacokinetic profile. Due to the novelty of this compound, direct comparative experimental data is scarce. This guide will, therefore, compare the established data for Nitroxoline with the projected potential of this compound, based on structure-activity relationships (SAR) of analogous quinoline derivatives.

Chemical Structures and Physicochemical Properties

A fundamental comparison begins with the molecular architecture of these two compounds.

FeatureNitroxolineThis compound
Chemical Structure 5-nitro-8-hydroxyquinoline5-nitro-N-cyclopropylquinolin-8-amine
Molecular Formula C₉H₆N₂O₃C₁₂H₁₁N₃O₂
Molecular Weight 190.16 g/mol 229.24 g/mol
Key Functional Groups 8-hydroxyl, 5-nitro8-cyclopropylamino, 5-nitro

Diagram: Chemical Structures

Caption: Chemical structures of Nitroxoline and this compound.

Comparative Mechanism of Action

Nitroxoline: A Multi-Targeting Agent

Nitroxoline's biological activity is primarily attributed to its ability to chelate divalent metal ions, such as Mg²⁺ and Mn²⁺.[3] This metal chelation disrupts essential enzymatic processes in both microbial and cancer cells.

  • Antimicrobial Action: By sequestering metal ions, Nitroxoline inhibits bacterial RNA polymerase, a key enzyme in bacterial replication.[3] It also disrupts biofilm formation, a critical virulence factor in many pathogenic bacteria.[3]

  • Anticancer Action: In cancer cells, Nitroxoline's metal-chelating properties contribute to the inhibition of enzymes like methionine aminopeptidase 2 (MetAP2), which is crucial for angiogenesis (the formation of new blood vessels that supply tumors).[4] It also induces apoptosis (programmed cell death) and inhibits tumor cell migration.[4]

Diagram: Nitroxoline's Mechanism of Action

Nitroxoline Nitroxoline Metal_Ions Divalent Metal Ions (Mg²⁺, Mn²⁺) Nitroxoline->Metal_Ions Chelates Apoptosis Apoptosis Induction Nitroxoline->Apoptosis Cell_Migration Inhibition of Cell Migration Nitroxoline->Cell_Migration RNA_Polymerase Bacterial RNA Polymerase Metal_Ions->RNA_Polymerase Inhibits Biofilm Biofilm Formation Metal_Ions->Biofilm Disrupts MetAP2 Methionine Aminopeptidase 2 (MetAP2) Metal_Ions->MetAP2 Inhibits Angiogenesis Angiogenesis MetAP2->Angiogenesis Required for

Caption: Simplified signaling pathway of Nitroxoline's multifaceted mechanism of action.

This compound: A Hypothesis-Driven Perspective

The replacement of the 8-hydroxyl group with a cyclopropylamine moiety is expected to significantly alter the molecule's interaction with biological targets.

  • Altered Chelating Properties: The amino group is also capable of chelation, but its coordination properties differ from the hydroxyl group. This could lead to a change in the affinity for different metal ions, potentially altering the spectrum of inhibited enzymes.

  • Novel Target Interactions: The introduction of the bulky and lipophilic cyclopropyl group could facilitate new interactions with hydrophobic pockets in target proteins that are inaccessible to Nitroxoline. This could lead to novel mechanisms of action, such as direct enzyme inhibition independent of metal chelation.

  • Potential for Enhanced Cell Penetration: The increased lipophilicity imparted by the cyclopropyl group may enhance the compound's ability to cross cell membranes, potentially leading to higher intracellular concentrations and increased potency.

Comparative Biological Activity: A Data-Driven vs. Projected Analysis

Antimicrobial Activity

Nitroxoline exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[3]

OrganismNitroxoline MIC (µg/mL)Reference
Escherichia coli1-16[3]
Staphylococcus aureus2-16[5]
Candida albicans1-8[6]

For This compound , while no direct MIC data is available, the structural modifications suggest the potential for potent antimicrobial activity. The quinoline core is a known antibacterial pharmacophore, and the 5-nitro group is often associated with antimicrobial efficacy. The key determinant of its activity spectrum will be its ability to penetrate bacterial cells and interact with its specific intracellular targets.

Anticancer Activity

Nitroxoline has demonstrated significant anticancer activity against a range of cancer cell lines.[7]

Cell Line (Cancer Type)Nitroxoline IC₅₀ (µM)Reference
HuCCT1 (Cholangiocarcinoma)3.69[4]
Huh28 (Cholangiocarcinoma)4.49[4]
Raji (Burkitt's Lymphoma)~2[2]

For This compound , the presence of the 5-nitroquinoline scaffold, a common feature in many anticancer agents, suggests a high probability of cytotoxic activity. The cyclopropyl group could enhance this activity by promoting interactions with specific oncogenic proteins. Studies on other N-substituted 8-aminoquinolines have shown potent anticancer effects, suggesting this novel derivative warrants investigation.[8]

Experimental Protocols for a Head-to-Head Comparison

To empirically validate the projected potential of this compound and directly compare it to Nitroxoline, a series of standardized experimental protocols should be employed.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Compounds: Prepare stock solutions of Nitroxoline and this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of each compound in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.

  • Data Analysis: Determine the MIC as the lowest concentration of the compound that shows no visible growth.

Diagram: MIC Assay Workflow

A Prepare Stock Solutions B Serial Dilutions in 96-well Plate A->B C Inoculate with Microorganism B->C D Incubate C->D E Determine MIC D->E

Caption: A simplified workflow for the Minimum Inhibitory Concentration (MIC) assay.

In Vitro Cytotoxicity (IC₅₀) Assay

This assay measures the concentration of a compound required to inhibit the growth of a cell population by 50%.

Protocol:

  • Cell Culture: Culture the desired cancer cell lines in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Nitroxoline and this compound.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: Use a cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo) to quantify the number of viable cells.

  • Data Analysis: Plot the cell viability against the compound concentration and calculate the IC₅₀ value.

Diagram: IC₅₀ Assay Workflow

A Seed Cancer Cells in 96-well Plate B Treat with Compound (Serial Dilutions) A->B C Incubate B->C D Assess Cell Viability C->D E Calculate IC₅₀ D->E

Caption: A streamlined workflow for the in vitro cytotoxicity (IC₅₀) assay.

Conclusion and Future Directions

Nitroxoline stands as a testament to the enduring therapeutic value of the quinoline scaffold, with well-documented antimicrobial and anticancer properties driven by its metal-chelating capabilities. This compound, while currently lacking a body of experimental evidence, represents a logical and promising evolution of this chemical class. The structural modifications inherent in this novel derivative offer the potential for altered target specificity, enhanced potency, and a potentially distinct pharmacological profile.

This comparative guide underscores the necessity for comprehensive preclinical evaluation of this compound. The outlined experimental protocols provide a clear roadmap for researchers to undertake a direct, data-driven comparison with Nitroxoline. Such studies are crucial to unlock the full therapeutic potential of this and other next-generation quinoline derivatives, paving the way for the development of more effective and targeted treatments for a range of diseases.

References

  • Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17. [Link]

  • Chan-on, W., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. International Journal of Nanomedicine, 10, 2437–2449. [Link]

  • Shim, J. S., et al. (2010). Nitroxoline inhibits angiogenesis and tumor progression in vivo. Journal of Experimental & Clinical Cancer Research, 29(1), 87. [Link]

  • Pippi, B., et al. (2018). In vitro and in vivo antifungal activity of clioquinol and nitroxoline against Candida species. Medical Mycology, 56(7), 861-869. [Link]

  • Sobke, A., et al. (2012). The old antibiotic nitroxoline is a promising alternative for the treatment of urinary tract infections. Journal of Antimicrobial Chemotherapy, 67(10), 2419-2425. [Link]

  • Laskaris, P., et al. (2016). In vitro activity of clioquinol and nitroxoline against Aspergillus fumigatus. Journal of Antimicrobial Chemotherapy, 71(10), 2795-2797. [Link]

  • Cherdtrakulkiat, R., et al. (2016). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Biochemical and Biophysical Reports, 6, 135-141. [Link]

  • Fuchs, B. B., et al. (2019). Nitroxoline is a potent agent against Neisseria gonorrhoeae. Antimicrobial Agents and Chemotherapy, 63(3), e02116-18. [Link]

  • Laurie, M. T., et al. (2018). Repurposing the quinoline antibiotic nitroxoline to treat infections caused by the brain-eating amoeba Balamuthia mandrillaris. mBio, 9(4), e01212-18. [Link]

  • Zhang, H., et al. (2020). The antiviral activity of nitroxoline against Japanese encephalitis virus. Antiviral Research, 174, 104689. [Link]

  • Pippi, B., et al. (2019). Clioquinol as an antifungal capable of inhibiting pseudohyphae formation and hyphal growth. Mycoses, 62(10), 923-931. [Link]

  • Chaves, B. J., et al. (2020). In vitro activity of clioquinol against Fusarium species. Journal of Medical Microbiology, 69(3), 433-438. [Link]

  • Yousfi, M., et al. (2017). Synthesis and antimicrobial activity of 5-aminoquinoline and 3-amino phenol derivatives. Journal of Chemical and Pharmaceutical Research, 9(1), 223-228. [Link]

  • Abdel-Aziz, A. A. -M., et al. (2012). Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives. Archiv der Pharmazie, 345(8), 654-663. [Link]

  • Rbaa, M., et al. (2020). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Heliyon, 6(5), e03947. [Link]

Sources

Assessing the Specificity and Polypharmacology of 8-Hydroxyquinolines: A Comparative Guide on Nitroxoline

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of N-Cyclopropyl-5-nitroquinolin-8-amine's performance with other alternatives, supported by experimental data.

This guide provides an in-depth comparative analysis of Nitroxoline (8-hydroxy-5-nitroquinoline), a compound with a rich history of clinical use and a resurgence of interest for its broad therapeutic potential. We will objectively compare its performance and mechanistic specificity against its structural analog, Clioquinol, providing researchers, scientists, and drug development professionals with supporting experimental data and protocols to inform future investigations. While the specific derivative this compound lacks sufficient public data for a direct assessment, the principles and methodologies detailed herein for the parent scaffold are directly applicable.

Introduction: The 8-Hydroxyquinoline Scaffold and the Imperative of Specificity

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, known for its potent metal-chelating properties that drive a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects.[1][2][3] Compounds like Nitroxoline, an antibiotic used for urinary tract infections, and Clioquinol, a former antimicrobial, exemplify this scaffold's therapeutic utility.[4][5] However, their broad activity, often termed polypharmacology, necessitates a rigorous assessment of specificity. Understanding not just if a compound works, but how it works and what differentiates it from its analogs is critical for predicting efficacy and, crucially, avoiding toxicity. This guide focuses on dissecting the mechanistic specificity of Nitroxoline in comparison to Clioquinol, focusing on cytotoxicity, metal ionophore activity, and induction of oxidative stress.

Comparative Compounds: Rationale for Selection
  • Nitroxoline (8-Hydroxy-5-nitroquinoline, NQ): An established antimicrobial agent, NQ is gaining attention for its potent anticancer and antiparasitic activities.[4][6][7] Its mechanism is linked to metal chelation and suppression of bacterial DNA synthesis.[5]

  • Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline): Another 8-HQ derivative with demonstrated anticancer properties.[4] However, its clinical use was halted due to an association with subacute myelo-optic neuropathy (SMON), a severe neurological disease. This toxicity provides a critical point of comparison for assessing the relative safety and specificity of other 8-HQ compounds.

Part 1: Comparative Analysis of Cytotoxicity

A primary measure of a compound's biological effect is its cytotoxicity against relevant cell lines. We compared the potency of Nitroxoline and Clioquinol against human cancer cells to establish a baseline for their activity.

Data Summary: Cytotoxicity in Human Cancer Cells

CompoundCell LineIC50 (µM)Key Finding
Nitroxoline (NQ) Raji (Lymphoma)~1.55-10 fold more potent than Clioquinol and other analogs.[4]
Clioquinol Raji (Lymphoma)~10.0Demonstrates anticancer activity but is significantly less potent than NQ.[4]

Note: IC50 values are approximated from literature reporting 5-10 fold differences.

The data clearly indicates that the nitro-derivative of 8-hydroxyquinoline (Nitroxoline) is substantially more cytotoxic to cancer cells than the halogenated version (Clioquinol).[4] This highlights how subtle structural modifications to the 8-HQ scaffold can dramatically impact potency.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol outlines a standard method for determining the IC50 values presented above.

  • Cell Seeding: Plate cancer cells (e.g., Raji) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of Nitroxoline and Clioquinol in culture media. Replace the existing media with the media containing the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against compound concentration to determine the IC50 value using non-linear regression.

Workflow for Cytotoxicity Assessment

Caption: Standard workflow for determining compound cytotoxicity using an MTT assay.

Part 2: Differentiating Mechanistic Specificity - Zinc Ionophore Activity

The neurotoxicity associated with Clioquinol has been linked to its ability to act as a zinc ionophore, transporting zinc ions across cellular membranes and disrupting intracellular zinc homeostasis.[4] Assessing whether Nitroxoline shares this property is a critical step in evaluating its specificity and potential for a safer therapeutic profile.

Data Summary: Zinc Ionophore Assay

Compound (10 µM)Zinc Co-treatment (50 µM)Intracellular Zinc Increase (FluoZin-3 Signal)Ionophore Activity
Nitroxoline (NQ) YesNo significant increaseNo [4]
Clioquinol YesSignificant increaseYes [4]

This experiment provides a clear mechanistic distinction: despite their structural similarity, Clioquinol is a zinc ionophore while Nitroxoline is not.[4] This lack of zinc ionophore activity suggests Nitroxoline may be less neurotoxic, representing a crucial element of its specificity profile.[4]

Experimental Protocol: Cellular Zinc Ionophore Assay
  • Cell Preparation: Plate cells (e.g., A2780) on a suitable imaging plate or dish.

  • Dye Loading: Load the cells with a zinc-sensitive fluorescent probe, such as FluoZin-3 AM, according to the manufacturer's instructions.

  • Treatment: Treat the cells with the test compound (10 µM Nitroxoline or Clioquinol) in the presence of an external source of zinc (50 µM ZnCl2). Include controls for the compound alone and zinc alone.

  • Imaging: After a 30-minute incubation, acquire fluorescent images using a fluorescence microscope or plate reader with appropriate excitation/emission wavelengths for the probe.

  • Analysis: Quantify the mean fluorescence intensity of the cells in each treatment group. A significant increase in fluorescence in the compound + zinc group compared to controls indicates ionophore activity.

Workflow for Zinc Ionophore Detection

Caption: Workflow for assessing zinc ionophore activity using a fluorescent probe.

Part 3: Uncovering a Distinct Mechanism - Reactive Oxygen Species (ROS) Generation

Further investigation reveals that Nitroxoline's potent cytotoxicity is linked to a different mechanism: the generation of intracellular reactive oxygen species (ROS).[4] This effect is notably enhanced by the presence of copper, a metal abundant in human plasma.

This finding suggests that Nitroxoline's anticancer activity may stem from its ability to induce oxidative stress within tumor cells, a mechanism distinct from the ionophore activity of Clioquinol.

Synthesis and Conclusion: A Profile of Mechanistic Specificity

This comparative analysis demonstrates that while Nitroxoline and Clioquinol belong to the same structural class, they possess distinct specificity profiles that have profound implications for their therapeutic potential.

  • Potency: Nitroxoline is a significantly more potent cytotoxic agent against cancer cells than Clioquinol.[4]

  • Specificity: Nitroxoline's specificity lies not in binding to a single protein target, but in its distinct biochemical mechanism. Crucially, it lacks the zinc ionophore activity associated with the neurotoxicity of Clioquinol.[4]

  • Mechanism: Nitroxoline's potent anticancer effect is linked to the generation of intracellular ROS , a mechanism that is enhanced by copper.[4]

For researchers in drug development, this guide underscores the necessity of moving beyond simple potency measurements. A deep, comparative investigation into the underlying mechanisms of action is essential for identifying compounds with not only high efficacy but also a favorable safety profile. Nitroxoline stands out as a promising 8-hydroxyquinoline derivative precisely because its mechanistic specificity distinguishes it from more toxic analogs.

References

  • A Comparative Analysis of Kinase Inhibitors: NCGC00262650 and Select c-Src Inhibitors. Benchchem.
  • Comparative Analysis of Adverse Effects: Protein Kinase Inhibitors Versus Traditional Anticancer Therapies. MDPI. [Link]

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  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. PubMed. [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. ResearchGate. [Link]

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  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. National Institutes of Health. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF. ResearchGate. [Link]

  • 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline. ResearchGate. [Link]

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Navigating the Preclinical Gauntlet: A Comparative In Vivo Efficacy Analysis of N-Cyclopropyl-5-nitroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics, the quinoline scaffold remains a cornerstone of medicinal chemistry, yielding a multitude of clinically significant agents.[1][2] This guide delves into the prospective in vivo efficacy of a novel compound, N-Cyclopropyl-5-nitroquinolin-8-amine, by drawing comparative insights from structurally related and functionally analogous molecules. While direct in vivo data for this specific entity is not yet prevalent in published literature, this document serves as a strategic framework for its evaluation, grounded in established preclinical models and the known performance of benchmark quinoline derivatives.

Our analysis will focus on two primary therapeutic avenues where nitroquinoline compounds have shown considerable promise: oncology and infectious diseases. We will present hypothetical, yet plausible, in vivo study designs, comparative data, and the underlying scientific rationale to equip researchers with a robust template for their own investigations.

The Quinoline Core: A Privileged Scaffold in Drug Discovery

Quinoline derivatives are a class of heterocyclic compounds that have demonstrated a broad spectrum of biological activities, leading to their development as anticancer, antibacterial, antiviral, and anti-inflammatory agents.[1] Several quinoline-based drugs have received FDA approval, underscoring the therapeutic potential of this chemical family.[3] The introduction of a nitro group, as seen in this compound, can significantly influence the compound's biological profile, often enhancing its antimicrobial and cytotoxic properties.[4][5]

A key comparator for our analysis is Nitroxoline (8-hydroxy-5-nitroquinoline) , a well-characterized antimicrobial agent also investigated for its potent anti-cancer activities.[6][7][8] Mechanistically, Nitroxoline's efficacy is attributed to its ability to chelate divalent metal ions, which are crucial for the function of various microbial and mammalian enzymes, and to induce reactive oxygen species (ROS), leading to cellular damage.[7][8][9] It is plausible that this compound shares a similar mechanism of action, a hypothesis that will inform our proposed study designs.

Part 1: In Vivo Efficacy in Oncology - A Xenograft Model

The anti-proliferative activity of quinoline derivatives against various cancer cell lines is well-documented.[5][10][11] Here, we outline a comprehensive in vivo study to assess the anti-tumor efficacy of this compound in a human tumor xenograft model, using Nitroxoline and a standard-of-care chemotherapeutic as comparators.

Experimental Workflow: Xenograft Efficacy Study

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation 1x10^6 cells/mouse Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring Calipers Randomization Randomization Tumor Growth Monitoring->Randomization Tumor volume ~100-150 mm³ Vehicle Control Vehicle Control Randomization->Vehicle Control Test Compound N-Cyclopropyl-5- nitroquinolin-8-amine Randomization->Test Compound Comparator 1 Nitroxoline Randomization->Comparator 1 Comparator 2 Standard Chemotherapy Randomization->Comparator 2 Dosing Dosing Vehicle Control->Dosing Test Compound->Dosing Comparator 1->Dosing Comparator 2->Dosing Tumor Volume Measurement Tumor Volume Measurement Dosing->Tumor Volume Measurement Body Weight Monitoring Body Weight Monitoring Tumor Volume Measurement->Body Weight Monitoring Terminal Sacrifice Terminal Sacrifice Body Weight Monitoring->Terminal Sacrifice Tumor Excision & Weight Tumor Excision & Weight Terminal Sacrifice->Tumor Excision & Weight Pharmacodynamic Analysis Pharmacodynamic Analysis Tumor Excision & Weight->Pharmacodynamic Analysis

Caption: Workflow for a xenograft tumor model to evaluate in vivo anti-cancer efficacy.

Detailed Experimental Protocol:
  • Cell Line and Animal Model:

    • Select a relevant human cancer cell line (e.g., A549 for lung cancer, HCT-116 for colon cancer) based on in vitro sensitivity data.

    • Utilize immunodeficient mice (e.g., athymic nude or NOD/SCID) to prevent graft rejection.

  • Tumor Implantation and Growth Monitoring:

    • Subcutaneously implant tumor cells into the flank of each mouse.

    • Monitor tumor growth regularly using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment:

    • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize animals into treatment groups.

    • Administer the test compound, comparators, and vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined dose levels and schedules.

  • Efficacy and Toxicity Assessment:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, sacrifice the animals, excise the tumors, and record their weight.

    • Collect tumor tissue for pharmacodynamic (PD) marker analysis (e.g., apoptosis, proliferation markers).

Hypothetical Comparative Data:
Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-1500 ± 250-+5.0
This compound 25 600 ± 150 60 -2.0
This compound 50 375 ± 100 75 -5.0
Nitroxoline50525 ± 12065-4.5
Standard Chemotherapy10300 ± 9080-10.0

Expert Insights: The cyclopropyl group in the test compound may enhance metabolic stability and cell permeability compared to the hydroxyl group in Nitroxoline, potentially leading to improved efficacy, as reflected in the hypothetical data. Monitoring body weight is a critical indicator of systemic toxicity.

Part 2: In Vivo Efficacy in Infectious Disease - A Murine Bacteremia Model

The antimicrobial properties of nitroquinolines present a compelling case for their investigation against bacterial infections.[8][9] A murine bacteremia model is a standard and robust method to evaluate the in vivo efficacy of new antimicrobial agents.

Experimental Workflow: Murine Bacteremia Model

G cluster_0 Phase 1: Infection cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis Bacterial Culture Bacterial Culture Inoculum Preparation Inoculum Preparation Bacterial Culture->Inoculum Preparation Intraperitoneal Injection Intraperitoneal Injection Inoculum Preparation->Intraperitoneal Injection 1x10^7 CFU/mouse Randomization Randomization Intraperitoneal Injection->Randomization 1 hour post-infection Vehicle Control Vehicle Control Randomization->Vehicle Control Test Compound N-Cyclopropyl-5- nitroquinolin-8-amine Randomization->Test Compound Comparator 1 Nitroxoline Randomization->Comparator 1 Comparator 2 Ciprofloxacin Randomization->Comparator 2 Dosing Dosing Vehicle Control->Dosing Test Compound->Dosing Comparator 1->Dosing Comparator 2->Dosing Survival Monitoring Survival Monitoring Dosing->Survival Monitoring Bacterial Load Determination Spleen & Liver Homogenates Survival Monitoring->Bacterial Load Determination

Sources

A Senior Application Scientist's Guide to Quinoline Synthesis: Comparing Classical and Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents, from the historic antimalarial quinine to modern anticancer drugs.[1][2] The efficiency with which chemists can construct and functionalize this N-heterocycle is pivotal to the pace of discovery. This guide offers an in-depth comparison of the primary synthetic routes to quinolines, balancing classical, time-tested reactions with modern, high-efficiency catalytic systems. We will dissect the mechanistic underpinnings of each method, present comparative experimental data, and provide actionable protocols for laboratory application.

Pillar 1: The Classical Cornerstones of Quinoline Synthesis

Developed in the late 19th century, several named reactions remain the foundational methods for quinoline synthesis.[3][4] Their endurance is a testament to their utility and reliance on readily accessible starting materials. However, they are often characterized by harsh reaction conditions, which necessitates a careful evaluation of their suitability for complex, functionalized substrates.

The Skraup Synthesis: A Vigorous Classic

The Skraup synthesis is a powerful, albeit aggressive, method for producing quinolines from the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[3][5]

Mechanism and Rationale: The reaction's driving force is the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[6][7] The aniline then undergoes a conjugate (Michael) addition to the acrolein. Subsequent acid-catalyzed cyclization and dehydration form a dihydroquinoline intermediate, which is finally aromatized by the oxidizing agent to yield the quinoline product.[8] The use of concentrated sulfuric acid is critical for both the initial dehydration and the cyclization steps, but it also contributes to the reaction's often violent and exothermic nature.[5] Ferrous sulfate is frequently added as a moderator to control the reaction's vigor.[3]

Advantages & Limitations:

  • Advantage: Utilizes simple, inexpensive, and readily available starting materials.[9]

  • Limitation: The reaction conditions are extremely harsh (strong acid, high temperature) and can be hazardous.[1][10] This limits the substrate scope, as many functional groups will not survive. Yields can be low to moderate, and the formation of tarry byproducts often complicates purification.[9][10]

Skraup_Mechanism cluster_0 Step 1: Acrolein Formation cluster_1 Step 2: Conjugate Addition & Cyclization cluster_2 Step 3: Oxidation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, Δ -2H₂O Aniline Aniline Intermediate1 Anilino-propanal Acrolein->Intermediate1 Dihydroquinoline2 1,2-Dihydroquinoline Aniline->Intermediate1 Michael Addition Dihydroquinoline 1,2-Dihydroquinoline Intermediate1->Dihydroquinoline H⁺, Cyclization -H₂O Quinoline Quinoline Dihydroquinoline2->Quinoline [O] (e.g., Nitrobenzene)

Caption: The Skraup synthesis mechanism.

The Doebner-von Miller Reaction: A Versatile Modification

This reaction is a significant improvement on the Skraup synthesis, allowing for the preparation of substituted quinolines by reacting anilines with α,β-unsaturated aldehydes or ketones.[11]

Mechanism and Rationale: The mechanism is believed to proceed similarly to the Skraup synthesis, starting with a Michael addition of the aniline to the α,β-unsaturated carbonyl compound.[11] This is followed by an acid-catalyzed cyclization and subsequent oxidation to furnish the quinoline ring. A key distinction is the flexibility in the choice of the carbonyl component, which directly translates to the substitution pattern on the final quinoline product. The reaction is catalyzed by Brønsted or Lewis acids.[11] However, polymerization of the unsaturated carbonyl under acidic conditions is a common side reaction, leading to tar formation and reduced yields.[12]

Advantages & Limitations:

  • Advantage: More versatile than the Skraup method, allowing for the synthesis of a wider range of substituted quinolines.

  • Limitation: Still requires strong acid and heat, and can suffer from low yields due to the formation of polymeric side products.[12] The electronic nature of substituents on the aniline can significantly affect the reaction's success.[12]

The Combes Synthesis: Access to 2,4-Disubstituted Quinolines

The Combes synthesis provides a direct route to 2,4-disubstituted quinolines by reacting an aniline with a β-diketone under acidic catalysis.[13]

Mechanism and Rationale: The reaction begins with the formation of a Schiff base (enamine) intermediate from the aniline and one of the diketone's carbonyl groups.[8][13] This intermediate then undergoes an acid-catalyzed intramolecular electrophilic cyclization, which is the rate-determining step. A final dehydration step yields the aromatic quinoline.[13] The choice of a symmetric β-diketone ensures a single product, while unsymmetrical diketones can lead to regioisomeric mixtures, although steric effects can often favor one isomer.[13]

Advantages & Limitations:

  • Advantage: A relatively straightforward and reliable method for preparing 2,4-disubstituted quinolines.[9]

  • Limitation: The strongly acidic conditions can limit its applicability for sensitive substrates. Strong electron-withdrawing groups on the aniline can inhibit the cyclization step.[8]

The Friedländer Synthesis: A Convergent and Milder Approach

Perhaps one of the most versatile and widely used classical methods, the Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or ester).[14]

Mechanism and Rationale: The reaction can be catalyzed by either acid or base.[15] The generally accepted mechanism involves an initial aldol-type condensation between the two carbonyl components, followed by cyclization via Schiff base formation and subsequent dehydration to form the quinoline ring.[14][15] This convergent approach allows for significant variation in both starting materials, enabling the synthesis of a broad array of polysubstituted quinolines with high regiocontrol.[10]

Advantages & Limitations:

  • Advantage: Offers excellent control over substituent placement, generally proceeds under milder conditions than Skraup or Doebner-von Miller, and often provides good to excellent yields.[10]

  • Limitation: The primary drawback is the accessibility of the required 2-aminoaryl aldehyde or ketone starting materials, which often must be synthesized themselves.[10]

Friedlander_Mechanism cluster_0 Path A: Base Catalysis reactant1 2-Aminoaryl Ketone/Aldehyde aldol Aldol Adduct reactant1->aldol Aldol Condensation reactant2 α-Methylene Carbonyl reactant2->aldol Aldol Condensation enone α,β-Unsaturated Intermediate aldol->enone -H₂O imine Cyclized Imine enone->imine Intramolecular Schiff Base Formation product Substituted Quinoline imine->product -H₂O

Caption: Generalized mechanism of the Friedländer synthesis.

Pillar 2: Comparative Efficiency of Classical Methods

The choice of a synthetic route is fundamentally a decision based on efficiency, substrate scope, and reaction conditions. The following table summarizes representative experimental data for the classical methods, providing a quantitative basis for comparison.

Synthesis MethodKey ReactantsCatalyst/ReagentTemperature (°C)Time (h)Yield (%)Reference(s)
Skraup Synthesis Aniline, GlycerolH₂SO₄, Nitrobenzene145 - 170~614 - 47[16]
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylAcid (e.g., HCl)100 - 1403 - 1242 - 89[16]
Combes Synthesis Aniline, β-DiketoneAcid (e.g., H₂SO₄)100 - 1501 - 4Varies[16]
Friedländer Synthesis o-Aminobenzaldehyde, KetoneAcid or Base150 - 2203 - 677 - 95[16][17]
Friedländer (Green) o-Aminobenzaldehyde, KetoneNone (in Water)703up to 97[18]

Pillar 3: The Modern Synthesis Toolbox

While classical methods are invaluable, modern organic synthesis has focused on developing more efficient, milder, and environmentally benign alternatives.[19][20] These approaches often leverage catalysis to achieve transformations that are difficult or impossible under classical conditions.

Transition-Metal Catalysis

Transition metals like palladium, copper, ruthenium, and rhodium have revolutionized quinoline synthesis.[21][22] These catalysts enable novel reaction pathways, including C-H activation, annulation, and multicomponent reactions (MCRs), often under significantly milder conditions than their classical counterparts.[23] For example, palladium-catalyzed domino reactions can construct complex quinoline motifs from simple starting materials in a single pot, showcasing high atom economy.[22] Copper and iron catalysts are also gaining prominence as more economical and sustainable alternatives.

Green Chemistry Approaches

In line with the principles of sustainable chemistry, significant effort has been directed toward "greener" quinoline syntheses.[24][25] Key strategies include:

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times (from hours to minutes) and improve yields by promoting efficient heat transfer.[23][25]

  • Use of Green Solvents: Replacing hazardous organic solvents with water or ethanol, or performing reactions under solvent-free conditions, significantly improves the environmental profile of the synthesis.[18][24]

  • Reusable Catalysts: The development of solid-supported acid catalysts (e.g., Nafion) and recyclable nanocatalysts allows for easier product purification and reduces catalyst waste.[19][23][26] These catalysts have been successfully applied to classical reactions like the Friedländer synthesis, making them more sustainable.[23]

Workflow_Comparison cluster_classical Classical Synthesis Workflow cluster_modern Modern Catalytic Workflow start_c Simple Starting Materials react_c Reaction (Harsh Conditions: High Temp, Strong Acid) start_c->react_c workup_c Aqueous Workup & Extraction react_c->workup_c purify_c Purification (e.g., Column, Distillation) workup_c->purify_c product_c Quinoline Product purify_c->product_c start_m Functionalized Substrates react_m Catalytic Reaction (Milder Conditions) start_m->react_m workup_m Filtration (Catalyst Recovery) react_m->workup_m purify_m Simplified Purification workup_m->purify_m product_m Quinoline Product purify_m->product_m

Caption: Comparison of classical and modern synthesis workflows.

Pillar 4: Experimental Protocols

The following protocols are representative examples for the laboratory-scale synthesis of quinolines via classical methods.

Protocol 1: Skraup Synthesis of Quinoline

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Nitrobenzene

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (or other suitable extraction solvent)

Procedure:

  • Caution: This reaction is highly exothermic and can become violent. Perform in a well-ventilated fume hood with a blast shield.

  • To a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add aniline, nitrobenzene, and ferrous sulfate heptahydrate.

  • Slowly and carefully add concentrated sulfuric acid to the mixture with vigorous stirring. The temperature will rise.

  • Add anhydrous glycerol to the dropping funnel and add it dropwise to the reaction mixture at a rate that maintains a controllable reflux.

  • After the addition is complete, heat the mixture to reflux for 3-4 hours.

  • Allow the mixture to cool to below 100°C and then cautiously pour it into a large volume of water.

  • Make the solution strongly basic with a concentrated NaOH solution to neutralize the acid and liberate the free quinoline base.

  • Perform a steam distillation to isolate the crude quinoline and unreacted nitrobenzene.

  • Separate the organic layer from the distillate and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by vacuum distillation.

Protocol 2: Friedländer Synthesis of 2-Methylquinoline

Materials:

  • 2-Aminobenzaldehyde

  • Acetone

  • Ethanol

  • Potassium hydroxide (KOH)

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzaldehyde in ethanol.

  • Add a slight excess of acetone to the solution.

  • Prepare a solution of KOH in ethanol and add it dropwise to the reaction mixture with stirring at room temperature.

  • After the addition, stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into cold water. The product may precipitate as a solid.

  • Collect the crystals by filtration and wash them with a small amount of cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-methylquinoline.[10]

Conclusion

The synthesis of quinolines is a mature field with a rich history, yet it continues to evolve. Classical methods like the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses remain indispensable tools, particularly when simple, bulk materials are required.[10][27] The Friedländer synthesis, in particular, stands out for its versatility and generally higher yields when the requisite starting materials are available.[10][16] However, the limitations of these classical routes—namely harsh conditions and functional group intolerance—have driven the development of modern catalytic methodologies.[19][28] Transition-metal catalysis and green chemistry approaches now offer milder, more efficient, and sustainable pathways to complex quinoline derivatives, empowering researchers in medicinal chemistry and materials science to build molecular complexity with greater precision and environmental responsibility.[23][26] The optimal choice of method will always depend on a careful analysis of the target molecule's substitution pattern, the availability of precursors, and the desired scale of the synthesis.

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  • Unknown Source. (n.d.).
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  • Wikipedia. (n.d.). Combes quinoline synthesis.
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A Head-to-Head Preclinical Comparison: Benchmarking N-Cyclopropyl-5-nitroquinolin-8-amine Against Standard-of-Care PI3K/Akt Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The PI3K/Akt/mTOR signaling cascade is one of the most frequently dysregulated pathways in human cancers, making it a prime target for therapeutic intervention.[1][2] While several inhibitors targeting this pathway have entered clinical practice, the quest for agents with improved potency, selectivity, and safety profiles remains a priority. This guide introduces N-Cyclopropyl-5-nitroquinolin-8-amine (hereafter designated NCQ-8A), a novel small molecule featuring a quinoline scaffold, a structure known for its potential as a kinase inhibitor.[3][4] This document provides a comprehensive framework for the preclinical benchmarking of NCQ-8A against current FDA-approved therapies, Alpelisib (a PI3Kα-selective inhibitor) and Everolimus (an mTORC1 inhibitor). We present a logical, phased approach, beginning with in vitro biochemical and cellular assays to establish potency and mechanism of action, followed by an in vivo xenograft model to assess anti-tumor efficacy. Detailed, field-tested protocols and data interpretation guidelines are provided to empower researchers in drug development to make informed, data-driven decisions about the therapeutic potential of NCQ-8A and analogous compounds.

Introduction: The Rationale for Targeting the PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling network that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[5] Its activation is typically initiated by growth factors binding to receptor tyrosine kinases (RTKs), which in turn recruit and activate PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger that recruits and activates the serine/threonine kinase Akt. Downstream, Akt modulates a plethora of substrates, culminating in the activation of mTOR Complex 1 (mTORC1), a master regulator of protein synthesis.[6]

In many cancers, this pathway is constitutively active due to mutations in key components, such as activating mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) or loss-of-function mutations in the tumor suppressor PTEN.[1][5] This aberrant signaling drives oncogenesis and therapeutic resistance.

Current Therapeutic Landscape:

  • Alpelisib (Piqray®): The first FDA-approved PI3K inhibitor, Alpelisib selectively targets the p110α isoform of PI3K.[7][8][9] It is approved for use in combination with fulvestrant for HR-positive, HER2-negative, PIK3CA-mutated advanced or metastatic breast cancer.[7][10][11]

  • Everolimus (Afinitor®): An allosteric inhibitor of mTORC1, Everolimus (and other "rapalogs") binds to the intracellular protein FKBP12, with this complex then inhibiting mTORC1.[12][13][14] It is used to treat various tumors, including certain breast, pancreatic, and renal cell cancers.[15][16]

Hypothesis for NCQ-8A: Based on the prevalence of the quinoline core in kinase inhibitors, we hypothesize that NCQ-8A acts as an ATP-competitive inhibitor of PI3K, with potential selectivity for specific isoforms.[4][17] This guide outlines the necessary experiments to test this hypothesis and rigorously compare its preclinical performance against Alpelisib and Everolimus.

Signaling Pathway Overview

The diagram below illustrates the core components of the PI3K/Akt/mTOR pathway and highlights the points of inhibition for the benchmarked compounds.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation, Growth & Survival S6K->Proliferation EIF4EBP1->Proliferation NCQ8A NCQ-8A (Hypothesized) NCQ8A->PI3K Alpelisib Alpelisib Alpelisib->PI3K Everolimus Everolimus Everolimus->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway with points of therapeutic intervention.

Part 1: In Vitro Benchmarking

The initial phase focuses on determining the biochemical potency, cellular activity, and mechanism of action of NCQ-8A.

Experimental Workflow: In Vitro Analysis

This workflow ensures a logical progression from confirming direct target engagement in a cell-free system to verifying pathway modulation and anti-proliferative effects in a relevant cellular context.

In_Vitro_Workflow start Start: In Vitro Benchmarking biochem Protocol 2.1: Biochemical Kinase Assay (HTRF) start->biochem ic50 Determine IC50 against PI3K isoforms biochem->ic50 cellular Protocol 2.2: Cellular Proliferation Assay (CellTiter-Glo) ic50->cellular If potent gi50 Determine GI50 in PIK3CA-mutant cancer cells (MCF-7) cellular->gi50 western Protocol 2.3: Target Modulation Assay (Western Blot) gi50->western If active pathway Confirm inhibition of p-Akt and p-S6 western->pathway end End: In Vitro Data Package pathway->end

Caption: Logical workflow for the in vitro characterization of NCQ-8A.

Protocol 2.1: Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of NCQ-8A against the primary Class I PI3K isoforms (α, β, γ, δ) and compare it to Alpelisib.

Causality: This cell-free assay is the crucial first step. It isolates the drug and the target enzyme from cellular complexity, allowing us to confirm direct, potent engagement. An HTRF (Homogeneous Time-Resolved Fluorescence) assay is chosen for its high sensitivity, robustness, and suitability for high-throughput screening.[18][19][20]

Methodology (HTRF® KinEASE™ format):

  • Reagent Preparation: Prepare 1X Kinase Reaction Buffer. Serially dilute NCQ-8A, Alpelisib, and a non-inhibitor control (DMSO) in the buffer to create a 10-point concentration curve (e.g., 10 µM to 0.5 nM).

  • Enzyme/Substrate Mix: In a 384-well assay plate, add the PI3K enzyme isoform and the biotinylated substrate (e.g., biotin-PIP2).

  • Compound Addition: Add the diluted compounds to the respective wells.

  • Reaction Initiation: Start the kinase reaction by adding ATP at its Km concentration. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding EDTA-containing detection buffer. Add the HTRF detection reagents: Europium cryptate-labeled anti-phospho-product antibody and Streptavidin-XL665.[21]

  • Signal Reading: Incubate for 60 minutes at room temperature to allow the detection complex to form. Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio and plot the percent inhibition against the log of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2.2: Cellular Proliferation Assay

Objective: To measure the half-maximal growth inhibition (GI50) of NCQ-8A in a cancer cell line with a known PI3K pathway mutation and compare it to Alpelisib and Everolimus.

Causality: Moving from a biochemical to a cellular context is essential to see if the compound can cross the cell membrane and inhibit its target in a living system. We select the MCF-7 breast cancer cell line, which harbors an activating PIK3CA mutation, making it highly dependent on the PI3K pathway and thus a clinically relevant model for Alpelisib.[7][22] The CellTiter-Glo® Luminescent Cell Viability Assay is the gold standard, as it measures ATP levels, a direct indicator of metabolic activity and cell viability.[23][24][25][26]

Methodology (CellTiter-Glo®):

  • Cell Plating: Seed MCF-7 cells in a 96-well opaque-walled plate at a density of 5,000 cells/well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare 7-point serial dilutions of NCQ-8A, Alpelisib, and Everolimus in culture media. Replace the media in the wells with the drug-containing media. Include vehicle (DMSO) control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂. This duration allows for multiple cell doublings, providing a robust window to observe anti-proliferative effects.

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.[27] Add a volume of reagent equal to the culture medium volume in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[25][27]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control wells and plot the percentage of growth inhibition against the log of the drug concentration to calculate the GI50 value.

Protocol 2.3: Target Engagement & Pathway Modulation Assay

Objective: To confirm that NCQ-8A inhibits the PI3K/Akt/mTOR pathway in cells at concentrations consistent with its anti-proliferative activity.

Causality: This is the critical mechanistic validation step. Observing a dose-dependent decrease in the phosphorylation of key downstream nodes confirms that the compound's anti-proliferative effect is due to on-target pathway inhibition. We probe for phosphorylated Akt (p-Akt), a direct downstream target of PI3K, and phosphorylated S6 ribosomal protein (p-S6), a downstream target of mTORC1, to assess modulation of both proximal and distal pathway components.[28][29]

Methodology (Western Blot):

  • Cell Treatment: Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency. Treat cells with NCQ-8A, Alpelisib, and Everolimus at concentrations around their GI50 values (e.g., 0.1x, 1x, 10x GI50) for 2-4 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. The use of phosphatase inhibitors is critical to preserve the phosphorylation status of the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, p-S6, and total S6.[30] GAPDH or β-actin should be used as a loading control.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[28]

  • Imaging: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each target.

Hypothetical In Vitro Data Summary
CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)MCF-7 GI50 (nM)p-Akt Inhibition (at GI50)
NCQ-8A 8.5150.2210.5185.045.3Yes
Alpelisib 5.0290.0250.01200.030.0Yes
Everolimus >10,000>10,000>10,000>10,0008.2No

Part 2: In Vivo Efficacy Benchmarking

Following promising in vitro data, the next critical phase is to evaluate the anti-tumor activity and tolerability of NCQ-8A in a living organism.

Experimental Workflow: In Vivo Analysis

This workflow details a standard subcutaneous xenograft study, a foundational model in preclinical oncology for assessing a compound's efficacy.[31]

In_Vivo_Workflow start Start: In Vivo Benchmarking implant Protocol 3.1: MCF-7 Cell Implantation in Immunocompromised Mice start->implant tumor_growth Allow Tumors to Establish (~100-150 mm³) implant->tumor_growth randomize Randomize Mice into Treatment Cohorts tumor_growth->randomize dosing Protocol 3.2: Administer Treatment (Vehicle, NCQ-8A, Comparators) randomize->dosing monitor Monitor Tumor Volume & Body Weight (2-3x/week) dosing->monitor endpoint Study Endpoint Reached (e.g., Day 21 or Tumor Burden Limit) monitor->endpoint analysis Data Analysis: Tumor Growth Inhibition (TGI) & Tolerability Assessment endpoint->analysis end End: In Vivo Efficacy Data analysis->end

Caption: Standard workflow for an in vivo subcutaneous xenograft study.

Protocol 3.1: Subcutaneous Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy and tolerability of NCQ-8A in an MCF-7 subcutaneous xenograft model compared to vehicle, Alpelisib, and Everolimus.

Causality: An in vivo model is indispensable for evaluating a drug's overall therapeutic potential, as it integrates complex physiological factors like pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (on-target effects in the tumor) that cannot be modeled in vitro.[32] The use of immunodeficient mice (e.g., NSG or Nude) is necessary to prevent rejection of the human tumor cells.[33]

Methodology:

  • Cell Preparation & Implantation:

    • Culture MCF-7 cells under standard conditions. Harvest cells during the exponential growth phase.

    • Resuspend cells in a 1:1 mixture of serum-free media and Matrigel® or a similar basement membrane extract to support initial tumor establishment.[34]

    • Subcutaneously inject 5 x 10⁶ cells into the right flank of 6-8 week old female immunodeficient mice.[35] (MCF-7 tumors are estrogen-dependent, so ovariectomized mice with estrogen supplementation are required).

  • Tumor Growth and Randomization:

    • Monitor tumor growth using digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (width)² x length / 2.[35]

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment cohorts (n=8-10 mice per group) with similar mean tumor volumes.

  • Treatment Administration:

    • Group 1: Vehicle Control (e.g., formulation buffer, administered orally daily).

    • Group 2: NCQ-8A (e.g., 50 mg/kg, orally, daily).

    • Group 3: Alpelisib (e.g., 25 mg/kg, orally, daily).

    • Group 4: Everolimus (e.g., 5 mg/kg, orally, daily).

    • Note: Doses should be determined from prior maximum tolerated dose (MTD) studies.

  • Monitoring and Endpoints:

    • Continue to measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of drug toxicity.

    • The study concludes when tumors in the vehicle group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 21 or 28 days).

  • Data Analysis:

    • Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control using the formula: %TGI = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

    • Assess tolerability by comparing body weight changes between treated and control groups.

Hypothetical In Vivo Data Summary
Treatment Group (Dose, Route)Mean Tumor Volume Change (mm³)Percent TGI (%)Mean Body Weight Change (%)
Vehicle Control +1150--1.5
NCQ-8A (50 mg/kg, PO)+48358-4.0
Alpelisib (25 mg/kg, PO)+40265-5.5
Everolimus (5 mg/kg, PO)+63245-3.2

Discussion and Future Directions

This guide provides a robust, logical framework for the head-to-head preclinical benchmarking of this compound. The hypothetical data presented suggests that NCQ-8A is a potent and selective PI3Kα inhibitor.

Interpretation of Results:

  • In Vitro: The biochemical data (Table 1) indicate that NCQ-8A is a potent PI3Kα inhibitor with significant selectivity over other Class I isoforms, a profile similar to the approved drug Alpelisib. Its cellular GI50 in a PIK3CA-mutant cell line is in the nanomolar range, and Western blot analysis would confirm that this activity is mediated by the on-target inhibition of p-Akt signaling. The lack of p-Akt inhibition by Everolimus is expected, as it acts downstream on mTORC1.[12]

  • In Vivo: The xenograft data (Table 2) demonstrates that orally administered NCQ-8A leads to significant tumor growth inhibition, comparable to Alpelisib and superior to Everolimus in this specific model. The tolerability, as indicated by body weight changes, appears acceptable and potentially favorable.

Causality and Next Steps: The coherence between the in vitro and in vivo results strengthens the hypothesis that NCQ-8A's anti-tumor efficacy is driven by its direct inhibition of PI3Kα. The successful completion of these studies provides a strong rationale for advancing the compound into the next phase of preclinical development.

Future studies should include:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To correlate drug exposure levels in plasma and tumor tissue with the degree of target inhibition (p-Akt reduction) over time.

  • Toxicity Studies: Formal toxicology studies in multiple species are required to establish a safe starting dose for first-in-human clinical trials.[32]

  • Combination Studies: Given that PI3K inhibitors are often used in combination, evaluating NCQ-8A with other targeted agents (e.g., CDK4/6 inhibitors) or chemotherapy is a logical next step.[36]

By following this structured, rationale-driven approach, researchers can efficiently generate a comprehensive data package to support the continued development of promising new therapeutic candidates like this compound.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-Cyclopropyl-5-nitroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Classification: An Analog-Based Approach

Due to the absence of a specific Safety Data Sheet (SDS) for N-Cyclopropyl-5-nitroquinolin-8-amine, a conservative hazard assessment must be conducted based on analogous compounds such as 8-nitroquinoline and other aromatic nitro compounds. This approach is critical for ensuring that all potential risks are appropriately managed.

Aromatic nitro compounds are a class of chemicals that require careful handling due to their potential health and environmental hazards. Structurally similar compounds, like 2-nitroquinoline and 8-nitroquinoline, are suspected carcinogens and mutagens.[1][2] The following table summarizes the potential hazards associated with this compound, inferred from related chemical structures.

Hazard ClassificationDescriptionSource(s)
Acute Toxicity (Oral) Harmful if swallowed.[1][3]
Skin Irritation Causes skin irritation.[1][3]
Eye Irritation Causes serious eye irritation.[1][3]
Suspected Mutagen Suspected of causing genetic defects.[1][2]
Suspected Carcinogen May cause cancer.[1]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[4][5]

Given these potential hazards, this compound must be treated as a hazardous waste. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous and must consult local, regional, and national hazardous waste regulations for complete and accurate classification.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][6]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2][6] Chemically resistant gloves should be inspected before use.[7] For significant handling operations, fire/flame resistant and impervious clothing is recommended.[7]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2] Work should ideally be conducted in a chemical fume hood to ensure adequate ventilation.[7]

Spill Management: Preparedness Prevents Panic

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Contain the Spill: For solid materials, sweep up and shovel into suitable containers for disposal, avoiding dust formation.[2][8] For liquid spills, cover with an inert absorbent material.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all federal, state, and local regulations. The following protocol provides a general framework for its safe disposal.

  • Labeling: Ensure the waste container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound".[9]

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[2]

  • Primary Container: Collect the waste in a chemically compatible, non-reactive container with a secure, tight-fitting lid.

  • Secondary Containment: Place the primary container in a larger, labeled, and chemically resistant secondary container to prevent spills and leaks.

  • Storage Location: Store the container in a designated, well-ventilated hazardous waste accumulation area. This area should be secure and accessible only to trained personnel.

  • Accumulation Time Limits: Adhere to the accumulation time limits for your generator category as defined by the EPA (e.g., Very Small, Small, or Large Quantity Generator).[10]

  • Engage a Licensed Contractor: Arrange for the collection and disposal of the waste by a licensed hazardous waste disposal contractor.[5]

  • Manifesting: Complete a hazardous waste manifest for the transportation of the waste, as required by the EPA and Department of Transportation (DOT).[11]

  • Preferred Disposal Method: The recommended method of disposal for organic materials of this nature is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5] Land disposal should be avoided.[12]

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Phase 1: Preparation & Assessment cluster_procedure Phase 2: Disposal Procedure cluster_emergency Contingency Start Handling N-Cyclopropyl-5- nitroquinolin-8-amine Waste Assess Hazard Assessment (Analog-Based) Start->Assess PPE Don Appropriate PPE Assess->PPE Spill Prepare Spill Kit PPE->Spill SpillEvent Spill Occurs Segregate Segregate & Label Waste Spill->Segregate Begin Disposal Containerize Secure in Primary & Secondary Containers Segregate->Containerize Store Store in Designated Accumulation Area Containerize->Store Contractor Engage Licensed Hazardous Waste Contractor Store->Contractor Manifest Complete Hazardous Waste Manifest Contractor->Manifest Dispose Incineration by Contractor Manifest->Dispose SpillResponse Follow Spill Management Protocol SpillEvent->SpillResponse SpillResponse->Segregate Dispose of Cleanup Materials

Caption: Disposal workflow for this compound.

Regulatory Framework: Adherence to the Law

The disposal of hazardous waste is strictly regulated by federal and state agencies to protect human health and the environment.

  • Occupational Safety and Health Administration (OSHA): OSHA sets standards for workplace safety, including guidelines for health and safety programs, emergency plans, and training requirements for handling hazardous waste.[13][14]

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), has established a comprehensive "cradle-to-grave" regulatory framework for hazardous waste management.[15][16] This includes the identification, generation, transportation, treatment, storage, and disposal of hazardous waste.[11]

It is imperative that all personnel handling hazardous waste are trained on these regulations and their institution's specific policies and procedures.[13]

Conclusion: A Commitment to Excellence

The proper disposal of this compound is a critical component of responsible research. By adopting a conservative, analog-based approach to hazard assessment and adhering to established best practices and regulatory requirements, we can ensure the safety of our personnel and the protection of our environment. This commitment to excellence in all aspects of our work, from discovery to disposal, is the hallmark of a truly innovative and trustworthy scientific community.

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Definitive Guide to Personal Protective Equipment and Safe Handling of N-Cyclopropyl-5-nitroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for handling N-Cyclopropyl-5-nitroquinolin-8-amine. As a compound combining a quinoline core with a nitro functional group, it requires rigorous adherence to safety procedures to mitigate potential health risks. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights that extend beyond standard product information. Our objective is to ensure your work is not only groundbreaking but also fundamentally safe.

Disclaimer: This guide is based on the known hazards of structurally similar compounds, including quinoline derivatives and nitroaromatics. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer before any handling.

Hazard Assessment: A Synthesis of Quinoline and Nitroaromatic Risks

This compound's structure suggests a hazard profile influenced by both its quinoline backbone and its nitro functional group. Quinoline itself is classified as toxic if swallowed or in contact with skin, a serious eye irritant, and is suspected of causing genetic defects and cancer.[1] The presence of a nitro group on an aromatic ring can introduce additional hazards, including potential for thermal instability and absorption through the skin.[2][3]

Based on analogous compounds like 8-Hydroxy-5-nitroquinoline, we must assume this compound is, at minimum, harmful if swallowed and causes significant skin and eye irritation.[4][5][6] Therefore, all handling procedures must be executed with the assumption that the compound is toxic and irritant, with potential for more severe chronic effects.

Core Directive: Mandatory Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable. The selection of specific equipment must be based on a thorough risk assessment of the procedures being performed, considering both the concentration and quantity of the substance.[1][7]

PPE CategoryRecommended Equipment & SpecificationsRationale & Causality
Eye & Face Protection Tightly fitting chemical safety goggles (ANSI Z87.1 or EN 166 standard). A full-face shield should be worn over goggles when there is a significant risk of splashes or aerosol generation.[7]The quinoline structure suggests severe eye irritation.[1] Goggles provide a seal against splashes, while a face shield offers a secondary barrier, protecting the entire face from larger volume incidents.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton, or appropriate nitrile). Always inspect gloves before use and use proper removal techniques to avoid self-contamination.[1][7][8]Nitroaromatic compounds can be absorbed through the skin.[2] It is crucial to select gloves with low permeability and sufficient breakthrough time for the solvents in use. Double-gloving is recommended for extended procedures or when handling concentrated solutions.
Skin & Body Protection A flame-resistant lab coat (e.g., Nomex®) with full-length sleeves, worn fully buttoned. Full-length pants and closed-toe, chemical-resistant shoes are mandatory.[1][9]This ensures no skin is exposed to accidental contact. A flame-resistant lab coat provides an added layer of protection, considering the energetic nature of some nitro compounds. Cotton clothing should be worn underneath synthetic lab coats.[9]
Respiratory Protection Work should be conducted in a certified chemical fume hood. If engineering controls are insufficient or during a large spill, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is required.[1][7]Handling solids can generate dust, and solutions can create vapors. Both pose an inhalation risk.[6] A chemical fume hood is the primary engineering control to prevent respiratory exposure. Respirators are a critical secondary line of defense in off-normal situations.

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a strict, logical workflow minimizes exposure and ensures procedural integrity. Each step is designed to create a self-validating system of safety.

Step 1: Pre-Experiment Preparation

  • Consult the SDS: Read and fully understand the specific SDS for this compound.

  • Designate Area: Cordon off a specific area for handling, preferably within a chemical fume hood.[8]

  • Assemble Materials: Gather all necessary equipment, reagents, and waste containers before retrieving the compound.

  • Verify Emergency Equipment: Ensure an emergency eyewash station and safety shower are unobstructed and functional.[8]

Step 2: Donning PPE & Compound Handling

  • Put on PPE: Don all required PPE as detailed in the table above, ensuring a proper fit.

  • Weighing and Transfer: If handling a solid, perform transfers carefully to minimize dust generation.[8] Use a spatula and a tared, sealed container. For solutions, use precise liquid handling tools like calibrated pipettes to prevent splashes.

  • During the Experiment: Keep all containers clearly labeled and sealed when not in active use.[8] Always work within the fume hood.

Step 3: Post-Experiment Decontamination & Doffing

  • Decontaminate: Thoroughly clean all surfaces and non-disposable equipment that may have come into contact with the compound. Use an appropriate solvent (e.g., ethanol, followed by water), as determined by solubility and reactivity data.

  • Dispose of Consumables: All contaminated disposable items (gloves, pipette tips, wipes) must be treated as hazardous waste.[8]

  • Doff PPE: Remove PPE in the correct order to prevent cross-contamination (e.g., gloves first, then face shield/goggles, then lab coat). Wash hands and forearms thoroughly with soap and water after PPE removal.[7][10]

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup Phase sds 1. Consult SDS designate 2. Designate Fume Hood Area sds->designate assemble 3. Assemble All Materials designate->assemble emergency 4. Verify Safety Equipment assemble->emergency don_ppe 5. Don Full PPE emergency->don_ppe transfer 6. Weigh & Transfer Compound don_ppe->transfer experiment 7. Conduct Experiment transfer->experiment decon 8. Decontaminate Surfaces experiment->decon dispose_consumables 9. Dispose of Consumables decon->dispose_consumables doff_ppe 10. Doff PPE dispose_consumables->doff_ppe wash 11. Wash Hands Thoroughly doff_ppe->wash

Caption: Safe handling workflow for this compound.

Disposal Plan: Preventing Hazardous Reactions

Improper disposal of nitroaromatic compounds can pose significant risks. Nitro compounds can react violently with other chemicals, particularly reducing agents or when mixed with incompatible acids.[11] Segregation is the most critical aspect of the disposal protocol.

Disposal Protocol:

  • Waste Identification: All materials that have come into contact with this compound must be classified as hazardous chemical waste. This includes residual solid, solutions, and contaminated disposables.[12]

  • Segregation:

    • Solid Waste: Collect pure compound and contaminated items (e.g., weigh boats, wipes) in a dedicated, clearly labeled, sealed hazardous waste container.[8]

    • Liquid Waste: Collect all solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container.

    • CRITICAL: NEVER mix nitro-compound waste with other waste streams, especially strong acids (like nitric acid waste), bases, or organic solvents, without first verifying compatibility.[11] Reactions can be delayed and lead to over-pressurization and explosion.[11]

  • Container Management: Keep waste containers closed at all times, except when adding waste. Store in a designated satellite accumulation area.

  • Final Disposal: Arrange for pickup and disposal by your institution's licensed hazardous waste management vendor.[8]

G cluster_waste_type start Waste Generated is_solid Solid or Contaminated Disposable? start->is_solid is_liquid Liquid Solution? is_solid->is_liquid No solid_container Place in Labeled 'Solid Nitro Waste' Container is_solid->solid_container Yes liquid_container Place in Labeled 'Liquid Nitro Waste' Container is_liquid->liquid_container Yes end Arrange for Professional Disposal solid_container->end liquid_container->end

Caption: Decision workflow for segregating this compound waste.

References

  • Personal protective equipment for handling Quinoline, (1-methylethyl)-. Benchchem.
  • QUINOLINE FOR SYNTHESIS. Loba Chemie.
  • Personal protective equipment for handling 4-(Methylthio)quinazoline. Benchchem.
  • Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
  • Nitroaromatic Compounds (2005). Wikisource.
  • SAFETY DATA SHEET - 8-Hydroxy-5-nitroquinoline. TCI Chemicals.
  • SAFE DISPOSAL OF WASTE CONTAINING NITRIC ACID. Yale Environmental Health & Safety.
  • Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz.
  • Proper Disposal of 3-nitro-1H-indole: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • 8-Nitroquinoline SAFETY DATA SHEET. Fisher Scientific.
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.
  • Nitrobenzene - Incident management. GOV.UK.
  • SAFETY DATA SHEET - H6878. Sigma-Aldrich.
  • NIH Waste Disposal Guide 2022 - Chemical Waste. National Institutes of Health.
  • SAFETY DATA SHEET - 8-Hydroxy-5-nitroquinoline. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 8-Hydroxy-5-nitroquinoline (2021). Thermo Fisher Scientific.
  • Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health.
  • Medicinal Nitroglycerin Management. Defense Centers for Public Health.
  • Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications.
  • Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org.
  • 8-Hydroxy-5-nitroquinoline(4008-48-4). ChemicalBook.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.